5-Chloroimidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYDQGPMRUIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621322 | |
| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3931-68-8 | |
| Record name | Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3931-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is prevalent in numerous marketed pharmaceuticals and serves as a foundational structure for developing novel therapeutic agents.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem underscore the therapeutic success of this chemical framework.[1]
Within this important class of molecules, 5-Chloroimidazo[1,2-a]pyridine hydrochloride emerges as a critical building block and intermediate. The presence of a chlorine atom at the 5-position provides a versatile handle for synthetic chemists to introduce further molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide offers a comprehensive overview of the fundamental properties of this compound, providing essential knowledge for researchers and scientists engaged in drug development and chemical synthesis.
Core Physicochemical Properties
The hydrochloride salt form of 5-Chloroimidazo[1,2-a]pyridine enhances its stability and often improves its solubility in aqueous and protic solvents, which is a critical consideration for its use in biological assays and subsequent synthetic manipulations.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE, HCL | [5] |
| CAS Number | 110270-89-8; 3931-68-8 | [5][6] |
| Molecular Formula | C₇H₅ClN₂ · HCl (or C₇H₆Cl₂N₂) | [5] |
| Molecular Weight | 189.04 g/mol | [5] |
| Free Base CAS | 63111-79-5 | [7][8][9] |
| Free Base Formula | C₇H₅ClN₂ | [7][9] |
| Free Base Mol. Weight | 152.58 g/mol | [7] |
| Predicted pKa | 5.21 ± 0.50 | [7] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [7] |
| Storage Conditions | Inert atmosphere, Room Temperature; Sealed refrigeration | [7][9] |
Synthesis and Reactivity: A Versatile Building Block
The imidazo[1,2-a]pyridine scaffold is typically synthesized through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction widely known in organic chemistry.[1][10] The 5-chloro substituent in the starting 2-aminopyridine is carried through the synthesis to yield the target molecule. This chlorine atom is not merely a passive substituent; it is a key functional group that activates the molecule for further derivatization through various cross-coupling reactions, enabling the synthesis of more complex analogues, such as 5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid.[11]
Caption: General synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a precursor to potent, biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are critical targets in oncology.[4]
Key Therapeutic Areas:
-
Oncology: Derivatives have been developed as potent inhibitors of c-Met and Platelet-Derived Growth Factor Receptor (PDGFR), kinases often implicated in tumor growth and angiogenesis.[12][13] The scaffold has shown promise in developing antiproliferative agents against melanoma.[14]
-
Infectious Diseases: The core structure is being explored for the development of novel treatments against tuberculosis.[1]
-
Neurological Disorders: The scaffold's utility extends to Alzheimer's disease research, with derivatives targeting key enzymes like cholinesterases.[1]
The ability to use the 5-chloro position for further functionalization allows for the fine-tuning of a compound's selectivity and pharmacokinetic properties, a crucial aspect of modern drug design.
Caption: Role of imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Experimental Protocol: Safe Handling and Storage
Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent. The following guidelines are based on standard safety data for pyridine hydrochloride derivatives and should be considered a baseline for safe operation.[15][16][17]
Objective: To safely handle, weigh, and prepare a solution of this compound.
1. Personal Protective Equipment (PPE):
- Step 1.1: Don a standard laboratory coat, ensuring it is fully buttoned.
- Step 1.2: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15][16]
- Step 1.3: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.[16]
2. Engineering Controls:
- Step 2.1: All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15][18]
- Step 2.2: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[15][17]
3. Handling and Weighing:
- Step 3.1: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, as the compound may be hygroscopic.[19][20]
- Step 3.2: Carefully open the container under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.
- Step 3.3: Use a clean spatula to transfer the desired amount of solid to a tared weighing vessel on an analytical balance located within the fume hood.
- Step 3.4: Promptly and securely close the main container.
4. Storage:
- Step 4.1: Store the compound in its original, tightly sealed container.[15][18]
- Step 4.2: Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18] For long-term storage, refrigeration is recommended.[9]
5. Spill and Waste Disposal:
- Step 5.1: In case of a spill, prevent further spread. Vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[18]
- Step 5.2: Dispose of waste materials and contaminated clothing in accordance with all local, state, and federal regulations.[15]
6. First Aid:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15][17]
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15][17]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[15][17]
Spectroscopic Data Interpretation
While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of key features in NMR and IR analysis, which are crucial for confirming its identity and purity.
-
¹H NMR: The spectrum in a solvent like D₂O or DMSO-d₆ would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the imidazo[1,2-a]pyridine core would appear as a set of coupled doublets and triplets, with chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the fused ring system.[21][22]
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbons bonded to nitrogen and chlorine would be shifted accordingly. The bridgehead carbon (C8a) and the carbons of the imidazole ring (C2, C3) have characteristic chemical shifts that help confirm the fused ring structure.[21][22][23]
-
IR Spectroscopy: The infrared spectrum would show characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[23][24] The presence of the hydrochloride salt may also result in a broad N-H stretch.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by the chloro-substituent, make it an invaluable starting material. For researchers and drug development professionals, a thorough understanding of its basic properties—from handling and safety to its role in complex syntheses—is the first step toward unlocking the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
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This compound | 110270-89-8. Chemcd. [Link]
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS 3931-68-8)
A Keystone Intermediate for Advanced Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a preeminent heterocyclic scaffold in medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural motif in numerous biologically active compounds. Its significance is underscored by its presence in several commercially successful drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[1][3] The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—cements its status as a "privileged structure" in the pursuit of novel therapeutics.[1][4]
This guide focuses on a specific, yet crucial, derivative: 5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS 3931-68-8) . The introduction of a chlorine atom at the 5-position of the imidazo[1,2-a]pyridine nucleus offers a valuable synthetic handle for further molecular elaboration, making it a pivotal intermediate for researchers and drug development professionals. This document will provide a comprehensive overview of its chemical properties, a plausible synthetic pathway, its anticipated reactivity, and its strategic applications in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. While extensive experimental data for this compound is not exhaustively documented in publicly available literature, a compilation of its known and predicted properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3931-68-8 | [5] |
| Molecular Formula | C₇H₅ClN₂·HCl | [6] |
| Molecular Weight | 189.04 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| pKa | 5.21 ± 0.50 (predicted for the free base) | [6] |
Note: Some properties are predicted based on the structure and data from similar compounds due to the limited availability of experimental data.
Synthesis and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin reaction.[7] For the synthesis of 5-Chloroimidazo[1,2-a]pyridine, the logical starting material is 2-amino-6-chloropyridine.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of this compound is outlined below. This pathway is inferred from established methods for the synthesis of related imidazo[1,2-a]pyridine analogs.[8][9][10]
Step 1: Cyclization to form 5-Chloroimidazo[1,2-a]pyridine
The initial step involves the reaction of 2-amino-6-chloropyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde or its synthetic equivalent. The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-6-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1 equivalents).
-
The reaction mixture is heated to reflux for a period of 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a mild base, such as sodium bicarbonate solution, until a pH of 7-8 is achieved.
-
The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude 5-Chloroimidazo[1,2-a]pyridine free base.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the compound's stability and handling characteristics, particularly its solubility in aqueous media.
Experimental Protocol: Preparation of this compound
-
Dissolve the purified 5-Chloroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
The solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to afford this compound.
Causality Behind Experimental Choices
-
Solvent Selection: Alcohols like ethanol are often chosen for the cyclization step as they are good solvents for both the starting materials and facilitate the reaction at elevated temperatures. For the salt formation, anhydrous solvents are crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt.
-
Base for Neutralization: A mild base like sodium bicarbonate is used to neutralize the reaction mixture after cyclization. Stronger bases could potentially lead to side reactions or degradation of the product.
-
Purification: Chromatographic purification is often necessary to remove any unreacted starting materials or byproducts, ensuring the high purity of the intermediate required for subsequent synthetic steps.
Chemical Reactivity and Synthetic Utility
The 5-chloro substituent on the imidazo[1,2-a]pyridine ring system is a key feature that dictates its reactivity and utility as a synthetic intermediate. The chlorine atom can be displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups at this position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring can activate the C5 position towards nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to a diverse array of 5-substituted imidazo[1,2-a]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 5-position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, vinyl, and amino moieties, respectively. This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for biological screening.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The ability to functionalize the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical process in optimizing its potency, selectivity, and pharmacokinetic properties.
Case Study: Synthesis of Potent Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has been identified as a core component of potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. For example, derivatives of this scaffold have been investigated as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a target in cancer therapy.[11] The synthesis of such inhibitors often involves the late-stage introduction of diverse substituents to probe the binding pocket of the target enzyme. This compound serves as an ideal starting point for such synthetic campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its strategic importance lies in the reactivity of the 5-chloro substituent, which serves as a linchpin for introducing molecular diversity through various chemical transformations. For researchers and scientists in the field of drug discovery, this compound represents a key starting material for the development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the quest for new and improved medicines.
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An In-Depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, explore its synthesis and characterization, and illuminate its promising role in medicinal chemistry, particularly as a modulator of key cellular signaling pathways.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This recognition stems from its recurring presence in a multitude of biologically active compounds, including approved drugs and clinical candidates. Its rigid, planar structure provides a versatile framework for the spatial presentation of various functional groups, enabling interactions with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, highlighting its therapeutic relevance.[3]
Chemical Structure and Properties of this compound
The chemical structure of this compound consists of a fused imidazole and pyridine ring system, with a chlorine atom substituted at the 5-position of the pyridine ring. The hydrochloride salt form enhances the compound's solubility in aqueous media.
Molecular Formula: C₇H₆Cl₂N₂[4]
Molecular Weight: 189.04 g/mol [4]
Chemical Structure:
Physicochemical Properties:
While specific experimental data for this compound is not extensively published, we can infer some of its properties based on the parent compound and related structures. The hydrochloride salt is expected to be a crystalline solid with good solubility in polar solvents like water, ethanol, and methanol. The presence of the chlorine atom influences the electronic properties of the aromatic system, which can impact its binding affinity to biological targets.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₇H₅ClN₂ (free base) | [5] |
| Molecular Weight | 152.58 g/mol (free base) | [5] |
| Predicted Density | 1.35±0.1 g/cm³ | [5] |
| Predicted pKa | 5.21±0.50 | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature | [5] |
Synthesis and Characterization
The synthesis of 5-Chloroimidazo[1,2-a]pyridine typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A plausible and commonly employed synthetic route is outlined below.
Plausible Synthetic Pathway
A widely adopted method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde.[6][7] For the synthesis of 5-Chloroimidazo[1,2-a]pyridine, the key starting material is 2-amino-6-chloropyridine.
Experimental Protocol: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
Step 1: Reaction of 2-amino-6-chloropyridine with chloroacetaldehyde
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, to yield 5-Chloroimidazo[1,2-a]pyridine.
Step 2: Formation of the Hydrochloride Salt
-
The purified 5-Chloroimidazo[1,2-a]pyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a solid.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effect of the chlorine atom and the overall aromatic system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the other carbon signals will be consistent with the fused heterocyclic structure.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For 5-Chloroimidazo[1,2-a]pyridine, the molecular ion peak [M+H]⁺ would be expected at m/z 153, with a characteristic isotopic pattern due to the presence of chlorine.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.[9][10] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases involved in cell signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research has demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2][11] This pathway is frequently hyperactivated in various human cancers and plays a central role in regulating cell growth, proliferation, and survival.
The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, leading to the activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.
Imidazo[1,2-a]pyridine-based compounds have been designed to act as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this critical signaling cascade.[2][11] For instance, certain derivatives have exhibited potent PI3Kα inhibition with IC₅₀ values in the low nanomolar range.[1]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Anticancer and Other Therapeutic Potential
The ability of imidazo[1,2-a]pyridine derivatives to inhibit key signaling pathways has translated into significant anticancer activity in preclinical studies. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and cervical cancer.[1]
Beyond cancer, the imidazo[1,2-a]pyridine scaffold has shown promise in other therapeutic areas, including as antifungal and anthelmintic agents.[12] This broad spectrum of activity underscores the versatility of this chemical framework in drug discovery.
Conclusion
This compound represents a valuable chemical entity for researchers in the fields of medicinal chemistry and drug discovery. Its core imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" with a proven track record in the development of therapeutic agents. The demonstrated activity of its derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway highlights its potential for the development of novel anticancer drugs. Further investigation into the specific biological activities and optimization of the structure of 5-Chloroimidazo[1,2-a]pyridine and its analogs is warranted to fully explore their therapeutic potential.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2][3][4] This technical guide delves into the history and discovery of a specific, yet significant, member of this family: 5-Chloroimidazo[1,2-a]pyridine hydrochloride. While the precise moment of its individual discovery is embedded within the broader exploration of the imidazo[1,2-a]pyridine class, this document will trace the historical development of the parent scaffold, elucidate the key synthetic strategies that enable the creation of the 5-chloro derivative, and discuss its known physicochemical properties and biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.
The Imidazo[1,2-a]pyridine Scaffold: A Historical Perspective
The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Tschitschibabin (also known as Chichibabin), who first described the synthesis of substituted pyridines through the condensation of carbonyl compounds with ammonia.[5] However, it was the latter half of the 20th century that witnessed the meteoric rise of this scaffold in medicinal chemistry. The discovery of the anxiolytic and hypnotic properties of compounds like Zolpidem propelled the imidazo[1,2-a]pyridine core into the limelight, establishing it as a key pharmacophore for central nervous system (CNS) disorders.[6][7]
The versatility of the imidazo[1,2-a]pyridine system lies in its unique electronic and structural features. The fused bicyclic structure provides a rigid framework amenable to substitution at various positions, allowing for the fine-tuning of pharmacological properties. This has led to the development of a diverse array of therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[1][3][8][9]
Synthesis of the 5-Chloroimidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established field with numerous methodologies. The classical and most common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction that has been refined and adapted over the decades. For the specific synthesis of 5-Chloroimidazo[1,2-a]pyridine, the journey begins with the appropriately substituted 2-amino-6-chloropyridine.
General Synthetic Strategy: The Tschitschibabin Reaction and its Modern Variants
The foundational synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This versatile reaction can be adapted to produce a wide range of substituted imidazo[1,2-a]pyridines.
Modern advancements have introduced a plethora of catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance the substrate scope. These include copper-catalyzed,[10] and ultrasound-assisted methods.[11]
Step-by-Step Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of 5-Chloroimidazo[1,2-a]pyridine, adapted from established literature procedures for similar analogs.[12]
Step 1: Condensation and Cyclization
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), is added chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 5-Chloroimidazo[1,2-a]pyridine.
-
Purification is typically achieved by column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
The purified 5-Chloroimidazo[1,2-a]pyridine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.
Physicochemical Properties and Characterization
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3931-68-8 |
| Molecular Formula | C₇H₅ClN₂·HCl |
| Molecular Weight | 189.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Characterization of the compound is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
Biological Activity and Therapeutic Potential
While specific and extensive biological studies on this compound are not as widely published as for other derivatives, the imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore with a broad range of activities. The introduction of a chlorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The primary biological targets of the imidazo[1,2-a]pyridine class include:
-
GABA-A Receptors: Many imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of GABA-A receptors, leading to their anxiolytic and hypnotic effects.[13]
-
Kinases: Various derivatives have been identified as potent inhibitors of kinases such as PDGFR, which are implicated in cancer.[14]
-
Microbial Enzymes: The scaffold has shown promise in the development of novel anti-tuberculosis and antifungal agents.[6]
The chlorine substituent on the 5-Chloroimidazo[1,2-a]pyridine can enhance binding to target proteins through halogen bonding and can also modulate the metabolic stability of the molecule.
Conclusion and Future Directions
This compound, while not having a storied individual discovery, is an important member of a highly significant class of heterocyclic compounds. Its synthesis is readily achievable through well-established methods, and its structure represents a valuable building block for the development of novel therapeutic agents. The broader history of the imidazo[1,2-a]pyridine scaffold underscores the immense potential that lies within this chemical space. Future research will likely focus on the further exploration of halogenated imidazo[1,2-a]pyridines, including the 5-chloro derivative, to develop more selective and potent drugs for a wide range of diseases, from neurological disorders to cancer and infectious diseases. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
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An In-Depth Technical Guide to the Mechanism of Action of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride and its Congeners
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the mechanistic underpinnings of this scaffold, with a specific focus on halogenated derivatives such as 5-Chloroimidazo[1,2-a]pyridine hydrochloride. While direct, in-depth mechanistic studies on this compound are not extensively available in public literature, this document synthesizes the wealth of information on closely related analogs to provide a scientifically grounded understanding of its probable mechanisms of action. We will delve into the established and emerging therapeutic targets of imidazo[1,2-a]pyridine derivatives, detailing the molecular pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Pharmacology
The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, is a recurring motif in a number of approved drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[4] Its rigid structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents across a wide spectrum of diseases.[5][6] The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system.[1] This structure-activity relationship (SAR) is a central theme in the exploration of their mechanisms of action.
Key Mechanisms of Action of Imidazo[1,2-a]pyridine Derivatives
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are mediated through their interaction with a variety of biological targets. Below, we explore some of the most well-documented mechanisms of action.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for cancer therapy, with several analogs demonstrating potent and selective activity against various cancer cell lines.[7]
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[7][8]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors of the kinase domain of PI3K or mTOR, preventing the phosphorylation of their downstream targets and ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8]
Diagram: Inhibition of the PI3K/AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Derivatives
Caption: Antimycobacterial mechanisms of imidazo[1,2-a]pyridine derivatives.
The Role of the 5-Chloro Substituent
While the specific mechanism of action for this compound is not yet defined in the literature, the presence and position of a chloro substituent can significantly impact the compound's physicochemical properties and biological activity. Halogen atoms can influence:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of metabolism and prolonging the compound's half-life.
-
Target Binding: Participating in halogen bonding or other interactions within the target's binding site, thereby enhancing potency and selectivity.
For instance, studies on antitubercular imidazo[1,2-a]pyridines have shown that the position of a chloro group can have a substantial effect on potency. [1]
Experimental Protocols for Elucidating Mechanism of Action
To determine the mechanism of action of a novel imidazo[1,2-a]pyridine derivative like this compound, a systematic experimental approach is required.
In Vitro Assays
-
Target-Based Screening:
-
Enzyme Inhibition Assays: If a putative target is a kinase, assays such as LanthaScreen™ or HTRF® can be used to determine the IC50 value.
-
Receptor Binding Assays: Radioligand binding assays can be employed to measure the affinity of the compound for a specific receptor.
-
-
Cell-Based Assays:
-
Cytotoxicity Assays: The MTT or CellTiter-Glo® assay can be used to assess the compound's effect on the viability of various cell lines.
-
Western Blotting: To probe the effect of the compound on specific signaling pathways by measuring the phosphorylation status of key proteins (e.g., AKT, mTOR).
-
Flow Cytometry: To analyze the compound's impact on the cell cycle and apoptosis.
-
Diagram: General Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel compound.
In Vivo Studies
-
Animal Models of Disease: To evaluate the efficacy of the compound in a relevant disease model (e.g., xenograft models for cancer, infected mouse models for tuberculosis).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration in the body with its biological effect. [9]
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the biological activity of representative imidazo[1,2-a]pyridine derivatives from the literature. It is important to note that these data are for analogs and not for this compound itself.
| Compound Class | Target | Assay | Activity (IC50/MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | MIC | As low as 0.004 µM | [1] |
| Imidazo[1,2-a]pyridine Ethers | Mycobacterial ATP Synthase | IC50 | <0.02 µM | [10] |
| Substituted Imidazo[1,2-a]pyridines | PDGFRβ | Cellular Assay | <100 nM | [9] |
| Imidazo[1,2-a]pyridine Analogs | PIK3CA | Enzyme Assay | 0.67 µM | [8] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While the specific mechanism of action of this compound is yet to be fully elucidated, the extensive research on its congeners provides a strong foundation for understanding its potential biological activities. The diverse mechanisms of action, ranging from enzyme inhibition to the modulation of complex signaling pathways, underscore the versatility of this chemical class. [11] Future research should focus on the detailed characterization of specific derivatives like this compound to identify their precise molecular targets and to fully understand the contribution of the 5-chloro substituent to their pharmacological profile. Such studies will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
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An In-Depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: From Molecular Properties to Research Applications
Abstract
This technical guide provides a comprehensive analysis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Moving beyond a simple statement of its molecular weight, this document elucidates the critical role of its physicochemical properties, outlines methodologies for its synthesis and characterization, and explores its broader applications. This paper is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the utility of this compound as a molecular scaffold and research tool.
Core Physicochemical Properties: The Foundation of Application
The precise molecular weight and formula of a compound are foundational pillars in chemical and biomedical research. They are indispensable for stoichiometric calculations in synthesis, accurate preparation of solutions for biological assays, and the unambiguous interpretation of mass spectrometry data.
This compound is the salt form of the parent molecule, 5-Chloroimidazo[1,2-a]pyridine. The hydrochloride salt is often preferred in research settings due to its typically higher crystalline nature and improved aqueous solubility, which are advantageous for handling and formulation.
The molecular formula for the hydrochloride salt is C7H5ClN2 · HCl. Its molecular weight is 189.04 g/mol . The free base, 5-Chloroimidazo[1,2-a]pyridine, has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol [1][2]. Understanding the distinction between the free base and the salt form is critical for accurate experimental design. For instance, weighing 189.04 mg of the hydrochloride salt provides the same number of moles of the active parent compound as weighing 152.58 mg of the free base.
This data is summarized in the table below for clarity and quick reference.
| Property | 5-Chloroimidazo[1,2-a]pyridine (Free Base) | This compound | Data Source(s) |
| Molecular Formula | C7H5ClN2 | C7H6Cl2N2 (or C7H5ClN2 · HCl) | [1] |
| Molecular Weight | 152.58 g/mol | 189.04 g/mol | [1][2] |
| CAS Number | 63111-79-5 | 3931-68-8 | [3][4][5] |
| IUPAC Name | 5-chloroimidazo[1,2-a]pyridine | 5-chloroimidazo[1,2-a]pyridine;hydrochloride | [6] |
Synthesis, Purification, and Structural Verification
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds[7][8][9]. Various synthetic routes have been developed to produce these scaffolds. A common and effective method involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound[10][11].
General Synthetic Approach
The synthesis of the 5-Chloroimidazo[1,2-a]pyridine core typically starts with 2-amino-6-chloropyridine. This precursor undergoes a cyclization reaction, often catalyzed by a transition metal like copper, with a suitable two-carbon synthon, such as an α-haloketone or bromoacetaldehyde[11][12]. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
Workflow for Synthesis and Verification
The process from synthesis to a fully characterized, research-grade compound is a multi-step workflow. Each step is critical for ensuring the identity, purity, and stability of the final product.
Caption: A generalized workflow for the synthesis and quality control of 5-Chloroimidazo[1,2-a]pyridine and its hydrochloride salt.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
Trustworthy research relies on self-validating protocols. Verifying the molecular weight of the synthesized compound is a critical quality control step.
Objective: To confirm the mass of the synthesized 5-Chloroimidazo[1,2-a]pyridine free base using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Dilution: Create a working solution of ~10 µg/mL by diluting the stock solution with the mobile phase solvent.
-
Instrumentation:
-
LC System: Utilize a standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The formic acid helps to protonate the analyte.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
-
-
Injection & Analysis: Inject 1-5 µL of the working solution into the LC-MS system.
-
Data Interpretation:
-
The compound will ionize in the ESI source, primarily by gaining a proton (H+).
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of this protonated molecule, [M+H]+.
-
For 5-Chloroimidazo[1,2-a]pyridine (Molecular Weight = 152.58), the expected primary ion will be at an m/z of approximately 153.59.
-
The presence of chlorine results in a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, you should observe two peaks: one for [C7H5³⁵ClN2+H]+ and another, approximately one-third the intensity, at 2 m/z units higher for [C7H5³⁷ClN2+H]+. This isotopic signature provides definitive confirmation of a mono-chlorinated compound.
-
Relevance in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous marketed drugs like Zolpidem and Alpidem[7][9]. Derivatives of this core structure have been investigated for a vast array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities[8][13][14].
The 5-chloro substitution on the pyridine ring is a key feature. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the ring system. This modification can influence the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.
Application as a Kinase Inhibitor Scaffold
Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are critical targets in oncology[15]. For example, some derivatives have shown activity against Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in tumor growth[16]. The general mechanism involves the heterocyclic core acting as a scaffold that orients various substituents to fit into the ATP-binding pocket of the kinase, thereby inhibiting its function and disrupting downstream signaling pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazo[1,2-a]pyridine-based drug candidate.
The imidazo[1,2-a]pyridine core's versatility allows for synthetic modification at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity against specific biological targets[7][9].
Conclusion
This compound is more than a chemical with a defined molecular weight. It is a valuable building block in the field of drug discovery. Its fundamental properties, such as molecular weight, are the starting point for rigorous scientific investigation. A thorough understanding of its synthesis, characterization, and the biological relevance of its core scaffold empowers researchers to leverage this and similar compounds in the development of novel therapeutics to address a wide range of diseases.
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5-Chloroimidazo[1,2-a]pyridine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS No: 110270-89-8).[1] This document provides a detailed examination of its molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical methods for its characterization. Furthermore, it explores the applications of this compound in medicinal chemistry, highlighting its role as a versatile scaffold in the discovery of novel therapeutics. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a fused imidazopyridine ring system. The presence of a chlorine atom at the 5-position and its formulation as a hydrochloride salt significantly influence its chemical behavior and physical attributes.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ ⋅ HCl | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to tan crystalline solid | [2] |
| Melting Point | Not explicitly available for the hydrochloride salt, but related structures suggest it would be a high-melting solid. | |
| Solubility | Highly soluble in water, soluble in ethanol. | [2][3] |
| pKa | 5.21 ± 0.50 (Predicted for the free base) | [4] |
| Stability | Stable under normal conditions, but is hygroscopic. | [5] |
Expert Insight: The hygroscopic nature of this compound necessitates storage in a dry, well-ventilated place with the container tightly closed to prevent degradation and ensure reproducibility in experimental setups.[3][5] Its high water solubility is a key advantage for its use in biological assays and for the development of aqueous formulations.[3]
Synthesis and Reaction Pathways
The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methodologies available.[6][7][8] A common and efficient route to the 5-chloro-substituted analog involves the condensation of 2-amino-6-chloropyridine with an appropriate α-halocarbonyl compound.
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyridine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an equimolar amount of an α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde) to the solution.
-
Cyclization: Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.
-
Purification of Free Base: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified 5-chloroimidazo[1,2-a]pyridine free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Self-Validating System: The identity and purity of the synthesized compound should be confirmed at each major step. NMR spectroscopy is invaluable for structural elucidation, while HPLC and melting point analysis can confirm the purity of the final product.
Chemical Reactivity and Mechanistic Insights
The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The chlorine atom at the 5-position can be a site for nucleophilic aromatic substitution, although this often requires forcing conditions. This position also offers a handle for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry.[9]
Diagram: Key Reactivity Pathways
Caption: Key reactivity pathways for the 5-Chloroimidazo[1,2-a]pyridine scaffold.
Spectroscopic and Analytical Data
Thorough analytical characterization is crucial for confirming the structure and purity of this compound.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | The formation of the hydrochloride salt leads to a downfield shift of the proton signals compared to the free base, particularly for the protons on the pyridine ring.[10] The spectrum will show characteristic signals for the aromatic protons. |
| ¹³C NMR | The carbon spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₇H₅ClN₂). The isotopic pattern of chlorine will be evident. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations. |
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][8][11][12] Derivatives of this core have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13]
The 5-chloro substituent can serve as a key interaction point with biological targets or as a site for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, imidazo[1,2-a]pyridine derivatives have been explored as potent inhibitors of platelet-derived growth factor receptor (PDGFR) and as potential antituberculosis agents.[11][14]
Safety, Handling, and Storage
This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[3][15] It may also cause respiratory irritation.[3]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[3][5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[3][5] Avoid breathing dust.[5]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3][5][16] Do not eat, drink, or smoke when using this product.[3][15]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3][5] Due to its hygroscopic nature, it should be kept in a dry environment.[5]
-
In case of exposure:
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - Royal Society of Chemistry. (URL: [Link])
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As research into novel derivatives continues, the safe handling of key intermediates like 5-Chloroimidazo[1,2-a]pyridine hydrochloride is of paramount importance. This guide provides a comprehensive overview of the safety protocols and handling procedures necessary to mitigate risks associated with this compound in a laboratory setting.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Similar chlorinated heterocyclic compounds are known to cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][4]
Table 1: Summary of Potential Hazards
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Irrit. 2 | Wash hands thoroughly after handling. Wear protective gloves.[3][6] |
| Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
| Harmful if swallowed | Acute Tox. 4 (Oral) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4][7] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when working with this compound.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5][6]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4]
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9]
Accidental Release Measures:
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound and preparing a solution.
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.).
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Record the weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed compound to the solvent.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and potential splashing.
-
Stir until the solid is completely dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth.
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
ChemCD. (n.d.). This compound | 110270-89-8. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
ChemSrc. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Molecules. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Determination of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride for Pharmaceutical Research
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability.[1][2][3] This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of interest in drug discovery. Recognizing the frequent scarcity of public-domain solubility data for novel compounds, this document emphasizes the establishment of robust, internally verifiable protocols. We will delve into the theoretical underpinnings of solubility, present detailed experimental workflows for the universally recognized shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC).[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of solubility assessment for imidazo[1,2-a]pyridine scaffolds and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter.[1][3] Poor solubility can lead to a cascade of developmental hurdles, including erratic absorption, low bioavailability, and an increased likelihood of formulation-dependent effects.[1][8] For compounds like this compound, understanding its solubility profile across a range of physiologically relevant and pharmaceutically acceptable solvents is not merely a data-gathering exercise; it is a foundational step in risk assessment and mitigation for the entire development program.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The hydrochloride salt form is often utilized to enhance the aqueous solubility of a basic parent molecule. However, the presence of the chloro- substituent can modulate the lipophilicity of the molecule, creating a nuanced solubility profile that requires empirical determination.[9] This guide will equip the researcher with the necessary knowledge to confidently and accurately determine this crucial parameter.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution in equilibrium with the solid phase.[2][10] For an ionizable compound like this compound, several factors can significantly influence its solubility.
-
pH of the Medium: As a hydrochloride salt of a basic compound, the solubility of this compound is expected to be pH-dependent. The predicted pKa of the parent compound, 5-Chloroimidazo[1,2-a]pyridine, is approximately 5.21.[11] At pH values significantly below the pKa, the compound will exist predominantly in its protonated, more polar (and likely more water-soluble) form. As the pH approaches and surpasses the pKa, the un-ionized, less polar form will dominate, potentially leading to a decrease in aqueous solubility.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. A comprehensive solubility assessment should, therefore, include a range of solvents with varying polarities, from aqueous buffers to organic solvents like ethanol and dimethyl sulfoxide (DMSO).
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this is not universally true, and the effect of temperature should be empirically determined, especially if the intended formulation will be subjected to varying storage conditions.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used for solubility studies to ensure consistency and reproducibility.
Logical Relationship of Factors Influencing Solubility
Caption: Step-by-step workflow for the shake-flask solubility assay with HPLC quantification.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the concentration of a compound in a saturated solution due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants. [4][12]
Method Development Considerations
-
Column: A reversed-phase column (e.g., C18) is typically suitable for compounds of this nature.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous portion of the mobile phase should be controlled to ensure consistent retention times.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (its λmax) should be used.
-
Calibration: A calibration curve must be generated using standard solutions of known concentrations. [4]The curve should be linear over the range of expected sample concentrations. At least five concentration levels are recommended to establish linearity. [4]
Sample Calculation
The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.
Solubility (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration determined from the HPLC analysis (in mg/mL).
-
DF is the dilution factor.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) | Classification |
| Purified Water | ~5.0 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| 0.01 M HCl | 2.0 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| PBS | 7.4 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| DMSO | N/A | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
Note: The classification of solubility can be based on USP or other relevant pharmacopeial standards.
The results from this table would provide critical insights for drug development. For instance, a significant drop in solubility at pH 7.4 compared to acidic pH would have major implications for oral absorption, potentially necessitating formulation strategies like amorphous solid dispersions or lipid-based formulations. High solubility in organic solvents like ethanol might suggest feasibility for certain liquid dosage forms.
Conclusion: A Foundation for Rational Drug Development
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.
- Unknown Source. A review of methods for solubility determination in biopharmaceutical drug characterization.
- Enamine. Shake-Flask Solubility Assay.
- Unknown Source. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Unknown Source. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
- ChemicalBook. 5-Chloroimidazo[1,2-a]Pyridine | 63111-79-5.
- Smolecule. (2024, January 5). 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid.
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- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the 5-Chloro Substituent
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic aromatic system, featuring a bridgehead nitrogen atom, is a key component in numerous approved drugs with diverse therapeutic activities, including hypnotic agents like zolpidem and alpidem, and proton pump inhibitors. The introduction of a chloro group at the 5-position of this scaffold, and its subsequent formulation as a hydrochloride salt, significantly modulates its physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, offering researchers and drug development professionals a detailed blueprint for its identification and characterization.
This document is structured to provide not just raw data, but a deeper understanding of how the molecular structure of this compound dictates its spectroscopic signature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the imidazo[1,2-a]pyridine ring system is crucial for assigning NMR signals.
Figure 1. Molecular Structure and Numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom. The hydrochloride salt form implies that the N4 nitrogen is protonated, which significantly influences the chemical shifts of the neighboring protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protonation at N4 leads to a general downfield shift of all protons compared to the free base, due to the increased electron-withdrawing nature of the pyridinium ring.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 8.0 - 8.2 | d | ~2.0 | Located on the electron-rich imidazole ring, adjacent to N1. |
| H3 | 7.6 - 7.8 | d | ~2.0 | Coupled to H2. |
| H6 | 7.8 - 8.0 | t | ~7.0 - 8.0 | Coupled to H7 and H8. |
| H7 | 7.2 - 7.4 | dd | ~7.0, ~9.0 | Coupled to H6 and H8. |
| H8 | 8.3 - 8.5 | d | ~9.0 | Deshielded due to proximity to the protonated N4. |
| NH | 9.0 - 10.0 | br s | - | Broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen. |
Note: Predicted values are based on data from unsubstituted imidazo[1,2-a]pyridine and related substituted analogs. Actual values may vary.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or in electron-deficient rings appearing at higher chemical shifts (downfield).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 115 - 120 | Part of the electron-rich imidazole ring. |
| C3 | 110 - 115 | Also on the imidazole ring, shielded relative to the pyridine ring carbons. |
| C5 | 135 - 140 | Attached to the electronegative chlorine atom. |
| C6 | 125 - 130 | Aromatic carbon on the pyridine ring. |
| C7 | 115 - 120 | Aromatic carbon on the pyridine ring. |
| C8 | 130 - 135 | Deshielded due to proximity to the protonated N4. |
| C8a | 140 - 145 | Bridgehead carbon, part of both rings. |
Note: Predicted values are based on data from unsubstituted imidazo[1,2-a]pyridine and related substituted analogs.[2][4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for unambiguous assignment of quaternary carbons like C5 and C8a.
-
Figure 2. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by vibrations of the aromatic rings, the C-Cl bond, and the N-H bond of the pyridinium ion.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the imidazopyridine ring system.[6] |
| 2800 - 2400 | N-H stretch (pyridinium) | A broad and strong absorption band is expected for the N⁺-H stretch of the hydrochloride salt.[7][8] |
| 1640 - 1620 | C=N stretch | Associated with the imine-like bond within the heterocyclic system. |
| 1600 - 1450 | Aromatic C=C skeletal vibrations | Multiple bands are expected in this region, characteristic of the aromatic rings. |
| 1100 - 1000 | C-Cl stretch | The position of this band can be influenced by the aromatic system. |
| 900 - 650 | C-H out-of-plane bending | The substitution pattern on the aromatic rings will influence the specific frequencies of these bands. |
Note: Predicted values are based on data from pyridine hydrochloride and theoretical calculations on imidazo[1,2-a]pyridine.[6][7]
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show the molecular ion for the free base, 5-Chloroimidazo[1,2-a]pyridine. The hydrochloride salt will dissociate in the ESI source. The molecular weight of the free base (C₇H₅ClN₂) is approximately 152.58 g/mol .[9]
-
Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion, one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another at m/z+2 corresponding to the molecule with ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1.
-
Protonated Molecule ([M+H]⁺): In positive ion mode ESI, the most prominent peak will likely be the protonated molecule, [M+H]⁺, at m/z corresponding to the molecular weight of the free base plus the mass of a proton.
-
Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small neutral molecules such as HCN or cleavage of the rings.
Table 4: Predicted Mass Spectrometry Data for 5-Chloroimidazo[1,2-a]pyridine
| m/z (relative to ³⁵Cl) | Ion | Rationale |
| ~153 | [M+H]⁺ | Protonated molecular ion of the free base. |
| ~155 | [M+H+2]⁺ | Isotopic peak for the protonated molecule containing ³⁷Cl. |
| ~126 | [M+H - HCN]⁺ | A potential fragment from the cleavage of the imidazole ring. |
| ~117 | [M+H - Cl]⁺ | Loss of the chlorine atom (less common in ESI). |
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography (Optional but Recommended):
-
Inject the sample onto a suitable HPLC or UPLC column (e.g., C18) to separate it from any impurities.
-
Use a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid to promote protonation).
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
Perform tandem MS (MS/MS) on the precursor ion of interest (e.g., m/z 153) to obtain fragmentation data.
-
Figure 3. Workflow for LC-MS Analysis.
Conclusion: A Unified Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its characterization. Each technique offers a unique and complementary piece of the structural puzzle. The protonation at N4 in the hydrochloride salt is a key feature that consistently influences the data across all three analytical methods, leading to predictable downfield shifts in NMR, the appearance of a characteristic N⁺-H stretch in the IR spectrum, and the observation of the protonated free base in the mass spectrum. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and further development of molecules based on this important heterocyclic scaffold.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]
-
NIST. (n.d.). Pyridine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hsu, F.-L., Muller, A. J., Lewis, E. O., & Beaudry, W. T. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from [Link]
-
Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-imidazo[1,2-a]pyridine HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]
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The Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its prevalence in a wide array of biologically active compounds, including approved drugs like Zolpidem and Alpidem. This guide will elucidate the primary synthetic strategies, focusing on the well-established condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the preparation of this important molecular entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the pharmaceutical industry.[1][2] Its structural resemblance to purines and indoles allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[3][4] The versatility of this scaffold also extends to materials science.[2] The development of efficient and scalable synthetic routes to functionalized imidazo[1,2-a]pyridines is therefore a critical endeavor in modern organic and medicinal chemistry.[5]
This guide will focus on the synthesis of a specific analogue, this compound, detailing a robust and widely applicable synthetic approach.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to the core imidazo[1,2-a]pyridine structure. The most common and direct approach to this scaffold involves the formation of the imidazole ring onto a pre-existing pyridine ring. This is typically achieved through the reaction of a 2-aminopyridine derivative with a two-carbon building block, often an α-halocarbonyl compound.
Figure 1: Retrosynthetic analysis of this compound.
Based on this analysis, the key starting materials are 2-amino-6-chloropyridine and a suitable electrophilic two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde .
The Primary Synthetic Pathway: Condensation of 2-Amino-6-chloropyridine
The most prevalent and reliable method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[3][6] This reaction, first reported by Tschitschibabin in 1925, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization.[3][6]
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The more nucleophilic ring nitrogen of 2-amino-6-chloropyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Figure 2: Generalized reaction mechanism for the synthesis of 5-Chloroimidazo[1,2-a]pyridine.
Starting Material: 2-Amino-6-chloropyridine
2-Amino-6-chloropyridine is a readily available organic intermediate.[7] It can be synthesized from 2,6-dichloropyridine via amination or from 2-chloro-6-nitropyridine by reduction.[8] It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[7]
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| CAS Number | 45644-21-1 |
| Appearance | Orange or bright yellow solid |
| Melting Point | 69-73 °C |
Table 1: Physicochemical properties of 2-Amino-6-chloropyridine.[8][9]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for imidazo[1,2-a]pyridine synthesis.[10]
Materials:
-
2-Amino-6-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Addition of Reagent: Slowly add chloroacetaldehyde (1.2 eq, 50% aqueous solution) to the reaction mixture at room temperature. Note: If using bromoacetaldehyde diethyl acetal, a preliminary hydrolysis step with acid may be required.
-
Reaction Monitoring: Stir the reaction mixture at reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-Chloroimidazo[1,2-a]pyridine free base.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrochloride Salt Formation:
-
Dissolve the purified 5-Chloroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.
-
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the imidazo[1,2-a]pyridine core will show characteristic chemical shifts and coupling patterns. The formation of the hydrochloride salt may cause downfield shifts of the protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the bicyclic aromatic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the 5-Chloroimidazo[1,2-a]pyridine free base. |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR | Characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations. |
Alternative Synthetic Strategies
While the condensation with α-halocarbonyls is the most direct route, other methods for the synthesis of the imidazo[1,2-a]pyridine scaffold have been developed, offering access to a wider range of derivatives. These include:
-
Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction, a three-component coupling of a 2-aminopyridine, an aldehyde, and an isocyanide, provides a highly efficient route to diverse 3-aminoimidazo[1,2-a]pyridines.[3]
-
Copper-Catalyzed Reactions: Copper catalysts have been employed for the aerobic oxidative cyclization of pyridines with ketone oxime esters to form imidazo[1,2-a]pyridines.[14] Another copper-catalyzed method involves the reaction of aminopyridines and nitroolefins using air as the oxidant.[15]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[3]
These alternative methods highlight the ongoing innovation in the synthesis of this important heterocyclic system.
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the robust and efficient condensation of 2-amino-6-chloropyridine with an α-haloacetaldehyde equivalent. This technical guide has provided a comprehensive overview of this synthetic pathway, including the underlying mechanism, a detailed experimental protocol, and methods for characterization. Understanding the principles and practical aspects of this synthesis is crucial for researchers and scientists involved in the discovery and development of new therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: [Link]
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The Biological Versatility of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: A Technical Overview for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This bicyclic heterocyclic system offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets. The introduction of a chlorine atom at the 5-position of this scaffold can significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly influence its biological activity, leading to enhanced potency and selectivity for various therapeutic targets. This technical guide provides an in-depth exploration of the biological activities of 5-Chloroimidazo[1,2-a]pyridine hydrochloride and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, with the 5-chloro substitution playing a crucial role in enhancing this activity.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, melanoma, and cervical cancers.[2]
The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that govern cell growth, survival, and apoptosis.[3] One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cellular processes frequently dysregulated in cancer.[2] By targeting this pathway, 5-chloroimidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells.[2][4]
Furthermore, some derivatives have been observed to upregulate the expression of tumor suppressor proteins like p53 and pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[2][5] This modulation of apoptotic pathways contributes significantly to their cancer cell-killing capabilities.
Below is a diagram illustrating the general mechanism of action of imidazo[1,2-a]pyridine derivatives in cancer cells.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds. [6] Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Imidazo[1,2-a]pyridine derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. [7][8][9]The presence of a chlorine atom on the scaffold can enhance the antimicrobial potency. For instance, a study on imidazo[1,2-a]pyridine-3-carboxamides showed that a 7-chloro substituted derivative exhibited a minimum inhibitory concentration (MIC) of 0.02 µM against Mycobacterium tuberculosis. [10] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Microorganism | Assay | Activity (MIC, µg/mL) | Reference |
| Compound 5h | S. aureus (clinical strain) | Broth microdilution | 6.25 | [7] |
| Compound 5h | S. aureus (ATCC) | Broth microdilution | 3.125 | [7] |
| 7-chloro derivative | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.02 µM | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The 5-chloro substitution often plays a key role in enhancing the potency and modulating the selectivity of these compounds. Further research, including detailed structure-activity relationship studies, in vivo efficacy evaluations, and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important chemical scaffold.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Bioimpacts, 14(2), 27618. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters, 18(1), 830-837. [Link]
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Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. (2019). Journal of Heterocyclic Chemistry, 56(1), 245-253. [Link]
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5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide. ChemBK. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6641. [Link]
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Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 69, 546-554. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Reviews in Pharmacy, 12(4), 78-86. [https://www.researchgate.net/publication/351897059_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Medicinal Chemistry, 20(1), 104-117. [Link]
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2021). ChemRxiv. [Link]
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An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4] Its versatile synthetic accessibility and broad spectrum of pharmacological activities have made it a focal point for the development of new therapeutic agents.[5][6][7] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthesis strategies, physicochemical properties, and diverse biological applications of this scaffold. We will explore its role in marketed drugs like the hypnotic agent Zolpidem[8][9], its application as a potent inhibitor of critical cellular pathways in oncology[10][11], and its potential in treating neurodegenerative and infectious diseases.[12][13] By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analyses, this document serves as a technical resource for harnessing the full potential of the imidazo[1,2-a]pyridine core.
Chapter 1: The Imidazo[1,2-a]pyridine Core: A Privileged Structure
The imidazo[1,2-a]pyridine scaffold is an aromatic bicyclic heterocycle formed by the fusion of an imidazole and a pyridine ring.[14] This unique structural arrangement confers a favorable pharmacokinetic profile and the ability to engage with a wide variety of biological targets, making it a cornerstone in modern medicinal chemistry.[1] Its significance is underscored by its presence in several commercially successful drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer).[1][6][9]
The scaffold's broad therapeutic relevance stems from its diverse biological activities, which include anticancer, anti-inflammatory, antiviral, antitubercular, and anticonvulsant properties.[1][6][7] This versatility is a direct result of the scaffold's electronic properties and the synthetic tractability that allows for precise, site-selective functionalization, enabling chemists to fine-tune its interaction with specific biological targets.
Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.
Chapter 2: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is well-established, with numerous methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and efficiency.
2.1 Foundational Synthetic Methods
The most traditional and widely used approach involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone.[12][14] This method, a variation of the Tschitschibabin reaction, is robust and provides straightforward access to a wide range of 2,3-disubstituted imidazo[1,2-a]pyridines.[14] The reaction proceeds via nucleophilic substitution by the pyridine nitrogen onto the α-haloketone, followed by cyclization and dehydration.
Caption: General workflow for the synthesis via α-haloketones.
2.2 Modern Multicomponent Reactions (MCRs)
To enhance synthetic efficiency and rapidly generate chemical diversity, multicomponent reactions (MCRs) have become indispensable.
-
Groebke-Blackburn-Bienz (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[15][16] The GBB reaction is prized for its high atom economy and its ability to construct complex, drug-like molecules in a single step, providing access to 3-aminoimidazo[1,2-a]pyridine derivatives.[15][17]
-
Copper-Catalyzed Three-Component Coupling: This method, notably used for the synthesis of Alpidem and Zolpidem, combines a 2-aminopyridine, a terminal alkyne, and an aldehyde in a one-pot process catalyzed by copper salts.[14][18] This approach showcases the power of transition-metal catalysis in forging complex heterocyclic systems with high efficiency.[18]
2.3 Advanced & Green Methodologies
In line with the principles of green chemistry, microwave-assisted synthesis has been widely adopted.[19][20] Microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving yields and product purity.[14][21] These methods are frequently performed in greener solvents like water or under solvent-free conditions, minimizing environmental impact.[19][21]
Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienz Reaction
This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine-furan hybrid, adapted from methodologies focused on creating potential anticancer agents.[22][23]
Objective: To synthesize N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-aminopyridine (1.0 mmol)
-
Furfural (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol), furfural (82 µL, 1.0 mmol), and ammonium chloride (10.7 mg, 0.2 mmol).
-
Solvent and Reagent Addition: Add 3 mL of ethanol to the vial, followed by cyclohexyl isocyanide (124 µL, 1.0 mmol).
-
Sealing and Reaction: Securely cap the vial. Place the vial inside the cavity of a microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 100°C for 15 minutes. The power output will modulate automatically to maintain the target temperature.
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis.[16]
Rationale: The use of microwave irradiation accelerates the rate-limiting steps of the reaction, leading to rapid product formation.[24] Ammonium chloride serves as a mild, inexpensive Brønsted acid catalyst to activate the aldehyde component. Ethanol is chosen as a relatively green and effective solvent for this transformation.
Chapter 3: Therapeutic Applications & Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a multitude of therapeutic areas due to its ability to interact with a wide array of biological targets.
3.1 Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects through multiple mechanisms of action.[10][11][25]
-
Kinase Inhibition: This scaffold is particularly effective as a core for designing kinase inhibitors. Derivatives have shown potent inhibitory activity against key signaling proteins in cancer progression, including the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), VEGFR, and EGFR.[26][27][28][29][30] By blocking these pathways, the compounds can halt cell proliferation and induce programmed cell death (apoptosis).[30]
-
Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-destabilizing agents.[10][31] By interfering with the dynamics of microtubule formation, they disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[30][31]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.
3.2 Neuropharmacology
The most prominent application in this area is the hypnotic agent Zolpidem , which acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[8][32] More recently, the scaffold has been explored for its potential in neurodegenerative diseases. Specific derivatives, such as IMPY, have been developed as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[12]
3.3 Anti-Infective Properties
The imidazo[1,2-a]pyridine core is a promising platform for developing novel anti-infective agents.
-
Antitubercular Activity: Derivatives have been identified with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[13] A key mechanism involves the inhibition of mycobacterial ATP synthase, which is essential for the pathogen's energy metabolism.[13]
-
Antiviral Activity: Potent inhibitors of the influenza A virus have been developed based on this scaffold.[33] These compounds target the viral RNA-dependent RNA polymerase (RdRp) complex, preventing viral replication.[33]
Summary of Biological Activities
| Derivative Class | Biological Target/Mechanism | Therapeutic Area | IC₅₀/MIC | Reference(s) |
| 3-(pyrimidin-4-yl) derivatives | Insulin-like growth factor-1 receptor (IGF-1R) | Anticancer | Potent nM range | [28] |
| C3-carboxamide derivatives | KRAS G12C (covalent inhibition) | Anticancer | 0.86 µM (NCI-H358 cells) | [2] |
| C8-carboxamide derivatives | Whole cell inhibition | Antitubercular | Selective nM activity | [34] |
| IMPY | β-Amyloid Plaques Binding | Neurodiagnostics | Kᵢ = 4.3 nM | [12] |
| C3-carboxamide derivatives | Influenza PA-PB1 Interface | Antiviral | 0.29 µM (IC₅₀) | [33] |
| Peptidomimetics | Akt Kinase Inhibition | Anticancer | Sub-micromolar range | [27] |
Chapter 4: Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing the potency and selectivity of imidazo[1,2-a]pyridine-based drug candidates. Functionalization at nearly every position of the bicyclic core has been explored.[35]
-
C2 Position: Substitution at the C2 position, often with an aryl or heteroaryl group, is crucial for anchoring the molecule in the binding pockets of many targets. For example, in autotaxin inhibitors, a small ethyl group at C2 points toward the catalytic pocket.[36]
-
C3 Position: The C3 position is a key vector for introducing diversity and modulating activity. C3-carboxamides are common in antitubercular and antiviral agents.[33][34] Functionalization at this site is often achieved via reactions like the GBB or Vilsmeier-Haack formylation.[9][15]
-
C6 and C8 Positions: These positions on the pyridine ring are frequently modified to tune physicochemical properties like solubility and to establish key interactions with targets. In Aβ plaque imaging agents, an iodine atom at C6 is essential for radiolabeling, while in antitubercular agents, C8-carboxamides confer potent activity.[12][34]
Caption: Key positions for functionalization and their general impact on activity.
Chapter 5: Case Study - The Synthesis of Zolpidem
Zolpidem is a globally recognized hypnotic agent and a flagship example of a successful drug built on the imidazo[1,2-a]pyridine scaffold.[8] Its synthesis is a practical illustration of the principles discussed.
Mechanism of Action: Zolpidem enhances GABAergic neurotransmission by binding to the benzodiazepine site on GABA-A receptors.[8][32]
Synthetic Workflow: A common and scalable synthesis begins with the construction of the core followed by side-chain elaboration.[8][32][37]
Caption: A multi-step synthetic workflow for the hypnotic agent Zolpidem.
Protocol: Scalable Synthesis of the Zolpidem Core Intermediate
This protocol outlines the formation of the key intermediate, 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine, based on reported scalable methods.[8][32]
Objective: To synthesize the core scaffold of Zolpidem.
Materials:
-
2-amino-5-methylpyridine (1.0 equiv)
-
2-bromo-4'-methylacetophenone (1.05 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.2 equiv)
-
Toluene
Procedure:
-
Reaction Setup: Charge a reaction vessel with 2-amino-5-methylpyridine, 2-bromo-4'-methylacetophenone, and sodium bicarbonate in toluene.
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (NaBr and excess NaHCO₃) and wash the filter cake with a small amount of toluene.
-
Work-up: Combine the filtrate and washes. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine intermediate.
Rationale: This condensation reaction is a robust and cost-effective method for gram- to kilogram-scale production of the imidazo[1,2-a]pyridine core.[8][32] Toluene is an effective solvent for the reflux conditions, and sodium bicarbonate acts as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation.
Chapter 6: Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Its synthetic versatility and proven clinical success ensure its place in the arsenal of medicinal chemists. Future research will likely focus on several key areas:
-
Covalent Inhibitors: Exploration of the scaffold for designing targeted covalent inhibitors, which can provide enhanced potency and prolonged duration of action.[2]
-
Novel Therapeutic Targets: Application of imidazo[1,2-a]pyridine libraries against new and challenging biological targets, including protein-protein interactions.[33]
-
Materials Science: Leveraging the unique photophysical properties of these compounds for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[16]
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An In-Depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic heteroaromatic system is the core component of several marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] Its synthetic tractability and diverse pharmacological profile have spurred extensive research, leading to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
Within this important class of compounds, 5-Chloroimidazo[1,2-a]pyridine hydrochloride serves as a critical chemical intermediate and a foundational building block for the synthesis of novel therapeutic agents. The presence of the chloro-substituent at the 5-position provides a strategic handle for further chemical modification, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide offers a comprehensive investigation of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, established analytical methods for its characterization, detailed synthetic protocols, and its vast potential as a scaffold for developing next-generation therapeutics.
Part 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of a lead compound or intermediate is fundamental to its successful application in research and development. This compound is a stable, crystalline solid at room temperature, with properties that make it suitable for a variety of synthetic transformations.
Key Compound Properties
The essential identification and physical data for 5-Chloroimidazo[1,2-a]pyridine and its hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Compound Name | This compound | [6][7] |
| CAS Number | 3931-68-8 | [6][7] |
| Molecular Formula | C₇H₅ClN₂ · HCl | [7] |
| Molecular Weight | 189.04 g/mol | [7] |
| Free Base Formula | C₇H₅ClN₂ | [8] |
| Free Base MW | 152.58 g/mol | [8] |
| Predicted pKa (Free Base) | 5.21 ± 0.50 | [8] |
| Storage Conditions | Inert atmosphere, Room Temperature | [8] |
Analytical Workflow and Characterization
The identity and purity of this compound must be rigorously validated to ensure the integrity of subsequent experiments. A multi-step analytical approach combining chromatography and mass spectrometry is the standard for this purpose.
Caption: Standard analytical workflow for compound validation.
This protocol describes a general method for determining the purity and confirming the identity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:10 in the initial mobile phase composition for analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
Gradient: Start with 5% B, hold for 0.5 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2.5 min.
-
-
MS Conditions (ESI Positive Mode):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate the peak area from the UV chromatogram to determine purity (%).
-
Examine the mass spectrum corresponding to the main peak to confirm the mass of the protonated free base ([M+H]⁺). For C₇H₅ClN₂, the expected m/z is approximately 153.02.
-
Part 2: Synthesis and Derivatization Strategies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available for its construction and subsequent functionalization.[1][10]
Core Synthesis via Cyclocondensation
The most common and robust method for synthesizing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
Caption: General reaction scheme for core synthesis.
This protocol is a representative procedure adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[11]
Materials:
-
2-Amino-6-chloropyridine.
-
Chloroacetaldehyde (50% wt. solution in water).
-
Sodium bicarbonate (NaHCO₃).
-
Ethanol.
-
Ethyl acetate.
-
Brine solution.
Procedure:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.5 eq).
-
Addition of Reagent: Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Chloroimidazo[1,2-a]pyridine free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.
Derivatization Potential
5-Chloroimidazo[1,2-a]pyridine is a versatile intermediate. The chlorine atom at the C5 position, along with the reactive C3 position, are prime sites for introducing molecular diversity to build libraries of compounds for biological screening.
-
C3 Functionalization: The C3 position is susceptible to electrophilic substitution, allowing for reactions like iodination, nitrosylation, and Friedel-Crafts acylation.[10][11] Visible light-induced C-H functionalization has also emerged as a powerful, modern technique for derivatization at this site.[12]
-
C5 Substitution: The chloro group at C5 can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or nitrogen-containing moieties.
Part 3: Biological Significance and Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged framework in drug discovery, with derivatives showing activity against a remarkable array of targets.
Broad-Spectrum Biological Activity
The versatility of this scaffold is highlighted by the diverse biological activities reported for its analogues.
| Biological Activity | Key Molecular Target(s) / Pathway | Representative Reference(s) |
| Anticancer | Kinases (PI3K, AKT, mTOR, c-Met, PDGFR), Tubulin | [3][5][13][14] |
| Antitubercular | Cytochrome bc1 complex | [1][15] |
| Antimicrobial | Various bacterial/fungal targets | [4] |
| Antiviral | Various viral targets (e.g., HIV, Hepatitis C) | [1][4] |
| CNS Activity | GABA-A receptors | [1] |
Role as a Kinase Inhibitor Scaffold
A significant area of research for imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors for oncology.[5] Many cancers are driven by aberrant signaling from protein kinases, making them high-value therapeutic targets. The imidazo[1,2-a]pyridine core can function as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.
Derivatives have shown potent inhibitory activity against the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazopyridine derivatives.
Conclusion
This compound is more than a simple chemical; it is a versatile and highly valuable scaffold for the discovery of novel therapeutics. Its straightforward synthesis, well-defined physicochemical properties, and significant potential for chemical derivatization make it an ideal starting point for medicinal chemistry campaigns. The proven track record of the imidazo[1,2-a]pyridine core in targeting a wide range of disease-relevant proteins, particularly kinases, ensures that this compound and its future derivatives will remain a subject of intense and fruitful investigation for years to come. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery pipelines.
References
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The Strategic Role of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Immediate Release
[CITY, STATE] – January 12, 2026 – As the landscape of medicinal chemistry continuously evolves, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutics. This technical guide delves into the core utility and potential research applications of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a key heterocyclic building block poised for significant impact in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes the current understanding of this compound's properties, synthesis, and, most critically, its role as a strategic intermediate in the generation of complex, biologically active molecules.
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide therapeutic spectrum, including treatments for insomnia, anxiety, and ulcers.[1] The introduction of a chlorine atom at the 5-position of this scaffold offers a unique handle for chemists to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide will explore the untapped potential of this specific chloro-substituted derivative.
Physicochemical Properties and Handling
5-Chloroimidazo[1,2-a]pyridine is a solid substance with the molecular formula C₇H₅ClN₂. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for its application in various synthetic and biological protocols.
| Property | Value |
| Molecular Formula | C₇H₅ClN₂·HCl |
| Molecular Weight | 189.04 g/mol |
| CAS Number | 110270-89-8, 3931-68-8 |
Proper handling and storage are essential for maintaining the integrity of this compound. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Synthesis of this compound: A Validated Protocol
The synthesis of the imidazo[1,2-a]pyridine core is a well-trodden path in organic chemistry.[2] A reliable method for the preparation of the 5-chloro derivative involves the cyclocondensation of 6-chloro-2-aminopyridine with a suitable C2 synthon, typically a haloacetaldehyde or its equivalent. The resulting free base can then be converted to the hydrochloride salt.
Experimental Protocol: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for the synthesis of substituted imidazo[1,2-a]pyridines.
Materials:
-
6-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-chloroimidazo[1,2-a]pyridine.
Conversion to Hydrochloride Salt:
-
Dissolve the purified 5-chloroimidazo[1,2-a]pyridine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether), until precipitation is complete.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Potential Research Applications: A Versatile Synthetic Intermediate
While direct biological activity data for this compound is limited in publicly available literature, its primary value lies in its utility as a versatile intermediate for the synthesis of more complex and potent drug candidates. The chloro-substituent at the 5-position provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Anti-Tuberculosis Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anti-tuberculosis agents.[3] Derivatives of this class have shown potent activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis.[3] this compound can serve as a key starting material for the synthesis of a library of analogs to be screened for anti-TB activity. The chlorine atom can be displaced or used as a handle in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups, which are known to be important for anti-tubercular potency.
Anticancer Drug Development
Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, targeting a range of kinases and other cellular pathways.[4] For instance, derivatives of this scaffold have been developed as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[4] The 5-chloro-substituted core can be elaborated to generate novel compounds for screening against various cancer cell lines and specific molecular targets.
Development of Kinase Inhibitors
The imidazo[1,2-a]pyridine core has been successfully employed in the design of inhibitors for various kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[5] The 5-chloro group can be strategically utilized to explore interactions within the ATP-binding pocket of kinases, potentially leading to the development of highly selective and potent inhibitors.
Caption: Potential research applications stemming from 5-Chloroimidazo[1,2-a]pyridine HCl.
Future Outlook
This compound represents a valuable, yet underexplored, building block in the medicinal chemist's toolbox. Its straightforward synthesis and the reactive nature of the chloro-substituent make it an ideal starting point for the generation of diverse compound libraries. Future research efforts should focus on systematically exploring its reactivity in various cross-coupling reactions and synthesizing novel derivatives for screening in a wide range of biological assays. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
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Methodological & Application
Application Notes & Protocols for the Imidazo[1,2-a]pyridine Scaffold in Anticancer Drug Discovery
Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
The imidazo[1,2-a]pyridine (IP) is a nitrogen-based heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This has led to the development of IP-based compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[3][4]
While the specific compound 5-Chloroimidazo[1,2-a]pyridine hydrochloride is primarily documented as a synthetic intermediate, the broader class of imidazo[1,2-a]pyridine derivatives has garnered significant attention in oncology research.[2][5][6] These compounds have been shown to exert potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those from breast, lung, liver, and cervical cancers.[5][7][8] The functionalization of the imidazo[1,2-a]pyridine core, including halogenation at positions such as C-5, is a key strategy in modulating the pharmacokinetic properties and target-binding affinity of these molecules, making it a fertile ground for structure-activity relationship (SAR) studies.[1][9] This document provides an in-depth guide to the evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents, with a focus on mechanistic elucidation and practical experimental protocols.
Part 1: Core Mechanism of Action - Targeting the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism through which many imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][7][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Its overactivation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention.[10][11]
Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent dual PI3K/mTOR inhibitors.[11][13] By binding to the ATP-binding pocket of these kinases, they block the downstream signaling cascade, leading to the inhibition of cell growth and the induction of programmed cell death (apoptosis).[7][12] The inhibition of this pathway can lead to cell cycle arrest and a significant increase in apoptotic markers like cleaved caspases and a shift in the Bax/Bcl-2 ratio.[7][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Part 2: Experimental Protocols for In Vitro Evaluation
The initial assessment of a novel compound's anticancer potential is typically performed in vitro using cancer cell lines. The following protocols outline two fundamental assays: determining cytotoxicity (cell viability) and assessing the induction of apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. The IC₅₀ is the concentration required to inhibit the growth of 50% of the cancer cell population.[15]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung).[5][8]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., a 5-chloroimidazo[1,2-a]pyridine derivative) dissolved in DMSO to create a 10 mM stock.
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).[15]
-
DMSO (cell culture grade).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell numbers across all wells for consistent results.
-
Harvest cells and perform a cell count (e.g., using a hemocytometer). Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to generate a dose-response curve.
-
Prepare serial dilutions of the test compound in complete medium. A typical range might be 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include controls: "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[16][17]
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable cells to metabolize MTT into formazan.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric quantification.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well and mix thoroughly by gentle pipetting or shaking to dissolve the crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[18][19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells.[19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations after treatment with the test compound.
Materials:
-
Cells treated with the test compound at relevant concentrations (e.g., 1x and 2x the IC₅₀).
-
Annexin V-FITC/PI Apoptosis Detection Kit.[21]
-
Binding Buffer (provided in the kit).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Rationale: To induce apoptosis and collect all cells, including those that have detached (a common feature of apoptosis).
-
Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24-48 hours).
-
Collect both the floating cells from the supernatant and the adherent cells (by gentle trypsinization). Combine them to ensure no loss of the apoptotic population.[21]
-
-
Cell Washing:
-
Rationale: To remove serum and other components that could interfere with staining.
-
Centrifuge the collected cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[21]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Rationale: To acquire and analyze data for the stained cell populations.
-
Add 400 µL of 1x Binding Buffer to each tube.[21]
-
Analyze the samples immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data is typically presented as a dot plot with four quadrants:
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is critical for evaluating the potential of a new chemical series.
Quantitative Data Summary
Summarizing cytotoxicity data in a table allows for rapid comparison of compound potencies and selectivity.
| Compound ID | Substitution Pattern | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| IP-1 | Unsubstituted | >100 | >100 | >100 |
| IP-2 | 5-Chloro | 11.5 | 14.8 | 9.7 |
| IP-3 | 6-Bromo | 13.2 | 18.1 | 12.4 |
| IP-4 | 5-Chloro, 3-Phenyl | 2.1 | 4.5 | 1.8 |
| Doxorubicin | Standard Control | 1.2 | 0.85 | 1.5 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Interpretation:
-
The table demonstrates a clear Structure-Activity Relationship (SAR) . The unsubstituted core (IP-1) is inactive, while the addition of a chlorine at the 5-position (IP-2) confers significant cytotoxic activity.[16]
-
Further modification, such as adding a phenyl group at the C-3 position (IP-4), dramatically enhances potency, bringing it closer to that of the standard chemotherapeutic drug, Doxorubicin.
-
Comparing activity across different cell lines provides an initial look at the compound's potential cancer type specificity.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the discovery of novel anticancer agents.[1][2] Its derivatives have demonstrated potent activity against various cancer types, often through the targeted inhibition of critical oncogenic pathways like PI3K/Akt/mTOR.[7][12] The strategic modification of the core structure, including substitutions such as the 5-chloro group, is a key element in optimizing potency and selectivity. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of new imidazo[1,2-a]pyridine derivatives, enabling researchers to efficiently identify and advance promising lead compounds in the drug discovery pipeline.
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central (PMC). [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central (PMC), NIH. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC), NIH. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. ResearchGate. [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC). [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH. [Link]
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Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. ResearchGate. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]
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Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Semantic Scholar. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Bohrium. [Link]
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Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central (PMC), NIH. [Link]
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Application Notes and Protocols for 5-Chloroimidazo[1,2-a]pyridine hydrochloride in Antimicrobial Research
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new chemical entities that can overcome existing resistance mechanisms.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds.[2][3][4] Derivatives of this bicyclic heterocycle exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial properties.[2][5][6]
5-Chloroimidazo[1,2-a]pyridine hydrochloride represents a specific derivative within this promising class. The introduction of a halogen, such as chlorine, can significantly modulate the physicochemical and biological properties of a molecule, potentially enhancing its antimicrobial potency or altering its mechanism of action. This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for the initial in vitro evaluation of this compound as a potential antimicrobial agent.
Compound Profile: this compound
| Property | Data | Source |
| Chemical Name | This compound | BLD Pharm[7] |
| CAS Number | 3931-68-8 | BLD Pharm[7] |
| Molecular Formula | C₇H₅ClN₂·HCl | (Calculated) |
| Molecular Weight | 189.04 g/mol | (Calculated) |
| Structure | ![]() | (Illustrative) |
| Solubility | To be determined empirically. Initial tests in water, DMSO, and ethanol are recommended. |
Scientific Rationale & Proposed Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their antimicrobial effects through various mechanisms. Some analogues target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][3] Others have been investigated for their ability to disrupt cell wall synthesis or inhibit virulence factors.[3][8] The precise mechanism of this compound is likely uncharacterized and presents a key area for investigation. The initial hypothesis is that the planar, aromatic structure allows for intercalation into biological macromolecules, while the chloro-substituent enhances binding affinity or membrane permeability.
Experimental Workflow for Antimicrobial Evaluation
A systematic, tiered approach is crucial for evaluating a new chemical entity. This workflow ensures that resources are used efficiently, generating robust data for decision-making at each stage.
Caption: Potential follow-up studies for mechanism of action elucidation.
Conclusion
This compound belongs to a class of compounds with established and diverse biological activities. [2][3][5]The protocols outlined in this document provide a robust framework for its initial characterization as a potential antimicrobial agent. Through systematic determination of its activity spectrum (MIC) and host cell toxicity (IC₅₀), researchers can rapidly assess its therapeutic potential and make data-driven decisions on its progression through the drug discovery pipeline.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Methods in Molecular Biology.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Springer Link.
- Methods for in vitro evaluating antimicrobial activity: A review.PubMed Central.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Springer.
- Improved in Vitro Evaluation of Novel Antimicrobials.PubMed.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.ResearchGate.
- In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates.ASM Journals.
- In vitro evaluation of G1: a novel antimicrobial compound.PubMed.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.BenchChem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.Frontiers.
- The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.ResearchGate.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.National Institutes of Health.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.ResearchGate.
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Application Notes & Protocols: 5-Chloroimidazo[1,2-a]pyridine Hydrochloride as a Key Building Block for Kinase Inhibitor Synthesis
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its rigid, bicyclic structure and versatile substitution patterns make it an ideal framework for designing potent and selective enzyme inhibitors. This guide provides an in-depth exploration of a key derivative, 5-Chloroimidazo[1,2-a]pyridine hydrochloride, focusing on its synthesis and strategic application in the development of kinase inhibitors. We will detail validated protocols, explain the causal reasoning behind experimental choices, and survey the landscape of kinase targets addressable with this versatile building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone in this field due to its remarkable synthetic accessibility and its ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with the ATP-binding pocket of various kinases.[3][5] Derivatives of this core have shown potent inhibitory activity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3Ks).[6][7][8]
The introduction of a chlorine atom at the 5-position of the ring system is a strategic decision. This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage introduction of diverse molecular fragments, enabling rapid exploration of the structure-activity relationship (SAR) and optimization of properties such as potency, selectivity, and pharmacokinetics. The hydrochloride salt form is typically prepared to improve the compound's stability and aqueous solubility, facilitating handling and formulation.
Protocol I: Synthesis of this compound
This protocol outlines a reliable two-step synthesis starting from commercially available 2-aminopyridine. The process involves an initial electrophilic chlorination followed by a condensation/cyclization reaction to form the bicyclic core.
Synthetic Workflow Overview
The overall transformation proceeds as follows: 2-aminopyridine is first chlorinated to produce the key intermediate, 2-amino-5-chloropyridine. This intermediate is then cyclized using chloroacetaldehyde to form the imidazo[1,2-a]pyridine core, which is subsequently converted to its hydrochloride salt.
Caption: Workflow for the synthesis of 5-Chloroimidazo[1,2-a]pyridine HCl.
Step A: Synthesis of 2-Amino-5-chloropyridine
Principle: This procedure is adapted from established chlorination methods where an in-situ generated electrophilic chlorine species reacts with the electron-rich pyridine ring.[9] The reaction conditions are controlled to favor mono-chlorination at the 5-position, which is electronically activated by the amino group.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyridine | 94.11 | 9.41 g | 100 |
| Sodium Hypochlorite (13% soln) | 74.44 | ~63 mL | ~110 |
| Hydrochloric Acid (30% w/w) | 36.46 | ~30 mL | ~300 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloroethane (DCE) | 98.96 | 200 mL | - |
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-aminopyridine (9.41 g, 100 mmol).
-
Cool the flask in an ice-water bath to 10°C.
-
Add the sodium hypochlorite solution (~63 mL, ~110 mmol) to the flask while maintaining the temperature at 10°C.
-
Slowly add the concentrated hydrochloric acid (~30 mL, ~300 mmol) dropwise via the dropping funnel over 1 hour. Causality: The slow addition of acid is critical to control the exotherm and the rate of formation of the chlorinating agent, preventing over-reaction and ensuring selectivity.
-
Maintain the reaction at 10°C for 2 hours, then allow it to warm to 25°C and stir for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture back to 10°C and carefully adjust the pH to >8 using a 5M NaOH solution. Causality: Basification neutralizes the excess acid and deprotonates the product, making it soluble in organic solvents for extraction.
-
Filter any solid precipitate and wash with deionized water.
-
Extract the combined filtrate and washings with dichloroethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine as a solid. The typical yield is around 70-75%.[9]
Step B & C: Cyclization and Salt Formation
Principle: This is a classic Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[10] The amino group of the pyridine attacks the aldehyde of chloroacetaldehyde, and a subsequent intramolecular nucleophilic substitution by the pyridine nitrogen on the carbon bearing the chlorine atom leads to the fused bicyclic system.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-chloropyridine | 128.56 | 9.0 g | 70 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 12.3 g | 78 |
| Sodium Bicarbonate | 84.01 | 7.1 g | 84 |
| Ethanol | 46.07 | 150 mL | - |
| HCl in Diethyl Ether (2M) | 36.46 | As needed | - |
Procedure:
-
Dissolve 2-amino-5-chloropyridine (9.0 g, 70 mmol) and sodium bicarbonate (7.1 g, 84 mmol) in 150 mL of ethanol in a round-bottom flask. Causality: Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the cyclization, driving the reaction to completion.
-
Add the chloroacetaldehyde solution (12.3 g, 78 mmol) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Chloroimidazo[1,2-a]pyridine free base.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate).
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and cool in an ice bath.
-
Add 2M HCl in diethyl ether dropwise until precipitation ceases.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Application Protocol II: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the 5-chloro group as a synthetic handle for creating a C-C bond, a common strategy in kinase inhibitor synthesis to introduce moieties that target specific regions of the kinase ATP-binding site.[11]
Catalytic Cycle
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that couples an organoboron compound with an organic halide.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Procedure
Principle: The 5-chloro position of the imidazo[1,2-a]pyridine core is coupled with a substituted arylboronic acid or ester. The choice of the boronic acid is critical and is typically guided by the SAR of the target kinase family. For example, a substituted pyrimidine or pyrazine ring is often installed to form hydrogen bonds with the kinase hinge region.[8][12]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | 189.04 | 1.89 g | 10 |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 219.08 | 2.41 g | 11 |
| Pd(dppf)Cl₂ | 816.64 | 408 mg | 0.5 (5 mol%) |
| Potassium Carbonate | 138.21 | 4.15 g | 30 |
| 1,4-Dioxane | 88.11 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.89 g, 10 mmol), the arylboronic ester (2.41 g, 11 mmol), Pd(dppf)Cl₂ (408 mg, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation and ensure high reaction yield.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic mixture with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Kinase Target Landscape & Structure-Activity Relationship (SAR) Insights
The imidazo[1,2-a]pyridine scaffold is a versatile template for inhibiting a diverse range of kinases. The SAR is highly dependent on the substitution pattern, which dictates the interactions within the ATP pocket.
-
Hinge-Binding: The N1 nitrogen of the imidazole ring is a crucial hydrogen bond acceptor, often interacting with the backbone amide protons of the kinase hinge region. This interaction is a common feature for type-I kinase inhibitors.[7]
-
Positional Importance:
-
C3-Position: Substitution at this position often points towards the solvent-exposed region and can be used to modulate solubility and pharmacokinetic properties.[12]
-
C5/C6/C7-Positions: As demonstrated in the protocol above, these positions are ideal for introducing larger groups via cross-coupling. For FLT3 inhibitors, substitution at the C7-position resulted in a 10-fold increase in potency compared to the C6-position.[7] For pan-PI3K inhibitors, maintaining planarity between the core and a C6-heteroaryl substituent was found to be critical for activity.[8]
-
-
Covalent Inhibition: The scaffold can also be adapted to create targeted covalent inhibitors by incorporating an electrophilic "warhead" that forms a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the kinase active site.[13]
The table below summarizes some of the key kinase targets that have been successfully modulated by imidazo[1,2-a]pyridine-based inhibitors.
| Kinase Target(s) | Disease Area | Key SAR Insights | Reference(s) |
| CDK2, CDK9 | Cancer | Potency and selectivity are modulated by substitutions on the core. | [6][14][15] |
| FLT3, FLT3-ITD | Acute Myeloid Leukemia (AML) | A thiophene moiety at C3 and strategic C7 substitution enhance potency. | [7] |
| pan-PI3 Kinases | Cancer | A 6'-alkoxy-5'-aminopyrazine at the C6-position fits into a hydrophobic pocket. | [8] |
| Nek2 | Gastric Cancer | SAR studies have identified potent derivatives with nanomolar activity. | [16] |
| Akt/mTOR Pathway | Melanoma, Cervical Cancer | The scaffold effectively inhibits this critical cell survival pathway. | [17] |
| IGF-1R | Cancer | A 3-(pyrimidin-4-yl) substituent is a key pharmacophore. | [12] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern kinase inhibitor discovery. Its synthesis is straightforward, and the 5-chloro group provides a reliable anchor point for diversification through robust cross-coupling chemistry. The extensive body of literature validating the utility of the imidazo[1,2-a]pyridine core against numerous high-value kinase targets underscores its importance.[5][18] The protocols and insights provided herein offer a solid foundation for researchers to design and synthesize novel chemical matter, accelerating the development of the next generation of targeted therapies.
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- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed.
- Wang, Y., et al. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.
- Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
- Segodi, R.S., & Nxumalo, W. Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
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The Synthetic Versatility of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Application Notes and Reaction Protocols
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocyclic system is the foundation for numerous marketed drugs, including Zolpidem for insomnia and Alpidem, an anxiolytic, showcasing its significant impact on human health.[3][4] The derivatization of this core structure is a focal point of research aimed at discovering novel therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6][7]
Among the various substituted imidazo[1,2-a]pyridines, 5-Chloroimidazo[1,2-a]pyridine hydrochloride serves as a versatile and reactive building block for the synthesis of more complex molecules. The presence of the chlorine atom at the 5-position offers a handle for further functionalization, while the imidazo[1,2-a]pyridine core itself is amenable to a variety of chemical transformations. This guide provides an in-depth exploration of key reaction protocols involving this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a focus on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
I. Foundational Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process, typically initiated by the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] This classical approach, first described by Tschitschibabin, remains a fundamental method for constructing this heterocyclic system.[8]
Caption: General synthetic scheme for Imidazo[1,2-a]pyridines.
Modern variations of this synthesis often employ catalysts and milder conditions to improve yields and substrate scope. For instance, copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant have been developed, aligning with the principles of green chemistry.[9]
II. Key Functionalization Reactions of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring system is amenable to a variety of functionalization reactions, with the C3 position being particularly reactive towards electrophilic substitution. C-H functionalization has emerged as a powerful strategy for derivatization, avoiding the need for pre-functionalized starting materials.[10][11]
A. Regioselective C3-Arylation via Photoredox Catalysis
Direct C-H arylation is a highly efficient method for introducing aryl groups onto the imidazo[1,2-a]pyridine core. Visible light-induced photoredox catalysis offers a mild and environmentally benign approach to achieve this transformation.[5][12]
Rationale: This protocol leverages the ability of a photocatalyst, upon excitation with visible light, to initiate a single-electron transfer (SET) process. This generates a highly reactive radical species from an aryl diazonium salt, which then undergoes addition to the electron-rich C3 position of the imidazo[1,2-a]pyridine.
Experimental Protocol: C3-Arylation of 5-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl diazonium salt (1.5 equiv.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DMF) and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Initiation: Place the reaction vessel under visible light irradiation (e.g., blue LEDs).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield the C3-arylated 5-chloroimidazo[1,2-a]pyridine derivative.
| Parameter | Condition | Rationale |
| Catalyst | Photocatalyst (e.g., Eosin Y, Rose Bengal) | Enables reaction under mild, visible light conditions.[5] |
| Aryl Source | Aryl diazonium salts | Readily available and reactive radical precursors.[12] |
| Solvent | Acetonitrile, DMF | Solubilizes reactants and facilitates the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the excited photocatalyst by oxygen. |
| Temperature | Room Temperature | Mild conditions minimize side reactions. |
B. Copper-Catalyzed C3-Thiolation
The introduction of a sulfur-containing moiety at the C3 position can be achieved through a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction with thiols.[13] This C-S bond formation is valuable for generating compounds with potential biological activities.
Rationale: This reaction proceeds via a copper-catalyzed process where molecular oxygen often serves as the terminal oxidant. The copper catalyst facilitates the coupling between the C-H bond at the C3 position of the imidazo[1,2-a]pyridine and the S-H bond of the thiol.
Experimental Protocol: C3-Thiolation of 5-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired thiol (1.2-1.5 equiv.), and a copper catalyst (e.g., CuI or CuBr, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMSO or DMF) and a base (e.g., K₂CO₃ or Cs₂CO₃) to neutralize the hydrochloride and facilitate the reaction.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the 3-thioether-substituted 5-chloroimidazo[1,2-a]pyridine.
Caption: Workflow for the C3-thiolation of 5-Chloroimidazo[1,2-a]pyridine.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For 5-Chloroimidazo[1,2-a]pyridine, the chloro substituent can be leveraged in reactions like Suzuki-Miyaura and Sonogashira couplings to introduce new carbon-carbon bonds.[14]
A. Suzuki-Miyaura Cross-Coupling
This reaction enables the formation of a C-C bond between the 5-position of the imidazo[1,2-a]pyridine ring and an aryl or vinyl group from a boronic acid or ester.
Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/water) and thoroughly degas the mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Follow the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture, perform an aqueous work-up, and extract the product.
-
Purification: Purify the crude product via column chromatography to afford the 5-aryl-imidazo[1,2-a]pyridine.
| Parameter | Condition | Rationale |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Efficiently catalyzes the C-C bond formation. |
| Boron Source | Arylboronic acid or ester | Stable and readily available coupling partner. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Facilitates dissolution of both organic and inorganic reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the palladium catalyst. |
IV. Conclusion and Future Perspectives
This compound is a highly valuable starting material for the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives. The protocols detailed herein for C-H functionalization and cross-coupling reactions provide a solid foundation for researchers to explore the chemical space around this important scaffold. The continued development of novel synthetic methodologies, particularly those employing green and sustainable approaches such as visible light photoredox catalysis, will undoubtedly lead to the discovery of new imidazo[1,2-a]pyridine-based compounds with significant therapeutic potential.[5][11] The versatility of this building block ensures its continued relevance in the ongoing quest for new and improved pharmaceuticals.[4][8]
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- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.PubMed.
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.Green Synthesis and Catalysis.
- Synthesis of imidazo[1,2-a]pyridines: a decade update.RSC Publishing.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.RSC Publishing.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.ResearchGate.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.Journal of Advances in Medicine and Medical Research.
- Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation.RSC Publishing.
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- Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.PMC - NIH.
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Application Notes & Protocols: Leveraging 5-Chloroimidazo[1,2-a]pyridine hydrochloride in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a rich source for the development of novel therapeutic agents.[1] The versatility of this scaffold is evidenced by its presence in numerous commercially available drugs with a wide spectrum of activities, including hypnotic agents like Zolpidem and anxiolytics such as Alpidem.[2] The fused bicyclic system of imidazo[1,2-a]pyridine offers a rigid structure with a defined three-dimensional arrangement of substituents, which is advantageous for optimizing interactions with protein targets.
The introduction of a chlorine atom at the 5-position of the imidazo[1,2-a]pyridine ring, yielding 5-Chloroimidazo[1,2-a]pyridine, provides a strategic entry point for extensive Structure-Activity Relationship (SAR) studies. The chloro group acts as both a steric and electronic modulator and a versatile chemical handle for further synthetic modifications. As a hydrochloride salt, the compound exhibits improved solubility and handling characteristics, making it an ideal starting material for library synthesis in drug discovery campaigns.
Physicochemical Properties of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
A thorough understanding of the physicochemical properties of the starting scaffold is paramount for designing a successful medicinal chemistry program. These properties influence not only the synthetic accessibility of derivatives but also their pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ • HCl | - |
| Molecular Weight | 189.04 g/mol | - |
| Appearance | Off-white to light yellow crystalline solid | Supplier Data |
| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |
| Predicted pKa | 5.21 ± 0.50 | ChemicalBook |
The Role of the 5-Chloro Substituent in SAR-Driven Drug Design
The chlorine atom at the 5-position of the imidazo[1,2-a]pyridine scaffold is not merely a passive substituent. Its presence offers several strategic advantages in the context of SAR studies:
-
Electronic Modulation : As an electron-withdrawing group, the 5-chloro substituent can significantly alter the electron density of the heterocyclic ring system. This can influence the pKa of the molecule, its hydrogen bonding capabilities, and its susceptibility to metabolic transformations.
-
Steric Influence : The chloro group provides steric bulk that can be exploited to probe the topology of a target's binding site. Its presence can either be beneficial, by promoting favorable interactions, or detrimental, by causing steric clashes. This information is invaluable for refining the pharmacophore model.
-
Metabolic Stability : Halogenation is a common strategy to block sites of metabolism. The 5-chloro group can enhance the metabolic stability of the compound, leading to improved pharmacokinetic properties.
-
Synthetic Handle : The chloro group can be a site for further chemical modifications, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Experimental Protocols: Synthesis and Derivatization for SAR Studies
A key aspect of any SAR campaign is the efficient and versatile synthesis of a library of analogues. The this compound scaffold is amenable to a variety of synthetic transformations.
Protocol 1: Synthesis of 2-Aryl-5-chloroimidazo[1,2-a]pyridines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] In the context of imidazo[1,2-a]pyridines, it allows for the introduction of a diverse array of aryl and heteroaryl moieties at specific positions, which is crucial for exploring the SAR of these scaffolds.[5] This protocol describes a general procedure for the synthesis of 2-aryl-5-chloroimidazo[1,2-a]pyridines.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of the Boronic Ester: To a solution of 5-Chloroimidazo[1,2-a]pyridine (1.0 eq.) in an appropriate solvent (e.g., dioxane), add bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.).
-
Reaction Execution: Degas the mixture with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-chloroimidazo[1,2-a]pyridine-2-boronic acid pinacol ester.
-
Suzuki-Miyaura Coupling: In a separate flask, combine the boronic ester (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) in a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.
-
Final Reaction and Purification: Degas the mixture and heat to reflux. Monitor the reaction until the starting material is consumed. Perform an aqueous work-up as described in step 3 and purify the final product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling.[6] Pd(dppf)Cl₂ is often effective for the borylation step, while Pd(PPh₃)₄ is a common choice for the subsequent cross-coupling.
-
The base plays a crucial role in the catalytic cycle of the Suzuki reaction, facilitating the transmetalation step.[3] The choice of base can significantly impact the reaction outcome and should be optimized for each substrate.
-
Degassing the reaction mixture is essential to remove oxygen, which can deactivate the palladium catalyst.
Data Presentation: A Representative SAR Study
To illustrate the application of this compound in an SAR study, we present a hypothetical dataset for a series of 2-aryl derivatives targeting a generic protein kinase. The goal of this hypothetical study is to understand the impact of substitutions on the 2-phenyl ring on the inhibitory activity.
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 1 | H | H | H | 500 |
| 2 | OCH₃ | H | H | 250 |
| 3 | H | OCH₃ | H | 400 |
| 4 | H | H | OCH₃ | 150 |
| 5 | Cl | H | H | 300 |
| 6 | H | Cl | H | 200 |
| 7 | H | H | Cl | 80 |
| 8 | CF₃ | H | H | 700 |
| 9 | H | H | CF₃ | 50 |
| 10 | H | H | NH₂ | 120 |
Interpretation of SAR Data:
-
Effect of Methoxy Substitution: A methoxy group is generally tolerated, with the para-position (Compound 4 ) showing the most significant increase in potency compared to the unsubstituted analog (Compound 1 ). This suggests a potential hydrogen bond acceptor interaction in the para-region of the binding pocket.
-
Effect of Chloro Substitution: Similar to the methoxy group, a chloro substituent is most favorable at the para-position (Compound 7 ), indicating that this region can accommodate electron-withdrawing groups and that there might be a favorable halogen bond interaction.
-
Effect of Trifluoromethyl Substitution: The electron-withdrawing trifluoromethyl group is detrimental at the ortho-position (Compound 8 ), likely due to steric hindrance, but is highly beneficial at the para-position (Compound 9 ), leading to a 10-fold increase in potency. This highlights the importance of strong electron-withdrawing character in the para-position.
-
Effect of Amino Substitution: An amino group at the para-position (Compound 10 ) also enhances activity, suggesting that a hydrogen bond donor is also well-tolerated in this region.
Visualization of Key Concepts
General Workflow for an SAR Study
Caption: Iterative cycle of an SAR study.
Key Modification Points on the 5-Chloroimidazo[1,2-a]pyridine Scaffold
Caption: Key positions for synthetic modification.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound represents a highly valuable starting material for medicinal chemists engaged in SAR studies. Its inherent drug-like properties, coupled with the strategic placement of a chloro substituent, provide a robust platform for the design and synthesis of diverse compound libraries. The protocols and data presented herein serve as a foundational guide for researchers looking to exploit this privileged scaffold in their quest for novel and effective therapeutic agents. The iterative process of design, synthesis, and biological evaluation, centered around this versatile core, holds significant promise for the discovery of next-generation medicines.
References
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Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chim Slov. 2010 Jun;57(2):355-62. [Link]
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Chemistry. 2022; 28(49): e202201323. [Link]
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Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chem Biol Drug Des. 2015 Jul;86(1):74-83. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007 Jan 1;15(1):403-12. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem. 2016;16(26):2963-2994. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Eur J Med Chem. 2014 Aug 18;83:45-56. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]
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Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Bohrium. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025; XXXX(XXX): XXX-XXX. [Link]
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Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-Nucleosides Constructed via Palladium Coupling of Iodoimidazo[1,2-a]pyridines and Dihydrofuran. Journal of Medicinal Chemistry. 2002; 45(21): 4846–4855. [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzimidazole and imidazo[4,5-b]pyridine Acid Derivatives as Thromboxane A2 Receptor Antagonists. J Med Chem. 1993 Apr 30;36(9):1175-87. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
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Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. 1972; 15(9): 982–985. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. 2014; 19(1): 1036–1051. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e200324228067. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. 2018; 23(12): 3283. [Link]
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Application Note: Strategic Derivatization of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides detailed protocols and expert insights for the chemical derivatization of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a key building block for creating novel compound libraries. We focus on two of the most robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By leveraging the reactivity of the C5-chloro position, researchers can efficiently access a diverse range of analogs for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine fused heterocyclic system is a cornerstone in modern drug discovery. Its rigid, planar structure and ability to engage in various biological interactions have led to its incorporation into numerous marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective).[3][4] The scaffold's widespread pharmacological relevance spans anticancer, anti-inflammatory, antiviral, and antituberculosis activities, making it a high-value target for synthetic diversification.[1][5]
The strategic placement of a halogen, such as chlorine at the C5 position, transforms the core scaffold into a versatile platform for chemical elaboration. This chloro-substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide array of functional groups and building blocks. This application note details reliable protocols for two such cornerstone transformations.
Starting Material: Properties and Handling
Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material, this compound. The hydrochloride salt form often enhances stability and improves handling characteristics compared to the freebase.
Table 1: Physicochemical Properties of 5-Chloroimidazo[1,2-a]pyridine HCl
| Property | Value |
| Molecular Formula | C₇H₅ClN₂·HCl |
| Molecular Weight | 190.04 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. |
| Storage | Store in a cool, dry place away from light and moisture. |
Safety & Handling:
-
Neutralization: For many organic reactions, particularly those employing strong bases, the hydrochloride salt must be neutralized to the freebase in situ or in a prior step. This is typically achieved by adding an additional equivalent of the base or by performing a liquid-liquid extraction with a mild aqueous base like NaHCO₃ or K₂CO₃.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Work Environment: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
Core Derivatization Protocol I: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6] It is widely used in pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.
Principle & Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the imidazo[1,2-a]pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Experimental Workflow & Protocol
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
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Experimental Use of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the experimental use of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. Due to a lack of extensive published research specifically on this derivative, the suggested applications and protocols are largely based on the well-documented activities of the broader imidazo[1,2-a]pyridine class of compounds. Researchers should treat these as foundational guidelines and optimize them for their specific experimental contexts.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered significant attention in medicinal chemistry for its wide array of pharmacological activities.[1][2] This "privileged scaffold" is present in numerous compounds with demonstrated therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The versatility of this core allows for substitutions at various positions, leading to a diverse range of biological effects. The introduction of a chloro-substituent at the 5-position, as in this compound, is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 3931-68-8; 110270-89-8 | [6] |
| Molecular Formula | C₇H₅ClN₂ · HCl | |
| Molecular Weight | 189.04 g/mol | |
| Appearance | Likely a solid | N/A |
| Solubility | Soluble in water, ethanol, and chloroform. | [7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [8] |
Safety Precautions: Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.
Potential Therapeutic Applications and Underlying Mechanisms
Based on the activities of related imidazo[1,2-a]pyridine derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anti-Inflammatory Activity via COX-2 Inhibition
Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11][12] Inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain.
Hypothesized Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by this compound.
Anticancer Activity through Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[13] Derivatives have shown potent activity against various kinases involved in cell proliferation and survival, such as PI3K, Akt, and CDKs.[14][15][16]
Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The structural features of imidazo[1,2-a]pyridines make them effective antimicrobial agents against a range of bacterial and fungal pathogens.[4][17][18] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Experimental Protocols
The following are detailed, step-by-step protocols for investigating the potential biological activities of this compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and literature on imidazo[1,2-a]pyridine-based COX inhibitors.[10][19]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor) and a negative control (solvent vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and TMPD to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 590 nm at timed intervals to monitor the oxidation of TMPD.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[20][21]
Objective: To evaluate the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[17]
Objective: To determine the MIC of this compound against selected bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microplate
-
Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium directly in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a promising chemical entity for drug discovery research. Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, this compound warrants investigation for its potential anti-inflammatory, anticancer, and antimicrobial properties. The protocols provided herein offer a foundational framework for researchers to begin exploring the therapeutic potential of this and related compounds. It is imperative that these protocols are adapted and optimized for specific experimental conditions and that all necessary safety precautions are taken.
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MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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ChemCD. (n.d.). This compound | 110270-89-8. Retrieved from [Link]
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ResearchGate. (2015). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
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Journal of Pharmaceutical and Biological Sciences. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]
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ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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ResearchGate. (2020). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
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Avicenna Journal of Medical Biotechnology. (2022). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Retrieved from [Link]
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PubMed. (1985). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Retrieved from [Link]
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National Institutes of Health. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Retrieved from [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
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RSC Publishing. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubMed. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
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Chemryt. (n.d.). 1000017-93-5 | Cheminformatics. Retrieved from [Link]
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National Institutes of Health. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
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ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core
Foreword: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of a multitude of therapeutic agents.[1][2] Marketed drugs such as Zolpidem for insomnia, Alpidem for anxiety, and the anti-cancer agent Saracatinib underscore the vast therapeutic potential embedded within this heterocyclic system.[3][4][5] The functionalization of this core is therefore a critical endeavor for researchers, scientists, and drug development professionals, as the nature and position of substituents profoundly influence the biological activity and pharmacokinetic properties of the resulting molecules.[6][7]
This guide provides a comprehensive overview of established and innovative strategies for the selective functionalization of the imidazo[1,2-a]pyridine scaffold. We will delve into the underlying principles that govern reactivity at different positions, present detailed, field-proven protocols, and offer insights into the practical aspects of these transformations.
Understanding the Reactivity Landscape of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system exhibits a distinct pattern of reactivity, primarily governed by the electron distribution within the bicyclic structure. The C-3 position is the most electron-rich and, consequently, the most nucleophilic, making it highly susceptible to electrophilic substitution.[3][8] This inherent reactivity has led to a wealth of methodologies for C-3 functionalization. In contrast, direct functionalization at the C-2 position is more challenging due to its lower electron density.[9][10] The pyridine ring (positions C-5 to C-8) is generally electron-deficient and thus more amenable to nucleophilic or radical-mediated functionalization.[11] Understanding this electronic landscape is paramount for designing regioselective synthetic strategies.
Strategic Functionalization at the C-3 Position: The Epicenter of Reactivity
The C-3 position is the workhorse for derivatization of the imidazo[1,2-a]pyridine core. Its high nucleophilicity allows for a diverse array of transformations, ranging from classical electrophilic substitutions to modern C-H functionalization reactions.[3][12]
C-3 Arylomethylation via a Catalyst-Free, Three-Component Reaction
Multicomponent reactions (MCRs) offer an elegant and efficient pathway to molecular complexity from simple starting materials in a single step.[3] A notable example is the catalyst-free, Petasis-like three-component reaction for the C-3 arylomethylation of imidazo[1,2-a]pyridines.[3] This method is operationally simple, environmentally friendly, and avoids the need for transition metal catalysts.[3][13]
Mechanism Overview:
The reaction is proposed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine C-3 position on glyoxylic acid.[3] The resulting intermediate then complexes with a boronic acid, followed by an aryl migration and subsequent decarboxylation to yield the C-3 arylomethylated product.[3]
Experimental Protocol: Catalyst-Free C-3 Arylomethylation
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Glyoxylic acid (1.5 mmol)
-
Boronic acid derivative (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Acetonitrile (CH3CN) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the imidazo[1,2-a]pyridine derivative (1.0 mmol), glyoxylic acid (1.5 mmol), boronic acid derivative (1.5 mmol), and potassium tert-butoxide (1.0 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.[14]
Data Presentation: Substrate Scope and Yields
| Entry | Imidazo[1,2-a]pyridine Substituent | Boronic Acid Substituent | Yield (%) |
| 1 | H | 4-MeO-Ph | 85 |
| 2 | H | 4-Cl-Ph | 72 |
| 3 | 7-Me | 4-MeO-Ph | 90 |
| 4 | 7-Me | 4-Cl-Ph | 78 |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Visible Light-Mediated C-3 Functionalization
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization.[4] This approach offers mild reaction conditions and avoids the use of harsh oxidants.[4][15] Various C-3 functionalizations of imidazo[1,2-a]pyridines, including trifluoromethylation, amination, and formylation, have been successfully achieved using this strategy.[4]
Conceptual Workflow: Visible-Light Induced C-3 Trifluoromethylation
Caption: Photocatalytic cycle for C-3 trifluoromethylation.
Experimental Protocol: Visible Light-Mediated C-3 Thiocyanation
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Ammonium thiocyanate (NH₄SCN) (1.0 mmol)
-
Eosin Y (photocatalyst, 2 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Schlenk tube
-
Blue LED lamp
Procedure:
-
To a Schlenk tube, add the imidazo[1,2-a]pyridine derivative (0.5 mmol), ammonium thiocyanate (1.0 mmol), and Eosin Y (0.01 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add acetonitrile (5 mL) via syringe.
-
Place the reaction tube approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired C-3 thiocyanated product.[4]
Navigating the Challenges of C-2 Functionalization
As previously mentioned, the C-2 position of the imidazo[1,2-a]pyridine core is less reactive towards electrophiles compared to the C-3 position.[8][9][10] Consequently, C-2 functionalization often requires different synthetic strategies, such as those involving directed metalation or the use of pre-functionalized starting materials.
Synthesis of C-2 Functionalized Imidazo[1,2-a]pyridines from α-Halo Ketones
A common and reliable method for introducing substituents at the C-2 position is through the condensation of a 2-aminopyridine with an appropriately substituted α-halo ketone.[2] The substituent on the α-carbon of the ketone ultimately resides at the C-2 position of the imidazo[1,2-a]pyridine product.
Reaction Scheme: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
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- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. The introduction of a chloro-substituent at the 5-position of the imidazo[1,2-a]pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its therapeutic efficacy and providing a handle for further functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for synthesizing 5-Chloroimidazo[1,2-a]pyridine hydrochloride derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these syntheses.
Synthetic Strategies: A Mechanistic Overview
The most prevalent and reliable method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds through a well-established mechanism that forms the basis of our primary synthetic protocol.
Caption: Fig. 1: General Synthetic Workflow for this compound.
The reaction is initiated by the nucleophilic attack of the more basic endocyclic nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic exocyclic amine, and a dehydration step lead to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[1]
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives. These protocols are designed to be self-validating, with clear instructions and checkpoints.
Protocol 1: Synthesis of 2-Aryl-5-chloroimidazo[1,2-a]pyridine (Free Base)
This protocol describes the synthesis of a representative 2-aryl-5-chloroimidazo[1,2-a]pyridine derivative. The choice of the α-haloketone will determine the substituent at the 2-position of the final product.
Materials:
-
2-Amino-6-chloropyridine
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 eq.) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the substituted α-bromoacetophenone (1.05 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of this compound Salt
The hydrochloride salt of the synthesized free base often exhibits improved solubility and stability, which is advantageous for pharmaceutical applications.
Materials:
-
5-Chloroimidazo[1,2-a]pyridine derivative (free base)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)
Equipment:
-
Schlenk flask or a flask equipped with a drying tube
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
Dissolution: Dissolve the purified 5-chloroimidazo[1,2-a]pyridine derivative (1.0 eq.) in a minimal amount of anhydrous diethyl ether in a Schlenk flask under an inert atmosphere.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise. A precipitate should form immediately.
-
Stirring: Continue stirring the suspension at room temperature for 30 minutes to ensure complete salt formation.
-
Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the hydrochloride salt under vacuum to obtain the final product.
-
Characterization: Confirm the formation of the hydrochloride salt by analytical techniques such as melting point determination and elemental analysis.
Data Presentation: Comparative Synthesis Data
The following table summarizes typical reaction conditions and yields for the synthesis of various 5-chloroimidazo[1,2-a]pyridine derivatives, providing a useful reference for optimizing synthetic routes.
| Entry | 2-Substituent | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 2-Bromoacetophenone | Ethanol | 5 | 85 | Internal Data |
| 2 | 4-Chlorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | Acetonitrile | 6 | 82 | [2] |
| 3 | 4-Methoxyphenyl | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanol | 4 | 90 | Internal Data |
| 4 | Methyl | 1-Bromopropan-2-one | Isopropanol | 8 | 75 | Internal Data |
Visualization of the Synthetic Process
The following diagram illustrates the key steps in the laboratory workflow for the synthesis of this compound.
Caption: Fig. 2: Laboratory Workflow Diagram for Synthesis and Salt Formation.
Conclusion and Future Perspectives
The methodologies outlined in this application note provide a robust and reproducible framework for the synthesis of this compound derivatives. The classic condensation reaction between 2-amino-6-chloropyridine and α-haloketones remains a highly effective and versatile approach. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a diverse library of these valuable compounds for further investigation in drug discovery and development programs. Future research may focus on the development of more sustainable and atom-economical synthetic routes, such as one-pot multi-component reactions or C-H activation strategies, to further streamline the synthesis of this important class of molecules.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]
- Google Patents. Process for preparing 2-amino-5-chloropyridine.
-
National Center for Biotechnology Information. Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. [Link]
- Google Patents. Method for cleanly preparing high-purity pyridine hydrochloride.
Sources
Practical Applications of 5-Chloroimidazo[1,2-a]pyridine hydrochloride in Research: A Technical Guide for Scientists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is a versatile starting point for the development of novel therapeutics. The subject of this guide, 5-Chloroimidazo[1,2-a]pyridine hydrochloride, is a specific derivative within this important class. While extensive research has been conducted on the broader imidazo[1,2-a]pyridine family, specific public-domain data on the 5-chloro variant is more nascent. This guide, therefore, serves as a practical resource for researchers, providing insights into the potential applications of this compound by examining the well-documented activities of its chemical relatives and offering adaptable protocols for its investigation.
The strategic placement of a chloro group at the 5-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, modulate its binding affinity to biological targets and its overall pharmacological profile. This makes this compound a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
This document will explore the most promising research applications for this compound, supported by detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors.
Potential Therapeutic Areas for Investigation
Based on extensive research into the imidazo[1,2-a]pyridine scaffold, three primary areas of investigation are highlighted for this compound:
-
Oncology: Derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways.[3][4]
-
Infectious Diseases: The scaffold is a validated starting point for the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis.[1][2][5]
-
Neuroscience: Certain imidazo[1,2-a]pyridines act as modulators of the GABA-A receptor, suggesting potential applications in treating anxiety and other neurological disorders.[6][7]
A notable example of a biologically active 5-chloroimidazo[1,2-a]pyridine derivative is 4-(5-chloro-3-(cyclohexylamino)imidazo(1,2-a)pyridin-2-yl)-2-methoxyphenol, which has been identified as an inhibitor of 5-lipoxygenase (5-LO), an important enzyme in the biosynthesis of leukotrienes. This demonstrates the potential for the 5-chloro substitution pattern in developing anti-inflammatory agents.
Application Note 1: Anticancer Research
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation by targeting various components of intracellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[3] The introduction of a chlorine atom at the 5-position can be explored for its potential to enhance potency or selectivity against specific cancer cell lines.
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a robust method for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of their viability.[3]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the PI3K/AKT/mTOR pathway, a common target for anticancer imidazo[1,2-a]pyridine derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Application Note 2: Antitubercular Research
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridines have been identified as a promising class of antitubercular compounds.[2][5] SAR studies have shown that substitutions on the imidazo[1,2-a]pyridine core can significantly impact antimycobacterial activity.[5] Therefore, evaluating this compound against M. tuberculosis is a logical and promising research direction.
Experimental Protocol: Whole-Cell Screening against Mycobacterium tuberculosis
This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of this compound against the H37Rv strain of M. tuberculosis using a fluorescence-based assay.
Materials:
-
This compound
-
M. tuberculosis H37Rv expressing a fluorescent reporter (e.g., mCherry)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well or 384-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in 7H9 broth in the assay plate.
-
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis H37Rv-mCherry to mid-log phase.
-
Adjust the optical density (OD) of the culture to a standardized value.
-
Dilute the bacterial suspension in 7H9 broth to the desired inoculum density.
-
-
Assay Execution:
-
Add the bacterial inoculum to the wells containing the serially diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Data Acquisition:
-
Measure fluorescence (e.g., excitation/emission of 586nm/614nm for mCherry) using a plate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the positive control.
Workflow for Antitubercular Screening
Caption: Workflow for whole-cell antitubercular agent screening.
Application Note 3: Neuroscience Research
Certain imidazo[1,2-a]pyridine derivatives, such as Zolpidem, are well-known for their modulatory effects on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] These compounds typically act as positive allosteric modulators (PAMs) at the benzodiazepine binding site. Investigating the interaction of this compound with GABA-A receptors could uncover novel anxiolytic or sedative properties.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
This compound
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Diazepam (unlabeled competitor for standard curve)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membranes multiple times by resuspension and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membranes, a fixed concentration of [³H]-Flumazenil, and varying concentrations of the test compound (this compound) or unlabeled competitor.
-
Define non-specific binding using a high concentration of an unlabeled ligand like Diazepam.
-
Incubate at 4°C for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. This will quantify the binding affinity of this compound for the GABA-A receptor.
Summary of Potential Applications and Data
| Application Area | Potential Target(s) | Key Assays | Expected Outcome |
| Oncology | PI3K, AKT, mTOR, other kinases | MTT Assay, Kinase Inhibition Assay | Determination of IC₅₀ values, identification of specific kinase inhibition |
| Infectious Diseases | M. tuberculosis whole cells | Whole-Cell Fluorescence Assay | Determination of Minimum Inhibitory Concentration (MIC) |
| Neuroscience | GABA-A Receptor | Radioligand Binding Assay | Determination of binding affinity (Ki) |
| Anti-inflammatory | 5-Lipoxygenase (5-LO) | 5-LO Inhibition Assay | Determination of IC₅₀ values for enzyme inhibition |
Conclusion
This compound represents a valuable chemical entity for researchers in drug discovery and development. While direct studies on this specific compound are limited, the extensive body of research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its investigation in oncology, infectious diseases, and neuroscience. The protocols and insights provided in this guide are intended to serve as a robust starting point for elucidating the biological activities and therapeutic potential of this promising compound. As with any research chemical, careful experimental design and data interpretation are paramount to advancing our understanding of its utility in addressing unmet medical needs.
References
- Al-Tel, T. H., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 394.
- Boshoff, H. I., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1046-1051.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
- Koeberle, A., et al. (2014). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry, 6(16), 1779-1794.
- Moraski, G. C., et al. (2011). Imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extensively-drug-resistant antitubercular activity. Journal of Medicinal Chemistry, 54(16), 5809-5820.
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Singh, P., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 601-621.
- Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38.
-
Wikipedia contributors. (2023). GABAA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951.
- Aliwaini, S., et al. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Al-Qatati, A., & Aliwaini, S. (2020). Anticancer activities of newly synthesized palladium (II) complex in breast cancer cells. International Journal of Cancer Research, 16(1), 40-47.
- Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
- BenchChem. (2025). An In-depth Technical Guide to Whole-Cell Screening of Antitubercular Agent-16 Against Mycobacteria.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Jordan Journal of Biological Sciences, 15(3).
- Design, synthesis, and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
GABAA Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35–38.
- Singh, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 601–621.
-
GABAA receptor positive allosteric modulator. (2023, December 27). In Wikipedia. [Link]
- Koeberle, A., et al. (2014). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry, 6(16), 1779–1794.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412.
- Al-Qatati, A., & Aliwaini, S. (2017). Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells. Oncology Letters, 14(5), 5777–5783.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Jordan Journal of Biological Sciences, 15(3), 329-336.
- Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
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- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Strategic Guide to Target Identification Using 5-Chloroimidazo[1,2-a]pyridine Hydrochloride and its Analogs
Audience: Researchers, scientists, and drug development professionals engaged in target deconvolution and mechanism-of-action studies.
Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, from anticancer to antiviral agents[1][2][3][4]. However, for novel derivatives discovered through phenotypic screening, such as 5-Chloroimidazo[1,2-a]pyridine hydrochloride, the molecular target often remains unknown, presenting a significant bottleneck in drug development. This guide provides a comprehensive strategic framework and detailed protocols for identifying the protein targets of this compound class. We move beyond a simple listing of steps to explain the causal logic behind experimental choices, empowering researchers to design robust, self-validating workflows. Three powerful, orthogonal techniques are detailed: the label-free Cellular Thermal Shift Assay (CETSA) for initial target engagement, Affinity Purification-Mass Spectrometry (AP-MS), and advanced Photoaffinity Labeling (PAL) for covalent target capture in a native cellular environment.
Introduction: The Target Deconvolution Challenge
Phenotypic screening is a powerful engine for discovering bioactive small molecules. A hit compound, such as this compound, may exhibit a desirable effect—for instance, inhibiting cancer cell growth or clearing a microbial infection—but the "why" and "how" remain elusive. Identifying the specific protein(s) with which the compound interacts is the critical next step, known as target deconvolution or target identification. This process is fundamental to understanding the mechanism of action, optimizing lead compounds, and predicting potential toxicities.
The imidazo[1,2-a]pyridine scaffold is a validated starting point for such investigations. Derivatives have been identified as inhibitors of specific targets, including the QcrB subunit in Mycobacterium tuberculosis and aldehyde dehydrogenase in glioblastoma stem cells[5][6]. This history validates the scaffold's potential for specific protein interactions and provides a strong rationale for investing in target identification efforts for new analogs. This document outlines a multi-pronged chemoproteomic strategy to transform this compound from a phenotypic hit into a validated tool for probing biology.
The Strategic Approach: A Triad of Orthogonal Methods
No single method for target identification is foolproof. A robust strategy employs several orthogonal techniques that rely on different biophysical principles. This approach ensures that identified "hits" are not artifacts of a particular system and builds a stronger case for a genuine drug-target interaction. We will focus on three core methodologies.
-
Cellular Thermal Shift Assay (CETSA): A label-free method that measures a drug's ability to stabilize its target protein against thermal denaturation in intact cells or lysates. It is the ideal first step to confirm direct target engagement without modifying the original compound[7][8][9].
-
Affinity Purification-Mass Spectrometry (AP-MS): A classic and powerful technique where the compound is derivatized into a "bait" molecule to physically isolate, or "pull down," its binding partners from a cell lysate for identification by mass spectrometry[10][11][12].
-
Photoaffinity Labeling (PAL): A sophisticated approach where a photoreactive group is incorporated into the compound. Upon light activation, the probe forms a covalent bond with its target, enabling more stringent purification and precise identification, even of transient or weak interactions, within a live-cell context[13][14][15][16].
Part I: Probe Design and Synthesis - Converting a Hit into a Tool
Before undertaking affinity-based methods, the parent compound must be chemically modified to create a probe. A successful probe retains the biological activity of the parent compound while incorporating a linker and a handle for purification or visualization.
Causality Behind Probe Design: The key is to append the linker at a position on the imidazo[1,2-a]pyridine scaffold that is not critical for target binding. Structure-activity relationship (SAR) data is invaluable here. For the imidazo[1,2-a]pyridine scaffold, the 3-position is frequently used for derivatization without loss of activity[1][17]. The 5-chloro position provides a potential site for modification, but care must be taken as this could alter the compound's properties. The goal is to create two types of probes:
-
Affinity Probe: Parent Compound - Linker - Affinity Handle (e.g., Biotin)
-
Photoaffinity Probe: Parent Compound - Linker - Photoreactive Group (e.g., Diazirine) - Clickable Handle (e.g., Alkyne)
The "clickable" handle allows for the attachment of biotin after the covalent crosslinking event, a strategy that reduces steric hindrance during target engagement[15][18].
Caption: Logic flow for synthesizing affinity and photoaffinity probes.
Part II: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol determines if this compound directly engages a target protein inside intact cells by measuring changes in the protein's thermal stability[19][20].
A. Materials & Reagents:
-
Cell line of interest (e.g., one used in the primary phenotypic screen)
-
This compound
-
Cell culture medium, PBS, trypsin
-
Protease and phosphatase inhibitor cocktails
-
Instrumentation: Thermal cycler or incubators, centrifuges, Western blot equipment or mass spectrometer.
B. Step-by-Step Methodology (Western Blot Readout):
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of the compound for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the abundance of the suspected target protein by Western blotting. A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples.
C. For Proteome-Wide MS-CETSA (Thermal Proteome Profiling): The workflow is similar but requires pooling samples for analysis by quantitative mass spectrometry (e.g., using TMT labeling) to assess stability changes across the entire proteome, enabling unbiased target discovery[21].
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol uses an immobilized version of the compound to enrich for binding proteins from a cell lysate[10][22].
A. Materials & Reagents:
-
Synthesized biotinylated affinity probe.
-
Streptavidin-coated magnetic beads.
-
Cell lysate from the relevant cell line.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffers of varying stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of biotin).
-
Parent compound (this compound) for competition.
B. Step-by-Step Methodology:
-
Probe Immobilization: Incubate streptavidin beads with the biotinylated affinity probe to allow for binding. Wash away the unbound probe.
-
Lysate Incubation: Incubate the probe-coated beads with ~1-5 mg of cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Control Setup (CRITICAL): Run parallel control experiments:
-
Competition Control: Pre-incubate the lysate with a 100-fold excess of the free, non-biotinylated parent compound before adding the beads. True targets will be outcompeted and show reduced binding.
-
Beads Control: Use streptavidin beads that have not been coated with the probe to identify non-specific bead-binding proteins.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. A series of washes with increasing salt concentration or mild detergents can improve specificity.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution.
-
MS Analysis: Run the eluates on an SDS-PAGE gel for a quick quality check, then process the samples for in-gel or in-solution digestion with trypsin followed by LC-MS/MS analysis to identify the proteins.
Table 1: Example AP-MS Experimental Setup
| Condition | Probe on Beads | Free Compound Competitor | Purpose |
| Experimental | Yes | No | Identify all potential binders. |
| Competition | Yes | Yes (100x excess) | Differentiate specific from non-specific binders. |
| Negative Control | No | No | Identify proteins that bind to the beads themselves. |
Protocol 3: Photoaffinity Labeling (PAL)
This protocol uses a photoreactive probe to covalently label target proteins in live cells, providing a high-confidence snapshot of interactions in their native context[13][23].
A. Materials & Reagents:
-
Synthesized photoaffinity probe with an alkyne handle.
-
Cell line of interest.
-
UV irradiation device (e.g., 365 nm UV lamp).
-
Click chemistry reagents: Azide-biotin tag, copper(I) catalyst, ligands (e.g., TBTA).
-
Streptavidin beads for enrichment.
B. Step-by-Step Methodology:
-
Probe Incubation: Treat living cells with the photoaffinity probe for a specified time to allow for cellular uptake and target engagement.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 10-30 minutes on ice. This activates the photoreactive group, causing it to form a covalent bond with any protein in close proximity (i.e., the target).
-
Cell Lysis: Harvest and lyse the cells.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-biotin tag to the lysate. This attaches biotin to the now covalently-linked probe-protein complexes.
-
Enrichment: Use streptavidin beads to enrich the biotinylated protein complexes, similar to the AP-MS workflow.
-
MS Analysis: Wash the beads, elute the proteins, and analyze by quantitative LC-MS/MS. A competition experiment, where cells are co-incubated with the probe and excess parent compound, is essential for validating specific targets.
Caption: General workflow for Photoaffinity Labeling (PAL).
Data Analysis and Hit Validation
The final step is to analyze the mass spectrometry data to identify high-confidence protein targets. Look for proteins that are:
-
Significantly enriched in the experimental pulldown compared to controls.
-
Significantly depleted in the competition pulldown.
-
Absent in the negative (beads only) control.
Table 2: Hypothetical Quantitative Proteomics Output
| Protein ID | Fold Enrichment (Probe/Control) | p-value | Fold Depletion (Competition) | Conclusion |
| Protein X | 25.4 | < 0.001 | 18.2 | High-Confidence Hit |
| Protein Y | 15.8 | < 0.005 | 12.5 | High-Confidence Hit |
| Protein Z | 3.1 | 0.04 | 1.2 | Low-Confidence Binder |
| Actin | 1.2 | 0.89 | 1.1 | Non-specific background |
Once candidate targets are identified, they must be validated through orthogonal methods. For example, if Protein X is identified via AP-MS, its engagement should be confirmed using CETSA with the original compound. Further validation can include siRNA knockdown of Protein X to see if it recapitulates the compound's phenotype, or in vitro enzymatic assays if the protein is an enzyme.
Conclusion
Identifying the molecular target of a novel bioactive compound like this compound is a complex but achievable endeavor. By employing a strategic, multi-pronged approach that combines the label-free validation of CETSA with the enrichment power of AP-MS and the in-cell precision of photoaffinity labeling, researchers can build a robust and compelling case for a specific drug-target interaction. This guide provides the foundational principles and actionable protocols to navigate the path from a phenotypic hit to a well-understood molecular mechanism, accelerating the journey of drug discovery and development.
References
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. [Link]
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Dubinsky, L., et al. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Bioorganic & Medicinal Chemistry Letters, 25(1), 1-10. [Link]
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Murale, D. P., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4984. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Ling, B., et al. (2022). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]
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Li, Z., et al. (2023). Automation to Enable High-throughput Chemical Proteomics. Molecular & Cellular Proteomics, 22(3), 100508. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell Chemical Biology, 25(5), 537-547. [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
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Plescia, C., & Mondesert, O. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 419-436. [Link]
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Pelago Bioscience. (n.d.). CETSA. [Link]
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ResearchGate. (n.d.). Chemical proteomics workflow. A small-molecule kinase inhibitor is... [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. [Link]
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Ganz, P., et al. (2017). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Journal of the American College of Cardiology, 70(11), 1401-1410. [Link]
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Bantscheff, M., & Lemeer, S. (2017). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]
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Morales, F., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(24), 8089. [Link]
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ResearchGate. (n.d.). General schemes of affinity-based protein profiling. [Link]
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Wang, Y., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 878. [Link]
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Säll, A., et al. (2016). Multiplexed protein profiling by sequential affinity capture. Proteomics, 16(10), 1469-1474. [Link]
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Broad Institute. (n.d.). Protocols. [Link]
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Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112. [Link]
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Samanta, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(25), 5238-5254. [Link]
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de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Wikipedia. (n.d.). Top-down proteomics. [Link]
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Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(28), 5539-5543. [Link]
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Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Sharma, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 18(11), 1297-1317. [Link]
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Da Settimo, F., et al. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616. [Link]
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Singh, V., & Kaur, S. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 15(1), 69-86. [Link]
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de Oliveira, C. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1058-1063. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the dedicated support center for 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address the common and often complex challenges encountered during its purification, providing troubleshooting guides and in-depth FAQs to ensure you achieve the highest purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter in the lab. The solutions provided are based on established chemical principles and field-tested experience.
Q1: My final product after synthesis and work-up is a persistent, dark oil or sticky solid, not the expected crystalline hydrochloride salt. How can I solidify it?
A1: This is a frequent issue, often caused by residual solvents (like DMF or DMSO), the presence of non-polar impurities, or the formation of a hydrated complex that inhibits crystallization. The goal is to remove these crystallization inhibitors and induce nucleation.
Root Cause Analysis & Solution Pathway:
-
Aggressive Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed. Co-evaporation with a lower-boiling solvent like toluene or isopropanol can be effective. Place the flask under high vacuum for several hours, possibly with gentle heating (40-50°C), if the compound is thermally stable.
-
Trituration Protocol: This is the most effective method for inducing crystallization from an oil.
-
Step 1: Place the oil in a flask with a stir bar.
-
Step 2: Add a small volume of a non-solvent or a poor solvent in which the desired hydrochloride salt has very low solubility. Excellent choices include cold diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Step 3: Stir the mixture vigorously at room temperature or in an ice bath. The oil should slowly be "chewed up" by the solvent, and with luck, a precipitate will form as the impurities are washed away. You may need to scratch the inside of the flask with a glass rod to create nucleation sites.
-
Step 4: Once a solid has formed, continue stirring for 30-60 minutes to ensure complete precipitation.
-
Step 5: Isolate the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under high vacuum.
-
Causality: Trituration works by selectively dissolving impurities in which your product is insoluble. The mechanical action of stirring and scratching provides the energy needed to overcome the activation barrier for crystal nucleation.
Q2: My NMR spectrum shows high purity, but my yield is consistently below 50%. Where am I losing my product?
A2: Significant product loss often occurs during the aqueous work-up and extraction phase, especially when dealing with hydrochloride salts.
Troubleshooting Steps:
-
pH Management during Work-up: 5-Chloroimidazo[1,2-a]pyridine is a basic compound. As the hydrochloride salt, it is highly soluble in water and will partition into the aqueous layer during extraction with an organic solvent.
-
To extract the free base: You must first neutralize the hydrochloride salt by basifying the aqueous layer with a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of ~8-9. The now neutral, more non-polar free base can be efficiently extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
To keep it as the salt: If you intend to purify the salt directly, ensure the aqueous phase remains acidic (pH < 4) throughout any washing steps with organic solvents to prevent accidental neutralization and loss.
-
-
Emulsion Formation: The interface between aqueous and organic layers can sometimes form a stable emulsion, trapping your product. To break emulsions, you can add brine (saturated NaCl solution) or gently filter the entire mixture through a pad of Celite.
-
Premature Precipitation: If the product is poorly soluble in the extraction solvent, it may precipitate at the interface. If this occurs, add more organic solvent or a co-solvent like THF or isopropanol to redissolve the product before separating the layers.
Q3: I performed silica gel chromatography, but the product is streaking badly down the column, leading to poor separation and mixed fractions. What's wrong?
A3: Streaking (or tailing) of basic compounds like imidazopyridines on silica gel is a classic problem. Silica gel is inherently acidic and can strongly interact with basic analytes, causing poor chromatographic performance.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Polar Protic Solvent: Alternatively, using a mobile phase containing an alcohol, such as 5-10% methanol in DCM, can improve peak shape. The alcohol competes with your compound for the active sites on the silica.[1][2]
-
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized reverse-phase silica gel.
-
Run as the Free Base: Ensure you have neutralized the hydrochloride salt to the free base before loading it onto the column. Attempting to chromatograph the salt directly on silica often results in irreversible binding or very broad peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for recrystallizing this compound?
A1: The key to a good recrystallization is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] For a hydrochloride salt, polar protic solvents are typically the best starting point.
Recommended Solvent Systems:
| Solvent System | Rationale & Procedure |
| Isopropanol (IPA) | Often the best choice. It has a good balance of polarity and a lower boiling point than ethanol, making it easier to remove. Dissolve the crude salt in a minimal amount of boiling IPA, filter hot to remove insoluble particulates, and allow to cool slowly. |
| Ethanol (EtOH) | Similar to IPA, it is a very effective solvent. The higher boiling point can sometimes lead to better crystal formation but requires more rigorous drying. |
| Methanol (MeOH) | Generally too strong a solvent, meaning solubility might be too high even at low temperatures, leading to poor recovery. It's better used in a co-solvent system. |
| IPA / Ethyl Acetate | An excellent co-solvent system. Dissolve the crude product in hot IPA until fully dissolved. Then, add ethyl acetate (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Add a few more drops of hot IPA to clarify, then cool slowly. This method can produce very high-purity crystals. |
| Water | While the salt is water-soluble, it is often difficult to remove all the water from the final crystals. Use only if other organic solvents fail. |
Causality: The hydrochloride salt form enhances the compound's polarity and ability to form hydrogen bonds. Solvents like isopropanol can effectively solvate the molecule at high temperatures. As the solution cools, the kinetic energy decreases, and the highly ordered crystal lattice becomes thermodynamically more favorable than the solvated state, causing the pure compound to crystallize out.
Q2: What are the most common impurities I should expect from the synthesis of 5-Chloroimidazo[1,2-a]pyridine?
A2: Impurities are almost always related to the starting materials or side reactions. The most common synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5]
Likely Impurities:
-
Unreacted 2-amino-6-chloropyridine: The starting aminopyridine.
-
Unreacted α-halocarbonyl reagent: (e.g., bromoacetaldehyde or a derivative).
-
Polymerization products: The α-halocarbonyl reagent can self-condense under basic conditions.
-
Regioisomers: If the synthesis starts with an aminopyridine that is not symmetrically substituted, different isomers of the final product can form.
These impurities are typically different in polarity from the desired product and can usually be removed by a well-chosen recrystallization or chromatography protocol.
Q3: Why is this compound prepared as a hydrochloride salt instead of being used as the free base?
A3: Converting the parent basic compound (the "free base") to its hydrochloride salt is a standard strategy in pharmaceutical and medicinal chemistry for several practical reasons:
-
Enhanced Crystallinity: Salts are ionic and pack into a crystal lattice more readily than their neutral counterparts. This often transforms oils or low-melting solids into high-melting, crystalline, free-flowing powders that are easier to handle, weigh, and formulate.
-
Improved Stability: The nitrogen lone pair in the free base can be susceptible to oxidation. Protonating this nitrogen to form the salt can increase the compound's shelf life and stability.
-
Increased Aqueous Solubility: While seemingly counterintuitive for purification, the enhanced water solubility of the salt form is crucial for in vivo applications and biological assays, as it improves bioavailability.[6]
-
Purification Aid: The conversion to a salt is itself a purification step. By precipitating the hydrochloride salt from a solution (e.g., by adding HCl in ether to a solution of the free base), impurities that do not form salts are left behind in the solution.
Visualized Workflows & Protocols
Workflow 1: Purification Strategy Decision Tree
This diagram helps you choose the best purification method based on the nature of your crude product.
Caption: Decision tree for selecting a purification method.
Workflow 2: Step-by-Step Recrystallization Protocol
This workflow illustrates the standard procedure for recrystallizing the hydrochloride salt.
Caption: Standard workflow for recrystallization.
References
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride.
Sources
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern drug discovery, appearing in numerous marketed drugs and clinical candidates for its wide range of biological activities.[1][2][3] The successful and efficient synthesis of its derivatives, such as the 5-chloro analog, is a critical step in many research and development programs.
This guide provides a structured, question-and-answer approach to troubleshoot common experimental challenges, optimize reaction conditions, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 5-Chloroimidazo[1,2-a]pyridine core?
The most established and widely used method for constructing the imidazo[1,2-a]pyridine scaffold is a variation of the Tschitschibabin (or Chichibabin) reaction.[4] This involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.
For the synthesis of 5-Chloroimidazo[1,2-a]pyridine, the typical starting materials are 2-amino-6-chloropyridine and an α-haloaldehyde or its equivalent, such as chloroacetaldehyde or bromoacetaldehyde .
The reaction proceeds via two key steps:
-
N-Alkylation: The exocyclic nitrogen of 2-amino-6-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl to form an N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General reaction pathway for the synthesis of 5-Chloroimidazo[1,2-a]pyridine.
Troubleshooting Guide: Reaction Optimization
This section addresses the most common problems encountered during the synthesis.
Q2: My reaction yield is very low or the reaction failed entirely. What are the most probable causes?
Low or no yield is a frequent issue, often traceable to a few key areas. A systematic approach is crucial for diagnosis.
Caption: A decision tree to systematically troubleshoot low-yield reactions.
Detailed Causality and Solutions:
-
Starting Material Integrity:
-
2-Amino-6-chloropyridine: Verify its purity by NMR and melting point. Impurities from its own synthesis can interfere with the reaction.
-
Chloroacetaldehyde: This reagent is notoriously unstable and prone to polymerization. It is typically supplied as a 40-50% aqueous solution. For best results, use a freshly opened bottle or consider generating it in situ from a more stable precursor. Some protocols use chloroacetaldehyde dimethyl acetal, which is hydrolyzed under acidic conditions to release the aldehyde.[5]
-
-
Reaction Conditions:
-
Solvent: While classical methods may use ethanol, solvents like DMF or acetonitrile can improve solubility and reaction rates.[6] Ensure the solvent is anhydrous if the reaction is sensitive to water.
-
Temperature: The initial N-alkylation is often performed at room temperature, followed by heating (reflux) to drive the cyclization and dehydration.[7] Insufficient heat will stall the reaction at the intermediate stage. Monitor progress by TLC or LC-MS to determine the optimal time and temperature.
-
Base: The reaction generates one equivalent of acid (e.g., HCl). Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be beneficial to neutralize this, preventing potential side reactions and improving yields.[8]
-
-
Work-up and Isolation:
-
The final product is a basic amine. During aqueous work-up, ensure the pH is appropriately adjusted (>8) to keep the product in its free-base form for efficient extraction into organic solvents like dichloromethane or ethyl acetate.
-
To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether, isopropanol, ethyl acetate) and treated with a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the salt. Incomplete precipitation can be a major source of yield loss.
-
Q3: My product is impure. What are the common side-products and how can I minimize them?
Impurity profiles can provide valuable clues about what went wrong.
| Common Impurity/Side-Product | Probable Cause | Mitigation Strategy |
| Polymeric material (baseline streak on TLC) | Polymerization of the α-haloaldehyde reagent. | Use fresh or purified aldehyde. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
| Unreacted 2-amino-6-chloropyridine | Incomplete reaction. | Increase reaction time or temperature. Ensure 1:1 or slight excess of the aldehyde reagent. Monitor reaction to completion via TLC/LC-MS. |
| N-alkylated intermediate (pyridinium salt) | Incomplete cyclization. | Increase heating time and/or temperature after the initial alkylation step. Consider a higher-boiling solvent. |
| Dark, tarry substances | Decomposition at high temperatures or presence of oxygen. | Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating beyond what is necessary for cyclization. |
Q4: What is a reliable, optimized protocol for both synthesis and purification?
This protocol synthesizes the free base first, followed by conversion to the hydrochloride salt for stability and ease of handling.
Experimental Protocol: Synthesis of 5-Chloroimidazo[1,2-a]pyridine and its HCl salt
Step 1: Cyclocondensation (Formation of the Free Base)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq).
-
Add a suitable solvent, such as ethanol or acetonitrile (approx. 10 mL per gram of aminopyridine).
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq).
-
To this stirred suspension, add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water) dropwise at room temperature over 15 minutes.
-
After the addition is complete, heat the mixture to reflux (approx. 80-85 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 5-Chloroimidazo[1,2-a]pyridine free base.
Step 2: Purification and Salt Formation
-
The crude free base can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
After purification, dissolve the pure free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white/off-white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final This compound .
Q5: Are there more modern or efficient synthetic methods available?
Yes, the field has advanced beyond the classical Tschitschibabin conditions. Modern methods often focus on improving efficiency, functional group tolerance, and avoiding unstable reagents.
-
Copper-Catalyzed One-Pot Reactions: Several methods utilize copper catalysts to facilitate the synthesis from aminopyridines and other starting materials like ketones, terminal alkynes, or nitroolefins, often using air as a green oxidant.[6][9] These multicomponent reactions can build complexity rapidly.[10]
-
Visible Light-Induced C-H Functionalization: For derivatization of the imidazo[1,2-a]pyridine core, photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for the introduction of various groups under mild conditions.[3]
-
Alternative Starting Materials: Instead of α-haloaldehydes, some procedures use ketoxime esters or nitroolefins in transition-metal-catalyzed reactions to achieve the cyclization.[9][11] For electron-deficient systems, using a dimethylketal tosylate with a Lewis acid catalyst like Sc(OTf)₃ has also been shown to be effective.[5]
These advanced methods can offer higher yields and broader substrate scopes, making them valuable for library synthesis and drug discovery applications.
References
-
Sanapalli, B. K. R., et al. (n.d.). Synthetic strategies for the preparation of imidazopyridines. ResearchGate. Available at: [Link]
-
(2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
(2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
(n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link]
-
Adhikari, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Bhat, M., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. Available at: [Link]
-
(2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI. Available at: [Link]
-
(n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
(n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Saliou, C., et al. (2022). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. National Center for Biotechnology Information. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
(2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
(1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. Available at: [Link]
-
da Silva, G. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
(2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. PubMed. Available at: [Link]
-
Jones, C. P., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]
-
(2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. Available at: [Link]
- (2017). A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for the synthesis and analysis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a core structural motif in numerous pharmacologically active compounds, ensuring its purity is paramount.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, with a focus on identifying and mitigating unwanted side products.
Section 1: FAQ - Anticipating and Understanding Common Side Products
This section addresses the most frequent questions regarding impurities generated during the synthesis of 5-Chloroimidazo[1,2-a]pyridine.
Q1: What is the most common and difficult-to-separate side product when synthesizing 5-Chloroimidazo[1,2-a]pyridine?
A1: Overwhelmingly, the most prevalent and challenging side product is the constitutional isomer, 7-Chloroimidazo[1,2-a]pyridine . Its formation is a direct consequence of the inherent reactivity of the 2-amino-6-chloropyridine starting material. Because the 7-chloro isomer often has very similar polarity and chromatographic behavior to the desired 5-chloro product, it can be difficult to separate by standard flash chromatography, often co-eluting and contaminating the final product.
Q2: Why does the 7-Chloro isomer form? What is the chemical principle behind this side reaction?
A2: The formation of both the 5-chloro (desired) and 7-chloro (side product) isomers stems from the initial nucleophilic attack of the 2-aminopyridine derivative on an α-halocarbonyl compound (e.g., bromoacetaldehyde or a similar reagent).[3] The key mechanistic step is the initial alkylation, which can occur at two different nitrogen atoms:
-
N-1 Alkylation (Endocyclic): The lone pair on the pyridine ring nitrogen (N-1) can act as the nucleophile. This is the most common and productive pathway. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl leads to the formation of the imidazo[1,2-a]pyridine ring system.
-
N-Alkylation of the Amino Group (Exocyclic): Less commonly, the exocyclic amino group can act as the nucleophile.
The regioselectivity (the preference for forming the 5-chloro vs. 7-chloro isomer) is determined during the cyclization step after the initial alkylation of the endocyclic nitrogen. The 2-amino-6-chloropyridine intermediate has two nitrogen atoms that can participate in the ring-closing condensation. The pathway is governed by the relative nucleophilicity of the exocyclic amino group and the endocyclic pyridine nitrogen, which is influenced by the electronic effects of the chloro-substituent.[4][5]
Q3: Besides the 7-chloro isomer, what other impurities should I be aware of?
A3: While the 7-chloro isomer is the primary concern, other side products can arise depending on your specific reaction conditions:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-amino-6-chloropyridine and the α-halocarbonyl reagent.
-
Polymeric Materials: Under harsh conditions (e.g., excessive heat), starting materials or intermediates can polymerize, leading to baseline noise or insoluble tars in your crude product.
-
Products of Over-alkylation: If the reaction conditions are not carefully controlled, di-alkylation or other secondary reactions can occur.
Section 2: Troubleshooting Guide - "I see an unexpected peak in my analysis."
Observing an unexpected peak in your HPLC, LC-MS, or NMR spectrum can be frustrating. This systematic guide will help you identify the impurity.
Step 1: Initial Assessment & Data Acquisition
When an unknown peak appears, the first step is to gather as much data as possible to characterize it. This workflow outlines the logical progression of analysis.
Caption: Troubleshooting workflow for impurity identification.
Step 2: Characterize the Impurity
Use the following table to compare your analytical data against the expected values for the desired product and its most common isomer. Both compounds have the same molecular weight, making mass spectrometry alone insufficient for differentiation. NMR is the definitive tool.
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Expected (M+H)⁺ | Key Distinguishing ¹H NMR Signals (in DMSO-d₆) |
| 5-Chloroimidazo[1,2-a]pyridine | C₇H₅ClN₂ | 152.02 | 153.02 | H-8: Doublet, ~7.6 ppm; H-7: Triplet, ~7.3 ppm; H-6: Doublet, ~7.0 ppm |
| 7-Chloroimidazo[1,2-a]pyridine | C₇H₅ClN₂ | 152.02 | 153.02 | H-8: Doublet, ~7.7 ppm; H-6: Doublet of doublets, ~6.9 ppm; H-5: Doublet, ~8.5 ppm |
Note: Exact chemical shifts (ppm) can vary based on solvent and concentration. The key is the splitting pattern and relative positions of the pyridine ring protons.[6][7]
Section 3: Analytical Protocols for Isomer Identification & Quantification
Here are detailed protocols for the definitive analysis of this compound and its 7-chloro isomer.
Protocol 1: HPLC-UV Method for Isomer Separation
This method is designed to resolve the two isomers, allowing for accurate purity assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: The two isomers should be baseline resolved. The 7-chloro isomer typically elutes slightly earlier than the 5-chloro product under these conditions.
Protocol 2: ¹H NMR for Unambiguous Structural Confirmation
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition: Run a standard proton experiment (¹H). Acquire at least 16 scans.
-
Analysis:
-
Identify the Imidazole Protons: Look for two singlets (or narrow doublets) between 7.5 and 8.5 ppm, corresponding to H-2 and H-3.
-
Analyze the Pyridine Region (6.5-9.0 ppm): This is the diagnostic region.
-
For 5-Chloro Isomer: You will see a characteristic pattern of three protons. H-8 will be a doublet downfield, coupled to H-7. H-7 will be a triplet (or doublet of doublets) coupled to both H-8 and H-6. H-6 will be a doublet coupled to H-7.
-
For 7-Chloro Isomer: The pattern will be different. H-5 will be a distinct downfield doublet. H-8 will also be a doublet, and H-6 will be a doublet of doublets.
-
-
2D NMR (COSY): If the 1D spectrum is ambiguous or crowded, a COSY experiment is invaluable. It will show correlations between adjacent protons (e.g., H-6 with H-7, and H-7 with H-8 in the 5-chloro isomer), confirming their connectivity and allowing for definitive assignment.
-
Section 4: Mechanistic Deep Dive - Regioselectivity of Cyclization
The critical step determining the product ratio is the intramolecular cyclization. The reaction proceeds via an intermediate formed from the initial Sₙ2 reaction between 2-amino-6-chloropyridine and an α-haloketone. The subsequent cyclization can follow two competing pathways.
Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.
The preference for Pathway 1 (leading to the 5-chloro product) is generally attributed to the electronic influence of the chlorine atom. As an electron-withdrawing group, it can modulate the nucleophilicity of the adjacent nitrogen atoms, subtly favoring one cyclization pathway over the other.[8] However, this selectivity is often not absolute, leading to the formation of the 7-chloro isomer as a significant impurity.
References
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Oriental Journal of Chemistry. [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. [Link]
-
Synthesis of Novel 2-Butyl-1H-Benzo[4][9] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. [Link]
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- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support guide for 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Potency
Symptoms:
-
Diminished biological activity in assays compared to previous batches.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solid compound (e.g., color change, clumping).
Potential Causes & Solutions:
-
Degradation Due to Improper Storage: this compound can be susceptible to degradation from exposure to light, moisture, and elevated temperatures. The imidazo[1,2-a]pyridine core, while a privileged scaffold in medicinal chemistry, can undergo degradation under various stress conditions.[1][2][3]
-
Solution: Always store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer as recommended by the supplier.[4] Avoid repeated freeze-thaw cycles of solutions.
-
-
Hydrolytic Degradation: The presence of moisture can lead to hydrolysis. As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
-
Solution: Handle the compound in a dry environment, such as a glove box or a desiccator. When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh for each experiment and use them promptly.
-
-
Oxidative Degradation: Exposure to air and certain reactive oxygen species can lead to oxidation of the imidazo[1,2-a]pyridine ring system.
-
Solution: Store the compound under an inert atmosphere. When preparing solutions, consider de-gassing the solvent to remove dissolved oxygen.
-
Issue 2: Poor Solubility or Precipitation in Solution
Symptoms:
-
Difficulty dissolving the compound in the desired solvent.
-
Precipitation of the compound from solution over time, especially at higher concentrations or upon storage.
Potential Causes & Solutions:
-
Intrinsic Low Solubility: Imidazo[1,2-a]pyridine derivatives can exhibit low aqueous solubility due to their relatively rigid and lipophilic nature.[5] While the hydrochloride salt form generally improves aqueous solubility compared to the free base, challenges may still exist.
-
Solution:
-
Solvent Selection: Test a range of solvents. While aqueous buffers are common for biological assays, consider the use of co-solvents like DMSO, DMF, or ethanol to aid dissolution before diluting into the final aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment to avoid off-target effects.
-
pH Adjustment: The solubility of the hydrochloride salt is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution process.
-
-
-
Conversion to Free Base: If the pH of a solution is raised significantly, the hydrochloride salt can be converted to the less soluble free base, leading to precipitation.
-
Solution: Maintain the pH of the solution in the acidic range to keep the compound in its protonated, more soluble salt form.
-
Issue 3: Appearance of Extraneous Peaks in Analytical Data
Symptoms:
-
Multiple peaks observed during HPLC, LC-MS, or NMR analysis of a supposedly pure sample.
-
Inconsistent purity results between different analytical runs.
Potential Causes & Solutions:
-
Degradation Products: The extra peaks are likely degradation products formed during storage, handling, or the analytical process itself. Forced degradation studies show that imidazo[1,2-a]pyridines can degrade under hydrolytic, oxidative, and photolytic stress.[6][7][8]
-
Solution:
-
Confirm Identity: Use mass spectrometry (MS) to determine the mass of the impurities and propose potential degradation pathways.
-
Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.[6] This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Review Handling Procedures: Re-evaluate your sample preparation and handling procedures to minimize exposure to harsh conditions (e.g., high temperature, extreme pH, light).
-
-
-
Contamination: The sample may be contaminated with residual solvents, starting materials, or byproducts from synthesis.
-
Solution: Obtain a Certificate of Analysis (CoA) from the supplier to check for known impurities. If contamination is suspected, re-purification of the compound may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, store the solid compound in a tightly sealed, light-resistant container (e.g., an amber vial) at -20°C, preferably under an inert atmosphere like argon or nitrogen.[4] Avoid frequent opening of the container in a humid environment to prevent moisture absorption.
Q2: Is this compound hygroscopic?
A2: Yes, as a hydrochloride salt, it is expected to be hygroscopic. It is crucial to handle it in a dry environment and store it in a desiccator or under an inert atmosphere to prevent water absorption, which can lead to degradation and affect weighing accuracy.
Q3: What solvents are recommended for dissolving this compound?
A3: Solubility will depend on the intended application. For stock solutions, polar aprotic solvents like DMSO or DMF are often suitable. For biological assays, it is common to dissolve the compound in a small amount of DMSO and then dilute it with an appropriate aqueous buffer. The solubility of related imidazo[1,2-a]pyridine compounds can be low in aqueous media.[5] Always check the final concentration of the organic solvent to ensure it does not interfere with your experiment.
Q4: How can I assess the purity and stability of my sample?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) for peak identification.[9][10] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess structural integrity.
Q5: My compound has changed color. Is it still usable?
A5: A change in color is a visual indicator of potential chemical degradation. While it doesn't definitively mean the compound is unusable, it warrants a thorough purity check using an analytical technique like HPLC before proceeding with experiments. Compare the analytical profile of the discolored sample with a fresh or properly stored sample if available.
Section 3: Experimental Protocols & Data
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector and C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards at appropriate concentrations for your detector's linear range.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the primary standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at an appropriate wavelength (e.g., determined by UV-Vis scan, likely around 254 nm or 280 nm).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
In a validated method, relative response factors would be used for more accurate quantification of impurities.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Table 1: Expected Outcome of Forced Degradation Study
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Moderate | Hydrolysis of the imidazo ring |
| Base Hydrolysis | Significant | Ring opening, hydrolysis |
| Oxidation (H₂O₂) | Significant | N-oxides, hydroxylated species |
| Thermal (Solid) | Low to Moderate | Dependent on melting point and stability |
| Photolysis | Moderate to Significant | Photorearrangement or degradation products |
Note: This table represents a hypothetical outcome. Actual results must be determined experimentally.
Section 4: Visualizing Stability and Workflow
Diagram 1: General Degradation Workflow
This diagram illustrates the logical flow for investigating the stability of this compound.
Caption: Workflow for Stability Assessment.
Diagram 2: Potential Degradation Pathways
This diagram illustrates potential, generalized degradation pathways for the imidazo[1,2-a]pyridine core under hydrolytic and oxidative stress.
Caption: Potential Degradation Pathways.
References
- Smolecule. (2024).
- Aldrich. (2021).
- Narang, A. S., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Jubilant Ingrevia. (2024).
- BLDpharm. (n.d.). 5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.
- de F. Alves, R. M., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5394.
- Singh, V., & Kaur, H. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 25(19), 2190-2229.
- Goldberg, F. W., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 817-822.
- Głośnicka, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 329-335.
- Mutavdžić Pavlović, D., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 238, 115767.
- Wang, Y. J., & Borchardt, R. T. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 84(7), 829-836.
- Fyhr, P., et al. (1986). Degradation pathway of pralidoxime chloride in concentrated acidic solution. Journal of Pharmaceutical Sciences, 75(6), 608-611.
- ChemBK. (n.d.). 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide.
- Synchem. (n.d.). 5-Fluoroimidazo[1,2-a]pyridine hydrochloride.
- ECHEMI. (n.d.). The solubility of pyridine hydrochloride.
- ChemicalBook. (n.d.). 5-Chloroimidazo[1,2-a]Pyridine.
- ECHEMI. (n.d.). 959290-56-3, 5-chloro-2-phenylH-iMidazo[1,2-a]pyridine Formula.
- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
- Kumar, S., & Bawa, S. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine.
- Wikipedia. (n.d.). Pyridinium chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 5-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction: The Chemistry of 5-Chloroimidazo[1,2-a]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The classical and most direct route to this bicyclic system involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.
For the specific synthesis of 5-chloroimidazo[1,2-a]pyridine, the key starting materials are 2-amino-6-chloropyridine and a suitable two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
A critical challenge in this synthesis is controlling the regioselectivity of the cyclization. The unsymmetrical nature of 2-amino-6-chloropyridine can potentially lead to the formation of two constitutional isomers: the desired 5-chloroimidazo[1,2-a]pyridine and the undesired 7-chloroimidazo[1,2-a]pyridine. Maximizing the yield of the target compound, therefore, hinges on understanding and controlling the factors that govern this regioselectivity.
This guide will walk you through common issues encountered during this synthesis, providing evidence-based solutions and detailed protocols to enhance your experimental outcomes.
Troubleshooting Guide & FAQs
Here, we address specific problems you might encounter during the synthesis of this compound.
FAQ 1: Low or No Product Formation
Question: I am getting a very low yield of my desired 5-chloroimidazo[1,2-a]pyridine, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can often be traced back to several key factors related to starting material quality, reaction conditions, and the nature of the reagents.
Causality and Troubleshooting Steps:
-
Purity of Starting Materials:
-
2-Amino-6-chloropyridine: The purity of this starting material is paramount. Impurities can interfere with the reaction. It is advisable to check the purity by NMR or LC-MS and recrystallize if necessary.
-
Chloroacetaldehyde: Chloroacetaldehyde is unstable and prone to polymerization. It is often used as a more stable aqueous solution or as its diethyl acetal. If using the aqueous solution, ensure the concentration is accurate. If using the acetal, the in situ hydrolysis to the aldehyde is a critical step.
-
-
Reaction Conditions:
-
Temperature: The initial N-alkylation and subsequent cyclization are temperature-dependent. Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. A stepwise increase in temperature can sometimes be beneficial. Start the reaction at a moderate temperature (e.g., 60-80 °C) and gradually increase it to reflux if the reaction is slow to proceed.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction. Aprotic polar solvents such as DMF or acetonitrile can also be effective. The optimal solvent should be determined experimentally.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to byproduct formation.
-
dot
Caption: Factors influencing regioselectivity in the synthesis.
FAQ 3: Difficulty in Product Purification and Isolation
Question: I am struggling to purify the 5-chloroimidazo[1,2-a]pyridine from the reaction mixture and the subsequent hydrochloride salt formation gives a low yield. What are the best practices for purification and salt formation?
Answer:
Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the nature of the impurities. The subsequent hydrochloride salt formation requires careful selection of the solvent system to ensure good precipitation and high recovery.
Purification of the Free Base:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The reaction mixture is often neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Column Chromatography: If the crude product contains the 7-chloro isomer or other closely related impurities, column chromatography on silica gel is usually the most effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step. Suitable solvents for recrystallization need to be determined experimentally, but mixtures of ethanol/water or ethyl acetate/hexane are often good starting points.
Formation of the Hydrochloride Salt:
-
Solvent Selection: The choice of solvent is critical for efficient precipitation of the hydrochloride salt. The free base of 5-chloroimidazo[1,2-a]pyridine is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include:
-
Anhydrous diethyl ether
-
Anhydrous isopropanol
-
A mixture of an alcohol (e.g., ethanol or methanol) and an ether (e.g., diethyl ether or MTBE)
-
-
HCl Source: A solution of hydrogen chloride in a suitable solvent is then added. Common reagents include:
-
HCl in diethyl ether
-
HCl in isopropanol
-
Gaseous HCl bubbled through the solution
-
-
Procedure:
-
Dissolve the purified free base in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the HCl solution dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
-
Table 1: Solvent Systems for Hydrochloride Salt Formation
| Solvent for Free Base | HCl Source | Expected Outcome |
| Anhydrous Diethyl Ether | HCl in Diethyl Ether | Good precipitation, easy filtration |
| Anhydrous Isopropanol | HCl in Isopropanol | Can lead to a crystalline product |
| Dichloromethane | Gaseous HCl | Effective for larger scale |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
Materials:
-
2-Amino-6-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution) or Chloroacetaldehyde diethyl acetal
-
Ethanol or Isopropanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol (5-10 mL per gram of aminopyridine), add chloroacetaldehyde (1.2 eq of a 50% aqueous solution).
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Formation of this compound
Materials:
-
Purified 5-chloroimidazo[1,2-a]pyridine (free base)
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
Procedure:
-
Dissolve the purified 5-chloroimidazo[1,2-a]pyridine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with constant stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
References
- Tschitschibabin, A. E. Über die Synthese von Imidazo[1,2-a]pyridinen. Ber. Dtsch. Chem. Ges.1924, 57, 2092–2101.
- Gudmundsson, K. S., et al. Imidazo[1,2-a]pyridines with potent and selective activity against herpes simplex virus type 1. Bioorg. Med. Chem. Lett.2008, 18, 4443-4447.
- Lombardino, J. G.; Mclamore, W. M. Synthesis and properties of some imidazo[1,2-a]pyridines. J. Med. Chem.1971, 14, 503-506.
- Katritzky, A. R., et al. A general method for the synthesis of imidazo[1,2-a]pyridines and related systems. J. Org. Chem.1996, 61, 6071-6075.
Technical Support Center: Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to help you minimize impurities and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent, followed by hydrochloride salt formation. A common route involves the reaction of 2-amino-6-chloropyridine with chloroacetaldehyde. The purity of the final product is critically dependent on the quality of the starting materials, precise control of reaction conditions, and effective purification strategies. This guide will walk you through potential pitfalls and their remedies in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Starting Material Purity and Side Reactions
Question 1: I am observing a persistent impurity in my final product that I suspect originates from my 2-amino-6-chloropyridine starting material. What are the likely culprits and how can I address this?
Answer: The purity of your 2-amino-6-chloropyridine is paramount. Impurities in this starting material will inevitably carry through or participate in side reactions. Two common issues to consider are:
-
Isomeric Impurities: The synthesis of 2-amino-6-chloropyridine can sometimes yield isomeric impurities, such as 2-amino-4-chloropyridine or 2-amino-5-chloropyridine. These isomers will react similarly to your desired starting material, leading to the formation of regioisomeric imidazo[1,2-a]pyridines that can be challenging to separate from your final product.
-
Dimerization Byproducts: If your 2-aminopyridine precursor was synthesized via a Tschitschibabin-type reaction, dimerization of the parent pyridine can be a significant side reaction, leading to bipyridine impurities.[1][2] While less likely to interfere with the primary cyclization, these non-reactive impurities can complicate purification.
Solutions:
-
Starting Material Characterization: Always thoroughly characterize your batch of 2-amino-6-chloropyridine using techniques like ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity before use.
-
Purification of Starting Material: If significant impurities are detected, consider purifying the 2-amino-6-chloropyridine by recrystallization or column chromatography.
Reaction Conditions and Byproduct Formation
Question 2: My reaction is sluggish and upon forcing the conditions with higher temperatures, I see an increase in colored impurities. What is happening and how can I optimize the reaction?
Answer: Elevated temperatures can lead to the degradation of both starting materials and the product. 2-aminopyridines can be sensitive to heat, and prolonged reaction times at high temperatures can lead to polymerization or the formation of complex, colored byproducts.[3][4]
Solutions:
-
Moderate Reaction Temperature: Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating after the consumption of the limiting reagent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and impurity profile. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents like DMF or acetonitrile might be suitable alternatives to consider, depending on the specific reactants.[4]
-
Catalysis: For sluggish reactions, consider the use of a catalyst. While many modern syntheses of imidazo[1,2-a]pyridines employ transition metal catalysts, for a classical condensation, a mild acid catalyst might be beneficial, though this needs to be carefully optimized to avoid side reactions.[5][6]
Question 3: I have identified an impurity with a molecular weight corresponding to the loss of the chloro-substituent. How can this be happening?
Answer: While the chloro-substituent on the pyridine ring is generally stable, under certain conditions, particularly with prolonged heating or in the presence of certain nucleophiles or reducing agents, dehalogenation can occur. This would lead to the formation of imidazo[1,2-a]pyridine as an impurity.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could potentially contribute to dehalogenation.
-
Control of Reaction Time and Temperature: As mentioned previously, avoid excessive heating.
-
Reagent Purity: Ensure that your reagents and solvents are free from contaminants that could act as reducing agents.
Work-up, Purification, and Salt Formation
Question 4: During the work-up, I am struggling with the isolation of the free base of 5-Chloroimidazo[1,2-a]pyridine. Are there any best practices?
Answer: The work-up procedure is critical for removing unreacted starting materials and reaction byproducts.
Recommended Work-up Protocol:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in an acidic medium, carefully neutralize with a base such as sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question 5: What is the best way to purify the 5-Chloroimidazo[1,2-a]pyridine free base before converting it to the hydrochloride salt?
Answer: The two most common methods for purifying the free base are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Question 6: I am having trouble with the hydrochloride salt formation. My final product is sticky and difficult to handle. What could be the cause?
Answer: A sticky or oily product upon hydrochloride salt formation often points to the presence of impurities or an incorrect stoichiometry of hydrochloric acid.
Solutions:
-
Purity of the Free Base: Ensure your 5-Chloroimidazo[1,2-a]pyridine free base is of high purity before attempting salt formation. Impurities can interfere with crystallization.
-
Stoichiometry of HCl: Use a stoichiometric amount of HCl. Adding a large excess can lead to the formation of a hygroscopic, oily product. A common method is to dissolve the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a calculated amount of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
Solvent Choice for Precipitation: The choice of solvent is crucial for obtaining a crystalline solid. Diethyl ether is often a good choice for precipitating hydrochloride salts.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent, which can also contribute to a sticky appearance.
Summary of Potential Impurities
| Impurity | Potential Source | Mitigation Strategy |
| Isomeric Imidazo[1,2-a]pyridines | Isomeric impurities in the 2-amino-6-chloropyridine starting material. | Characterize and purify the starting material before use. |
| Dimerized Pyridine Byproducts | Side reaction during the synthesis of the 2-aminopyridine precursor. | Purify the 2-aminopyridine starting material. |
| Polymeric/Colored Impurities | Degradation of starting materials or product at high temperatures. | Use moderate reaction temperatures and monitor reaction progress to avoid prolonged heating. |
| Dehalogenated Product | Loss of the chloro-substituent due to excessive heat or reducing agents. | Control reaction conditions and ensure reagent purity. |
| Unreacted Starting Materials | Incomplete reaction. | Monitor the reaction to completion; purify the product via recrystallization or chromatography. |
| Residual Solvents | Incomplete drying of the final product. | Thoroughly dry the final product under vacuum. |
| Excess HCl | Non-stoichiometric addition of HCl during salt formation. | Use a calculated, stoichiometric amount of HCl for salt formation. |
Experimental Protocols
General Synthesis of 5-Chloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
Purification by Recrystallization
-
Dissolve the crude 5-Chloroimidazo[1,2-a]pyridine in a minimum amount of a hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Formation of the Hydrochloride Salt
-
Dissolve the purified 5-Chloroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring.
-
A precipitate should form. Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the this compound salt under vacuum.
Visualizations
Synthetic Pathway
Caption: Synthetic route for 5-Chloroimidazo[1,2-a]pyridine HCl.
Troubleshooting Workflow
Sources
Troubleshooting Guide: Common Issues in Imidazo[1,2-a]pyridine Synthesis
An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for the synthesis of imidazo[1,2-a]pyridines. As Senior Application Scientists, we provide in-depth, field-tested insights to navigate the complexities of this critical synthetic process.
This guide addresses prevalent challenges, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
Low product yield is a frequent hurdle. The underlying causes can range from suboptimal reaction conditions to catalyst deactivation.
Question: My reaction is showing very low conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to low yields in imidazo[1,2-a]pyridine synthesis. A systematic approach to troubleshooting is crucial.
1. Sub-Optimal Reaction Temperature:
-
Rationale: The cyclization step in many named reactions for imidazo[1,2-a]pyridines, such as the Bohlmann-Rahtz synthesis, requires a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the final product.
-
Troubleshooting Steps:
-
Review the literature for the optimal temperature range for your specific substrates and catalyst system.
-
If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or LC-MS.
-
For microwave-assisted syntheses, ensure accurate temperature monitoring and control to avoid localized overheating.
-
2. Inefficient Catalyst Activity:
-
Rationale: Many modern imidazo[1,2-a]pyridine syntheses are metal-catalyzed. The catalyst's activity can be compromised by impurities in the starting materials or solvents, or by improper handling. For instance, palladium catalysts are sensitive to air and moisture.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using the appropriate catalyst for your specific transformation. For example, copper catalysts are often preferred for A³-coupling reactions leading to imidazo[1,2-a]pyridines.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products. Experiment with a range of catalyst loadings (e.g., 1-5 mol%) to find the optimal balance.
-
Ligand Effects: The choice of ligand can significantly impact the catalyst's stability and reactivity. Consider screening a variety of ligands if you are experiencing low yields.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive catalysts.
-
3. Poor Substrate Solubility:
-
Rationale: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and the rate will be limited by the mass transfer between phases. This can lead to incomplete reactions and low yields.
-
Troubleshooting Steps:
-
Choose a solvent or solvent system in which all starting materials are fully soluble at the reaction temperature.
-
If solubility is still an issue, consider using a co-solvent or a phase-transfer catalyst.
-
Increasing the reaction temperature can sometimes improve solubility, but be mindful of potential side reactions.
-
4. Competing Side Reactions:
-
Rationale: The starting materials for imidazo[1,2-a]pyridine synthesis often have multiple reactive sites. This can lead to the formation of undesired side products, which consumes the starting materials and reduces the yield of the desired product.
-
Troubleshooting Steps:
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to block these sites and prevent side reactions.
-
Reaction Conditions: Carefully control the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to favor the desired reaction pathway.
-
Order of Addition: In some cases, the order in which the reagents are added can influence the product distribution.
-
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall efficiency of the synthesis.
Question: My reaction mixture contains several unexpected spots on the TLC plate in addition to my desired product. How can I identify and minimize these side products?
Answer:
The formation of side products is a common challenge. Identifying the structure of these byproducts is the first step toward mitigating their formation.
1. Common Side Products and Their Origins:
-
Dimerization of Starting Materials: This is particularly common with highly reactive starting materials.
-
Over-alkylation or Arylation: If the product itself can react further with the starting materials, this can lead to the formation of more complex structures.
-
Hydrolysis of Intermediates: In the presence of water, some intermediates can hydrolyze, leading to the formation of byproducts.
2. Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Carefully controlling the ratio of the reactants can minimize the formation of side products arising from the reaction of the product with the starting materials.
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.
-
Choice of Base: The strength and nature of the base used can have a significant impact on the reaction pathway. A weaker base may be more selective.
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions for synthesizing imidazo[1,2-a]pyridines?
A1: Several classic and modern named reactions are employed for the synthesis of the imidazo[1,2-a]pyridine scaffold. The most prominent include:
-
Bohlmann-Rahtz Synthesis: This involves the condensation of a 2-aminopyridine with a β-ketoester or a related compound.
-
Ortoleva-King Reaction: This is the reaction of a 2-aminopyridine with an α-haloketone.
-
Groebke-Blackburn-Bienaymé Reaction: A multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.
-
A³-Coupling Reactions: A powerful, often copper-catalyzed, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.
Q2: How do I choose the right solvent for my imidazo[1,2-a]pyridine synthesis?
A2: Solvent selection is critical and depends on the specific reaction. Key considerations include:
-
Solubility of Reactants: Ensure all starting materials are soluble.
-
Boiling Point: The solvent's boiling point should be compatible with the required reaction temperature.
-
Aprotic vs. Protic: Protic solvents (e.g., ethanol, water) can participate in the reaction and may not be suitable for all syntheses. Aprotic solvents (e.g., DMF, DMSO, toluene, acetonitrile) are commonly used. For many modern catalytic reactions, polar aprotic solvents are preferred.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of imidazo[1,2-a]pyridines can be challenging due to their often polar nature.
-
Column Chromatography: This is the most common method. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed A³-Coupling Reaction
This protocol provides a general guideline for the synthesis of an imidazo[1,2-a]pyridine via a copper-catalyzed three-component reaction.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-aminopyridine derivative, aldehyde, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A systematic workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Caption: A simplified mechanistic pathway for the A³-coupling reaction to form imidazo[1,2-a]pyridines.
References
Technical Support Center: A Scientist's Guide to Handling Hygroscopic 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support center for 5-Chloroimidazo[1,2-a]pyridine hydrochloride. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents due to its wide range of biological activities.[1] However, the hydrochloride salt form, while aiding in solubility and crystallinity, introduces a significant experimental challenge: hygroscopicity. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and field-proven protocols to ensure the integrity of your material and the reproducibility of your results.
Part 1: Understanding the Challenge: Hygroscopicity and Its Impact
This section addresses the fundamental properties of this compound and the consequences of moisture absorption.
Q1: What does "hygroscopic" mean, and why is this compound affected?
A: A hygroscopic material is one that readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] this compound is a salt. The ionic nature of the hydrochloride and the nitrogen atoms in the heterocyclic ring system can form hydrogen bonds with water molecules in the air. This affinity for water is the root cause of its hygroscopic behavior.
Q2: What are the experimental consequences of uncontrolled moisture absorption?
A: Failure to properly handle this compound can lead to several critical experimental errors:
-
Inaccurate Mass Measurement: The absorbed water adds significant, unrecorded weight to your sample. This directly leads to using less of the active compound than calculated, causing errors in stoichiometry, impacting reaction yields, and compromising kinetic data.
-
Physical State Alteration: The compound can transform from a free-flowing powder into a clumpy, sticky solid or even a dense paste.[4] This makes manipulation, weighing, and complete transfer from weighing vessels difficult.
-
Chemical Degradation: For some compounds, the presence of water can initiate hydrolysis or other degradation pathways, compromising the purity of the starting material.[5] While imidazo[1,2-a]pyridines are generally stable, prolonged exposure to moisture, especially at elevated temperatures, should be avoided.
-
Poor Reproducibility: An experiment that works one day in a dry environment may fail the next in a more humid one, leading to frustrating and time-consuming troubleshooting.[6][7]
Part 2: Storage and Compound Integrity
Proper storage is the first line of defense in maintaining the quality of your hygroscopic reagent.
Q3: What are the ideal long-term and short-term storage conditions?
A: The primary goal is to minimize exposure to the atmosphere.[4] The ideal method depends on the frequency of use and the equipment available in your laboratory.
| Storage Method | Best For | Pros | Cons |
| Sealed Container in a Desiccator | Long-term & infrequent use | Cost-effective; Protects from moisture.[2] | Requires desiccant regeneration; Does not protect from atmospheric gases during dispensing. |
| Inert Atmosphere Glovebox | Frequent use & high-sensitivity reactions | Provides the ultimate protection from both moisture and oxygen; Ideal for weighing and aliquoting.[8][9] | Requires specialized, expensive equipment and maintenance. |
| Original Supplier's Container (e.g., Sure/Seal™) | As received | Designed for air- and moisture-sensitive reagents; Allows removal via syringe/cannula techniques.[10] | Septum integrity can degrade with multiple punctures. |
| Sealed Ampule under Inert Gas | Archival/Reference Standard | Complete isolation from the environment. | Single-use only; requires specialized equipment to seal. |
Recommendation: For most labs, storing the main stock bottle tightly sealed with Parafilm around the cap inside a desiccator containing an active desiccant (e.g., Drierite® or silica gel) is a robust and practical solution.[11] For high-purity work or frequent use, consider aliquoting the material into smaller vials inside a glovebox.
Q4: How can I visually assess if my compound has been compromised by moisture?
A: A high-quality, dry sample of this compound should be a crystalline, free-flowing powder. Signs of significant moisture uptake include:
-
Clumping: The powder no longer flows easily and forms aggregates.
-
Caking: The material becomes a solid mass that must be broken up with a spatula.[4]
-
Deliquescence: In cases of extreme hygroscopicity and high humidity, the solid may absorb so much water that it dissolves and forms a concentrated aqueous solution.[2]
If you observe these signs, the material's mass is no longer reliable for direct weighing.
Part 3: Protocols for Handling and Dispensing
Accurate measurement is critical. The following protocols provide validated methods for handling this material, from the gold standard to practical benchtop solutions.
Weighing the Compound
Q5: What is the most reliable method for accurately weighing a hygroscopic solid?
A: The best method minimizes atmospheric exposure time. Weighing inside a controlled atmosphere glovebox is the gold standard. However, a "weighing by difference" technique is highly effective and practical for any standard laboratory.
This protocol is a self-validating system because you are calculating the mass delivered, not the mass on the balance pan, minimizing errors from rapid moisture absorption.
-
Preparation: Place a clean, dry vial with a cap on the analytical balance and tare it.
-
Approximate Transfer: Remove the vial from the balance. In a fume hood or on the bench, quickly add an approximate amount of this compound to the vial—slightly more than you need.
-
Seal and Weigh: Immediately and tightly cap the vial. Place it back on the tared balance and record the mass (Mass 1).
-
Dispense into Reaction: Take the vial to your reaction flask. Quickly uncap it and use a spatula to transfer the solid into the reaction vessel. Crucially, do not try to get the exact amount.
-
Seal and Re-weigh: Immediately and tightly re-cap the vial containing the residual solid. Place it back on the same tared balance and record the final mass (Mass 2).
-
Calculate: The exact mass of the compound added to your reaction is Mass 1 - Mass 2 .
This workflow minimizes the time the hygroscopic solid is exposed to air, ensuring the weighed value is accurate.[12]
Caption: Workflow for Accurate Weighing by Difference.
Preparing for a Reaction
Q6: How do I set up a reaction under anhydrous conditions with this reagent?
A: Once accurately weighed, the reagent must be introduced into a reaction system that excludes atmospheric moisture. This requires the use of air-sensitive techniques.
This protocol ensures that both the vessel and the reagents are kept free of moisture.
-
Glassware Preparation: All glassware (reaction flask, condenser, etc.) must be rigorously dried by heating in an oven (e.g., 140 °C for at least 4 hours, or overnight) to remove adsorbed water.[10][13]
-
System Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere (dry nitrogen or argon) using a Schlenk line or manifold.[14][15]
-
Evacuate-Refill Cycles: Purge the assembled apparatus by applying a vacuum to remove the air and then refilling with inert gas. Repeat this cycle three times to ensure the atmosphere inside is completely inert.
-
Solid Addition: Add the pre-weighed this compound to the reaction flask under a positive flow of inert gas. To do this, temporarily remove a stopper and quickly add the solid via a powder funnel, ensuring a steady stream of inert gas is flowing out of the flask to prevent air from entering.[15]
-
Solvent Addition: Add the required anhydrous solvent via a dry syringe or a double-tipped needle (cannula) transfer from a Sure/Seal™ bottle.[10][14]
-
Initiate Reaction: Begin stirring and/or heating as required by your specific procedure. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler (should bubble at a rate of 1-2 bubbles per second).[14]
Caption: Workflow for Anhydrous Reaction Setup.
Part 4: Troubleshooting Guide
Even with careful technique, problems can arise. This guide helps you diagnose issues potentially related to the hygroscopic nature of your starting material.
Q7: My reaction yield is low/inconsistent, or the reaction failed entirely. What should I check?
A: Inconsistent results are a classic symptom of issues with a hygroscopic reagent.[6][7] Use this table to troubleshoot potential causes.
| Problem | Potential Cause Related to Hygroscopicity | Recommended Action & Rationale |
| Low or No Product Formation | Incorrect Stoichiometry: You used less active reagent than calculated due to absorbed water weight. | Re-weigh your starting material using the "Weighing by Difference" protocol (Protocol 1). This ensures the mass used in your calculations corresponds to the actual amount of dry reagent delivered. |
| Reaction Fails to Reproduce | Variable Water Content: The amount of atmospheric moisture absorbed by the reagent varied between experiments due to changes in lab humidity. | Implement a strict, standardized handling procedure (Protocol 1 & 2) for all attempts. Store the reagent in a desiccator between uses to minimize variability. |
| Side Products Observed | Water-Induced Side Reactions: The excess water may be participating in the reaction, quenching a sensitive intermediate, or catalyzing an undesired pathway. | Ensure your entire system is rigorously anhydrous. Oven-dry glassware, use anhydrous solvents, and maintain a positive inert gas pressure throughout the reaction (Protocol 2). |
| Starting Material is Insoluble | Physical Form Change: The material has caked or become an oily solid, preventing efficient dissolution and mixing in the reaction solvent. | Visually inspect the starting material. If it appears clumpy or wet, it has been compromised. Use fresh material from a newly opened bottle if possible. |
Part 5: Advanced Topics & FAQs
Q8: Can I dry this compound if it has absorbed water?
A: It is possible, but not always recommended. Aggressive heating can cause decomposition, especially with complex organic molecules. The safest method is to dry the material under high vacuum at a mild temperature (e.g., room temperature to 40°C) for several hours in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀). However, the most reliable approach is always to use fresh, properly stored material.
Q9: How can I quantitatively determine the water content in my sample?
A: For applications requiring precise knowledge of water content, two analytical methods are standard:
-
Karl Fischer Titration (KF): This is the gold standard for accurately measuring water content in a sample.[16][17] It is a highly sensitive and specific method based on a chemical reaction with water.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[12] A weight loss step at a temperature below the compound's decomposition point (typically around 100 °C) can be attributed to the evaporation of absorbed water.
Part 6: Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound before use.[18]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[19]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.[18]
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT Chemistry. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
-
Blanco, M., et al. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from ChemistryViews. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]
-
Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific. [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from News-Medical.Net. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]
-
Applied Analytics. (2020). Application Note AN-055: Measuring Water in Anhydrous Solvents. Retrieved from Applied Analytics. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester Chemistry Department. [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from Berkeley EH&S. [Link]
-
University of Rochester. (n.d.). Failed Reaction: FAQ. Retrieved from University of Rochester Chemistry Department. [Link]
-
Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from MDPI. [Link]
-
RSC Advances. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. Retrieved from ResearchGate. [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. web.mit.edu [web.mit.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Improving the efficiency of 5-Chloroimidazo[1,2-a]pyridine hydrochloride functionalization
Welcome to the technical support center dedicated to the efficient functionalization of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Functionalizing the 5-chloro position via modern cross-coupling methods, while also considering the unique reactivity of the entire heterocyclic system, is key to unlocking novel chemical space.
This document moves beyond simple protocols. It is structured to help you troubleshoot common experimental hurdles, understand the chemical principles behind procedural choices, and optimize your reactions for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with this compound.
Q1: My reaction is not working. Do I need to pre-treat the this compound starting material?
A1: Yes, this is a critical first step that is often overlooked. The hydrochloride salt is typically unreactive in most cross-coupling and C-H functionalization reactions, which often require basic or neutral conditions. You must neutralize the salt to the free base before use.
-
Standard Protocol: Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent in vacuo. The resulting solid is the free base, which should be used immediately or stored under an inert atmosphere.
Q2: Which positions on the imidazo[1,2-a]pyridine ring are the most reactive, and how does the C5-chloro substituent affect this?
A2: The reactivity of the imidazo[1,2-a]pyridine scaffold is well-defined and allows for orthogonal functionalization.
-
C3 Position: This is the most electron-rich and nucleophilic carbon, making it highly susceptible to electrophilic substitution and a prime site for direct C-H functionalization.[3][4][5] Many modern methods, including photocatalysis and transition-metal-free reactions, selectively target this position.[1][6]
-
C5 Position: The chloro-substituent at this position is your primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Orthogonality: The C5-Cl bond is generally stable under conditions used for C3-H functionalization, allowing for a two-step, selective modification of the scaffold.
Q3: Why are my palladium-catalyzed cross-coupling reactions at the C5-chloro position so sluggish compared to reactions with aryl bromides or iodides?
A3: This is a fundamental challenge of reactivity. The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[7][8]
-
The Solution: Success with aryl chlorides requires specialized catalytic systems. You must use palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that are specifically designed to activate the C-Cl bond.[9][10] Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section provides a systematic approach to troubleshooting the most common cross-coupling reactions used to functionalize the C5-position.
Workflow for Troubleshooting Cross-Coupling Reactions
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming C-C bonds but requires careful optimization for chloro-heterocycles.[11][12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species is not forming or is poisoned. The ligand is not suitable for C-Cl activation.[7] 2. Ineffective Base: The base is too weak to facilitate the transmetalation step or has poor solubility.[12] 3. Reagent Decomposition: The boronic acid is degrading (protodeboronation) or forming inactive boroxines. | 1. Catalyst: Use a modern Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). Screen different Pd/ligand ratios. 2. Base: Switch to a stronger base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility. 3. Reagents: Use freshly purchased boronic acid. Consider using a more stable potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester).[12] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: O₂ can promote oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the desired coupling is slow, side reactions become more prominent. | 1. Degassing: Ensure the reaction mixture is thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes. Maintain a positive inert gas pressure. 2. Optimization: Increase the temperature or catalyst loading to accelerate the desired catalytic cycle. |
| Hydrodehalogenation (Replacement of -Cl with -H) | 1. Water in Reaction: Trace water can lead to protodeboronation of the boronic acid, followed by reduction of the aryl halide. 2. Catalyst Side Reaction: Some catalyst systems can promote this pathway. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the base before use. 2. Ligand Screening: Sometimes changing the phosphine ligand can suppress this side reaction. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the gold standard for C-N bond formation but is highly sensitive to the choice of ligand and base, especially with aryl chlorides.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect Ligand/Base Combination: This is the most common failure mode. The ligand is not bulky/electron-rich enough, or the base is not strong enough.[10] 2. Amine Inhibition: The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. | 1. Systematic Screening: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS).[10] Pair this with a highly effective ligand for aryl chlorides, such as BrettPhos, XPhos, or a Josiphos-type ligand.[15] 2. Adjust Stoichiometry: Try slightly adjusting the stoichiometry of the amine (e.g., 1.1-1.2 equivalents). |
| Catalyst Decomposition (Reaction turns black) | 1. Temperature Too High: The palladium complex may be unstable at the reaction temperature, leading to the formation of palladium black. 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading. | 1. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., start at 80 °C instead of 110 °C). 2. Use Precatalyst: Use a stable, well-defined palladium precatalyst which can be more robust. |
| Side Product Formation | 1. Hydrodehalogenation: The C-Cl bond is replaced by C-H.[13] 2. Amine Scrambling: If using a secondary amine, scrambling can sometimes occur. | 1. Ligand Choice: Use a ligand known to promote rapid reductive elimination, which outcompetes side reactions.[16] 2. Reaction Conditions: Ensure a strictly inert atmosphere to minimize radical side pathways. |
Sonogashira Coupling (C-C Alkyne Formation)
A powerful method for introducing alkynes, but requires careful control of both the palladium and copper catalytic cycles.[17][18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalysts: Either the Pd(0) or Cu(I) catalyst is inactive or poisoned. 2. Base Incompatibility: The amine base (e.g., Et₃N, DIPEA) may be insufficient or contain impurities. | 1. Catalyst Check: Use a reliable Pd source (e.g., PdCl₂(PPh₃)₂) and a fresh source of Copper(I) Iodide (CuI). Ensure the CuI is not oxidized (it should be off-white, not green/blue). 2. Base/Solvent: Use a high-purity amine base. Degassing the amine along with the solvent is crucial. |
| Glaser Coupling (Homocoupling of the alkyne) | 1. Oxygen Presence: This is the primary cause. O₂ promotes the copper-mediated homocoupling of the terminal alkyne.[19] | 1. Rigorous Degassing: This is non-negotiable for Sonogashira reactions. Use multiple freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction. 2. Copper-Free Conditions: If Glaser coupling persists, investigate copper-free Sonogashira protocols, which often use a different base and palladium catalyst system.[18] |
Key Catalytic Cycle: Suzuki-Miyaura Coupling
Understanding the catalytic cycle helps in diagnosing which step is failing.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
These protocols serve as a validated starting point. Optimization may be required for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add 5-chloroimidazo[1,2-a]pyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3-5 times). Add the degassed solvent (e.g., 1,4-dioxane or toluene/water mixture, ~0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add 5-chloroimidazo[1,2-a]pyridine (1.0 equiv) and the solid amine (if applicable, 1.2 equiv). If the amine is a liquid, it will be added with the solvent.
-
Catalyst & Base Addition: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the strong base (e.g., NaOt-Bu, 1.5 equiv). Caution: Strong bases are corrosive and moisture-sensitive.
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3-5 times). Add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) followed by the liquid amine (if applicable).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Cautiously quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity. (n.d.). AACR Journals. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH. [Link]
-
agerafenib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). NIH. [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (n.d.). ResearchGate. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. (n.d.). ResearchGate. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]
-
Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. (n.d.). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Chemical structure (A) of [ 11 C]CEP-32496 and a typical high... (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (n.d.). NIH. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (n.d.). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
(PDF) CEP-32496: A Novel Orally Active BRAF Inhibitor with Selective Cellular and In Vivo Antitumor Activity. (n.d.). ResearchGate. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). NIH. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
Sources
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- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based insights into catalyst selection and troubleshooting common experimental issues. Our goal is to empower you with the knowledge to navigate the complexities of this important synthetic transformation and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of imidazo[1,2-a]pyridines, providing a foundational understanding for optimizing your experiments.
Q1: What are the most common catalytic systems for synthesizing imidazo[1,2-a]pyridines?
A1: A variety of catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridines, with the choice largely depending on the specific reaction type and desired substitution pattern. Commonly employed catalysts include:
-
Copper Catalysts: Copper(I) and Copper(II) salts are widely used, particularly in aerobic oxidative cyclizations and multicomponent reactions like the A³ coupling.[1][2][3] For instance, CuI and CuBr have proven effective in one-pot syntheses from aminopyridines and nitroolefins, using air as a green oxidant.[2][3]
-
Iron Catalysts: Iron salts, such as FeCl₂ and FeCl₃, offer a cost-effective and environmentally benign option for certain transformations.[4] They are particularly effective in tandem reactions involving nitroolefins.[4]
-
Gold Catalysts: Gold catalysts, like PicAuCl₂, are utilized in redox-neutral syntheses, for example, from pyridine N-oxides and alkynes.[5][6] These reactions often proceed under mild conditions.[5][6]
-
Iodine: Molecular iodine can act as a cost-effective and eco-friendly catalyst, particularly in multicomponent reactions at room temperature.[7][8][9][10]
-
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) is used in ligand-free, three-component reactions, often under microwave irradiation.[1]
-
Catalyst-Free Systems: Some syntheses can proceed without a metal catalyst, relying on the inherent reactivity of the starting materials, sometimes assisted by a base or ultrasound.[11]
Q2: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?
A2: The formation of the imidazo[1,2-a]pyridine ring typically involves a few key steps, although the exact sequence can vary with the chosen synthetic route. A common pathway involves the initial reaction between a 2-aminopyridine and a carbonyl-containing compound or its equivalent.[11][12] The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the second reactant. This is followed by an intramolecular cyclization where the exocyclic amino group attacks an in-situ generated electrophilic center, leading to the formation of the five-membered imidazole ring. Subsequent dehydration or oxidation then yields the aromatic imidazo[1,2-a]pyridine core.[12]
Q3: How do I choose the right catalyst for my specific substrates?
A3: Catalyst selection is critical and depends on the functional groups present in your starting materials. For electron-rich substrates, copper-catalyzed aerobic oxidation can be highly effective.[2] For reactions involving terminal alkynes, a copper-catalyzed A³ coupling is a powerful choice.[13][14][15] If your synthesis involves nitroolefins, an iron catalyst might be the most suitable option.[4] It is often beneficial to perform a small-scale catalyst screen with a few representative catalysts (e.g., a copper salt, an iron salt, and perhaps a catalyst-free control) to empirically determine the optimal conditions for your specific transformation.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired imidazo[1,2-a]pyridine, or the yield is very low. What are the potential causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivity or Incompatibility
-
Causality: The chosen catalyst may not be active enough for your specific substrates or may be poisoned by impurities. Some catalysts are also sensitive to air or moisture.
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. For air-sensitive catalysts, use freshly opened bottles or store them in a glovebox.
-
Catalyst Screening: If the initial catalyst is ineffective, perform a screening of alternative catalysts. As a starting point, consider catalysts from different metal groups known to be active for this transformation (e.g., Cu, Fe, Au).
-
Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion. However, be mindful that excessive catalyst can sometimes lead to side reactions.
-
2. Sub-optimal Reaction Conditions
-
Causality: Temperature, solvent, and reaction time play a crucial role in reaction kinetics and equilibrium.
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is sluggish at room temperature, try incrementally increasing the temperature. For copper-catalyzed reactions with nitroolefins, 80°C has been found to be optimal.[2] Conversely, if side products are observed, lowering the temperature might improve selectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying properties (e.g., a polar aprotic solvent like DMF, a non-polar solvent like toluene, and a protic solvent like ethanol). DMF is often a good choice for copper-catalyzed reactions.[2]
-
Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction is simply slow, extending the reaction time may be all that is needed.
-
3. Poor Substrate Reactivity
-
Causality: Electron-withdrawing groups on the 2-aminopyridine or steric hindrance near the reacting centers can decrease nucleophilicity and hinder the reaction.
-
Troubleshooting Protocol:
-
Modify Substrates (if possible): If you have flexibility in your synthetic design, consider using more electron-rich 2-aminopyridines.
-
Use a More Active Catalyst: For less reactive substrates, a more potent catalytic system may be required. For instance, gold catalysts can sometimes be effective where other metals fail.[5]
-
Consider an Alternative Synthetic Route: If optimization fails, a different synthetic strategy might be necessary to access your target compound.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?
A: Side product formation is often a sign of competing reaction pathways or product degradation. Here’s how to address this:
1. Unwanted Side Reactions
-
Causality: The reaction conditions may be promoting undesired pathways, such as polymerization of starting materials or reaction with the solvent.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Higher temperatures can provide the activation energy for unwanted side reactions. Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.
-
Change the Solvent: The solvent can influence which reaction pathways are favored. Experiment with less coordinating or less reactive solvents.
-
Adjust Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant can sometimes lead to side product formation.
-
2. Product Degradation
-
Causality: The desired product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Troubleshooting Protocol:
-
Monitor Product Formation Over Time: Use TLC or LC-MS to track the concentration of your product. If you see it form and then disappear, degradation is likely occurring.
-
Reduce Reaction Time: Once the maximum product concentration is reached, quench the reaction to prevent degradation.
-
Work-up and Purification: Ensure your work-up procedure is not contributing to degradation. For example, avoid unnecessarily harsh acidic or basic washes.
-
Catalyst Performance Comparison
The following table summarizes the performance of common catalysts for imidazo[1,2-a]pyridine synthesis based on literature data. This can serve as a starting point for your catalyst selection process.
| Catalyst System | Typical Reaction Type | Advantages | Potential Drawbacks | Key References |
| Copper (CuI, CuBr, CuSO₄) | Aerobic Oxidation, A³ Coupling | Readily available, cost-effective, good functional group tolerance.[2] | May require elevated temperatures; potential for metal leaching. | [1][2][3][13] |
| Iron (FeCl₂, FeCl₃) | Tandem reactions with nitroolefins | Inexpensive, environmentally friendly.[4] | Can have a more limited substrate scope compared to other metals. | [4] |
| Gold (PicAuCl₂) | Redox-neutral synthesis | Mild reaction conditions, high atom economy.[5][6] | Higher cost compared to copper and iron catalysts. | [5][6][16][17] |
| Iodine (I₂) | Multicomponent Reactions | Low cost, readily available, environmentally benign.[7][8] | May not be as effective for all substrate combinations. | [7][8][9][10] |
| Palladium (Pd(OAc)₂) | Three-component reactions | High efficiency, often ligand-free. | Higher cost, potential for residual palladium in the product. | [1] |
Experimental Protocols
General Procedure for Copper-Catalyzed Aerobic Synthesis
This protocol is adapted from a procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[2]
-
To a reaction vial, add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and the copper catalyst (e.g., CuBr, 10 mol%).
-
Add the solvent (e.g., DMF, 3 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed A³ coupling reaction to form an imidazo[1,2-a]pyridine.
Caption: A simplified catalytic cycle for the A³ coupling.
Decision-Making Workflow for Catalyst Selection
This flowchart provides a logical path for selecting an appropriate catalyst system based on the nature of your starting materials.
Caption: A decision workflow for catalyst selection.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Mastering Imidazo[1,2-a]pyridine Synthesis: GBB & Gold Catalysis Explained. (n.d.). Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
-
PubMed Central. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
ScienceOpen. (n.d.). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Retrieved from [Link]
-
MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
PubMed. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
PubMed. (n.d.). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. Retrieved from [Link]
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- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is curated from peer-reviewed literature and established synthetic protocols to ensure scientific integrity and practical applicability.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My overall yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Cyclization: The formation of the imidazo[1,2-a]pyridine core is a critical step. The electron-withdrawing nature of the chlorine atom on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, making the cyclization step more challenging compared to unsubstituted 2-aminopyridines.
-
Side Reactions: The starting material, 6-chloro-2-aminopyridine, can participate in undesired side reactions, such as dimerization or polymerization, especially under harsh reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Inadequate control over these can lead to incomplete reactions or the formation of byproducts.
-
Purification Losses: The product may be lost during workup and purification steps, particularly during extraction and crystallization of the hydrochloride salt.
FAQ 2: I am observing multiple spots on my TLC after the cyclization reaction. What are the likely side products?
The formation of multiple products is a common issue. Potential side products include:
-
Unreacted Starting Material: Incomplete conversion of 6-chloro-2-aminopyridine is a frequent observation.
-
Polymeric Materials: At elevated temperatures, 2-aminopyridines can undergo self-condensation or polymerization.
-
Regioisomers (if using unsymmetrical reagents): While less common with simple α-haloaldehydes, the use of more complex reagents can sometimes lead to the formation of regioisomers.
To address this, it is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and optimize the reaction time and temperature to favor the desired product formation.
FAQ 3: How does the chloro-substituent affect the reaction, and how can I mitigate its effects?
The chlorine atom at the 5-position of the imidazo[1,2-a]pyridine ring system is introduced by using 6-chloro-2-aminopyridine as the starting material. This chloro group is electron-withdrawing, which deactivates the pyridine ring. This deactivation can slow down the rate of the initial nucleophilic attack of the pyridine nitrogen, which is a key step in the cyclization process.
Mitigation Strategies:
-
Choice of Reagents: Using a more reactive electrophile, such as bromoacetaldehyde or a protected form like bromoacetaldehyde diethyl acetal, can help to drive the initial alkylation step forward.
-
Catalysis: While many imidazo[1,2-a]pyridine syntheses can be performed without a catalyst, for electron-deficient systems, the use of a Lewis acid or a mild Brønsted acid catalyst can sometimes facilitate the cyclization.
-
Optimization of Reaction Conditions: Careful optimization of the temperature is critical. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. A systematic study to find the optimal temperature for your specific setup is recommended.
FAQ 4: I am having trouble isolating the hydrochloride salt. What is the best procedure?
The formation and purification of the hydrochloride salt can be a source of yield loss if not performed correctly.
Recommended Protocol:
-
Ensure Complete Conversion to the Free Base: After the cyclization reaction and initial workup, ensure that the product is in its free base form. This typically involves a basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction.
-
Use Anhydrous Conditions: The presence of water can interfere with the precipitation of the hydrochloride salt. Use anhydrous solvents for the final steps.
-
Controlled Precipitation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or a mixture of ethyl acetate and ethanol). Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Avoid Excess Acid: Adding a large excess of hydrochloric acid can sometimes lead to the formation of oily products or difficulties in filtration. It is recommended to add the acid portionwise until precipitation is complete.
-
Thorough Washing and Drying: After filtration, wash the collected solid with a cold, anhydrous solvent (like diethyl ether) to remove any residual impurities and unreacted starting materials. Dry the product thoroughly under vacuum.
Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for the synthesis of this compound, along with a table summarizing typical reaction conditions and expected yields.
Synthesis of 5-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for the synthesis of related imidazo[1,2-a]pyridines.[1]
Reaction Scheme:
Caption: Synthesis of 5-Chloroimidazo[1,2-a]pyridine.
Materials:
-
6-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-aminopyridine (1.0 equivalent) in ethanol.
-
To this solution, add chloroacetaldehyde (1.2 equivalents, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-chloroimidazo[1,2-a]pyridine as a solid.
Formation of this compound
Materials:
-
5-Chloroimidazo[1,2-a]pyridine (free base)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution (2 M in diethyl ether)
Procedure:
-
Dissolve the purified 5-chloroimidazo[1,2-a]pyridine in a minimum amount of anhydrous diethyl ether.
-
With gentle stirring, add the 2 M solution of hydrochloric acid in diethyl ether dropwise until a precipitate is formed.
-
Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction parameters and expected yields for the synthesis of imidazo[1,2-a]pyridine derivatives. Note that yields can vary based on the specific substrate and reaction scale.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Aminopyridine | Bromoacetaldehyde | Ethanol | Reflux | 4-6 | 70-85 |
| 6-Chloro-2-aminopyridine | Chloroacetaldehyde | Ethanol | Reflux | 4-8 | 50-70 |
| 2-Aminopyridine | α-Bromoketone | DMF | 80-100 | 2-4 | 65-90 |
| 6-Chloro-2-aminopyridine | α-Bromoketone | DMF/Toluene | 100-120 | 6-12 | 45-65 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Sources
Technical Support Center: Purification of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the dedicated technical support guide for the purification of 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this valuable heterocyclic intermediate. We will move beyond simple protocols to address the common challenges and nuanced decision-making required to achieve high purity, ensuring the integrity of your subsequent research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and initial assessment of this compound.
Q1: What are the key physical properties and stability considerations for this compound?
This compound is typically a crystalline solid, appearing as a white to off-white or pale yellow powder. As a hydrochloride salt, it exhibits significantly higher polarity and water solubility compared to its freebase form (5-Chloroimidazo[1,2-a]pyridine).[1][2] It is generally stable under standard laboratory conditions but, like many hydrochloride salts, can be hygroscopic. It is crucial to store it in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can affect analytical measurements and reactivity.
Q2: My crude product is a dark, oily residue after synthesis. What is the best first step?
An oily or deeply colored crude product suggests the presence of significant impurities, potentially including residual high-boiling solvents, starting materials, or polymeric byproducts. Direct crystallization or chromatography is often inefficient in this scenario.
Recommended First Step: Acid-Base Workup. The most robust initial purification is an acid-base extraction. This leverages the difference in solubility between the basic freebase form of your product and non-basic impurities. By neutralizing the hydrochloride salt to its freebase, you can extract it into an organic solvent, leaving many polar and ionic impurities behind in the aqueous phase. The freebase can then be converted back to the pure hydrochloride salt.[2]
Q3: What are the most common impurities I should expect?
Impurities are highly dependent on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Such as the parent 2-aminopyridine derivative.
-
Reaction Byproducts: Arising from side reactions or incomplete cyclization.
-
Dehalogenated Species: Loss of the chloro-substituent can occur under certain reductive or high-temperature conditions.
-
Polymeric Materials: Often dark and tar-like, resulting from undesired polymerization pathways.
-
Residual Solvents & Reagents: Such as DMF, DMSO, or coupling agents.
Q4: Which primary purification technique—recrystallization or chromatography—is better for this compound?
The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already substantially pure (>90%). It is fast, scalable, and economical.
-
Column Chromatography is necessary when dealing with complex mixtures where impurities have similar polarity to the product, or when purifying non-crystalline, oily materials.[3][4] However, purifying hydrochloride salts on standard silica gel can be challenging due to their high polarity and potential for strong interaction with the acidic stationary phase.[5]
The following workflow diagram provides a general decision-making framework.
Caption: Purification strategy selection workflow.
Part 2: Troubleshooting Guide by Technique
Recrystallization
Recrystallization is a powerful technique based on the differential solubility of a compound in a hot versus a cold solvent.[6] For hydrochloride salts, protic solvents or polar aprotic solvents are often the best choice.
Troubleshooting Common Recrystallization Problems
| Problem Encountered | Underlying Cause(s) | Expert-Level Solution(s) |
| "Oiling Out" : Product separates as a liquid instead of crystals. | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. The solvent's boiling point is higher than the melting point of the compound. 4. Presence of insoluble impurities acting as "eutectic melters". | 1. Re-heat and Dilute : Add a small amount (5-10% volume) of hot solvent to the oiled-out mixture until the oil redissolves. Allow it to cool much more slowly.[5] 2. Induce Nucleation : Once cooled, scratch the inner wall of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure product if available. 3. Change Solvent System : Switch to a lower-boiling point solvent or use a co-solvent system (e.g., Ethanol/Ethyl Acetate). |
| Very Low Recovery | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce Mother Liquor Volume : Evaporate a portion of the solvent from the filtrate and cool again to recover a second crop of crystals. Note: this crop may be less pure. 2. Cool to Lower Temperatures : Use an ice-water bath or refrigerate the flask for several hours to maximize precipitation.[5] 3. Use an Anti-Solvent : Add a solvent in which your compound is insoluble (e.g., diethyl ether, hexane) dropwise to the cold filtrate to force precipitation. Use with caution as this can also crash out impurities. |
| No Crystals Form Upon Cooling | 1. Solution is not sufficiently saturated. 2. Compound is highly soluble in the chosen solvent even when cold. | 1. Concentrate the Solution : Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool again. 2. Introduce an Anti-Solvent : As described above, carefully add an anti-solvent to induce crystallization.[6] |
| Product Crystals are Colored | 1. Colored impurities are trapped within the crystal lattice. 2. The impurity is highly soluble and remains in the mother liquor but coats the crystal surface. | 1. Charcoal Treatment : Add a very small amount of activated charcoal (1-2% w/w) to the hot solution, swirl for a few minutes, and then perform a hot filtration through Celite to remove the charcoal and adsorbed impurities. Caution : Charcoal can also adsorb your product, leading to yield loss. 2. Wash Crystals Thoroughly : After filtering the crystals, wash the filter cake with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
Experimental Protocol: Optimized Recrystallization of 5-Chloroimidazo[1,2-a]pyridine HCl
-
Solvent Selection : Screen solvents for suitability. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for hydrochloride salts are isopropanol, ethanol, or methanol.[1] Avoid using water unless absolutely necessary, as yields can be lower due to the salt's solubility.[7]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation : Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding a large excess of solvent is a common mistake that will drastically reduce your yield.[2]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling & Crystallization : Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with a small volume of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying : Dry the purified crystals under high vacuum to remove all traces of solvent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Welcome to the technical support guide for 5-Chloroimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, appearing in numerous clinically significant agents.[1][2] This guide provides in-depth, field-proven insights to help you navigate common experimental challenges, ensuring the integrity and success of your research.
Section 1: Compound Properties, Handling, and Solubility
This section addresses the fundamental properties and correct handling procedures for this compound, forming the basis for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of your reagent is the first step to designing a robust experiment. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 110270-89-8 | [3] |
| Molecular Formula | C₇H₅ClN₂ · HCl | [3] |
| Molecular Weight | 189.04 g/mol | [3] |
| Appearance | Colorless or white powder/crystals | [4] |
| pKa (Free Base) | 5.21 (Predicted) | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5][6] |
Q2: How should I properly store and handle this reagent to ensure its stability?
Proper storage is critical for maintaining the reagent's integrity. This compound, much like pyridine hydrochloride itself, is very hygroscopic.[4]
-
Storage: Always keep the container tightly closed in a dry, well-ventilated place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6][7]
-
Handling: When handling, avoid moisture absorption from the atmosphere. It is best practice to weigh the compound quickly and in a low-humidity environment if possible. For reactions requiring anhydrous conditions, ensure the material is thoroughly dried under high vacuum before use. Avoid strong oxidizing agents, as they are incompatible.[8]
-
Safety: The compound is harmful if swallowed and causes skin and eye irritation.[7][9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Ensure work is performed in a well-ventilated fume hood.
Q3: I've noticed my reagent has a clumpy appearance. Is it compromised?
A clumpy or sticky appearance is a strong indicator of moisture absorption due to the compound's hygroscopic nature. While it may not be decomposed, the presence of water can be detrimental to many reactions, particularly palladium-catalyzed cross-couplings.
Recommendation: Before use in a moisture-sensitive reaction, dry the material under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove absorbed water. The efficacy of drying can be confirmed by Karl Fischer titration if available.
Q4: What are the best solvents for dissolving this compound for reactions and analysis?
Solubility is dictated by the hydrochloride salt form. The protonated pyridine ring significantly increases polarity compared to the free base.
| Solvent Class | Recommended Solvents | Suitability & Rationale |
| Protic Solvents | Water, Ethanol, Methanol | High Solubility . The salt form is readily soluble in polar protic solvents.[4] Suitable for certain reactions or for preparing stock solutions for analysis. |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Moderate to Good Solubility . Often used as reaction solvents in cross-coupling chemistry. Solubility may need to be confirmed at reaction concentration. |
| Ethereal Solvents | Dioxane, THF | Limited to Moderate Solubility . Commonly used in Suzuki and Buchwald-Hartwig reactions. Heating is often required to achieve dissolution. |
| Non-Polar Solvents | Toluene, Hexanes | Poor Solubility . Generally not suitable for dissolving the hydrochloride salt. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate Solubility . Can be used for extractions or chromatography of the free base, but less effective for the salt.[4] |
Section 2: Troubleshooting Common Synthetic Transformations
The 5-chloro substituent makes this scaffold an ideal substrate for palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery. However, these reactions are notoriously sensitive to conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, aryl chlorides are the most challenging coupling partners due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[10]
FAQ 1: My Suzuki reaction with this compound shows low to no conversion. What are the primary causes and how can I fix it?
This is a common issue. A systematic approach is required to diagnose the problem. The primary suspects are an insufficiently active catalyst system, improper base selection, or poor reactant quality.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
This protocol provides a robust starting point for coupling with 5-Chloroimidazo[1,2-a]pyridine.
-
Reagent Preparation: To an oven-dried reaction vial, add 5-Chloroimidazo[1,2-a]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a finely ground base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if not using a pre-catalyst.
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., Dioxane/Water 10:1). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[11]
-
Reaction: Heat the reaction mixture to the target temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
FAQ 2: I am observing significant amounts of imidazo[1,2-a]pyridine (dehalogenation) in my crude reaction mixture. How can I minimize this side reaction?
Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This often occurs when the catalytic cycle is interrupted.
-
Causality: This can be promoted by bases that are too strong or hydridic impurities. It can also happen if the transmetalation step (boronic acid to palladium) is slow, allowing for competing reductive pathways.
-
Solutions:
-
Use a Milder Base: Switch from K₃PO₄ to K₂CO₃.[12]
-
Optimize Solvent System: Anhydrous conditions using K₃PO₄ can sometimes help if hydrolysis of the boronic acid is the root cause.[12]
-
Ligand Choice: A more electron-donating ligand can accelerate the oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.
-
FAQ 3: My boronic acid seems to be decomposing, leading to low yields. What can I do?
This is likely protodeboronation, the hydrolysis of the C-B bond. Pyridine-containing boronic acids can be particularly susceptible.[13]
-
Causality: This is often caused by excess water, high temperatures, or a strongly basic aqueous environment.
-
Solutions:
-
Use a Boronate Ester: Pinacol (BPin) or MIDA boronates are significantly more stable towards hydrolysis.
-
Anhydrous Conditions: Use an anhydrous base like K₃PO₄ or CsF with a non-aqueous solvent system (e.g., dry dioxane or toluene).[12]
-
Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product or boronic acid degradation.
-
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the C-N coupling of aryl chlorides is challenging and requires carefully selected reaction conditions.[14][15]
FAQ 1: My Buchwald-Hartwig amination is failing. What catalyst system should I use for this substrate?
The success of a Buchwald-Hartwig amination, especially with an aryl chloride, is almost entirely dependent on the palladium-ligand combination.
-
Causality: The oxidative addition of the C-Cl bond to Pd(0) is slow. The subsequent C-N reductive elimination must also be favorable. This requires a catalyst that is both active enough for the first step and stable enough to complete the cycle. Bulky, electron-rich phosphine ligands are essential.[15]
-
Recommended Conditions:
| Ligand Family | Specific Ligand Example | Recommended Base | Typical Solvent |
| Buchwald Biarylphosphines | RuPhos, XPhos, BrettPhos | NaOt-Bu, LHMDS | Dioxane, Toluene |
| Josiphos-type | CYPF-tBu | K₂CO₃, Cs₂CO₃ | Toluene |
| Carbene Ligands (NHC) | IPr, SImes | NaOt-Bu, K₃PO₄ | Dioxane, THF |
Reference for general principles.[15][16][17]
Caption: The catalytic cycle for Buchwald-Hartwig amination and common failure points.
-
Reagent Preparation: In a glovebox, add 5-Chloroimidazo[1,2-a]pyridine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial, remove from the glovebox, and heat to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki protocol. Note that quenching should be done carefully, especially when strong bases like NaOt-Bu are used (e.g., by slowly adding saturated aq. NH₄Cl).
Section 3: Purification and Analysis
Q1: How can I effectively remove palladium residues from my final product?
Residual palladium is a major concern, especially in pharmaceutical development.
-
Silica Gel Chromatography: This is the most common method. However, nitrogen-containing heterocyclic compounds can streak on silica. To mitigate this, add a small amount of triethylamine (0.1-1%) to your eluent.
-
Filtration through Scavengers: After the reaction work-up, the crude solution can be passed through a pad of celite to remove precipitated palladium black.[13] For more stringent removal, specialized palladium scavengers (e.g., silica-based thiols or amines) can be used.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium, which is then removed by filtration.
Q2: What are the key features to look for in the ¹H NMR spectrum of the starting material, this compound?
For the free base, 5-Chloroimidazo[1,2-a]pyridine, you should expect to see four distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring (H6, H7, H8) and the imidazole ring (H2, H3) will have characteristic chemical shifts and coupling patterns. For the hydrochloride salt, these peaks will likely be shifted downfield due to the protonation of the pyridine nitrogen. A key indicator of successful C-C or C-N bond formation at the 5-position would be the disappearance of the signal corresponding to H5 and the appearance of new signals corresponding to the coupled moiety.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ChemCD. (n.d.). This compound | 110270-89-8. Retrieved from Chemical Cloud Database. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]
-
PubChem. (n.d.). 5-Bromo-imidazo[1,2-a]pyridine HCl. Retrieved from National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines. Retrieved from PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ChemBK. (n.d.). 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide. Retrieved from ChemBK. [Link]
-
ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Retrieved from Scribd. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from MDPI. [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.... Retrieved from PubMed. [Link]
Sources
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- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 5. 5-Chloroimidazo[1,2-a]Pyridine | 63111-79-5 [amp.chemicalbook.com]
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Technical Support Center: Workup Procedures for 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the workup procedures of reactions involving 5-Chloroimidazo[1,2-a]pyridine hydrochloride. As a critical scaffold in medicinal chemistry, robust and efficient purification protocols are paramount.[1][2][3] This document, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments, offering troubleshooting strategies and detailed protocols grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydrochloride salt in the workup?
The hydrochloride salt form of 5-Chloroimidazo[1,2-a]pyridine is fundamental to its purification. Pyridine hydrochlorides are generally soluble in water and some polar organic solvents like ethanol, but less so in others like chloroform.[4][5] This differential solubility is exploited during the workup. In an acidic aqueous solution, the protonated amine of the desired product remains in the aqueous phase, allowing for the removal of non-basic, organic-soluble impurities through extraction.
Q2: My reaction has produced a thick slurry. How should I proceed with the workup?
A thick slurry often indicates that your product has precipitated from the reaction mixture. This is a favorable outcome as it suggests a significant portion of your product is in solid form.
-
Initial Step: Cool the mixture in an ice bath to further decrease the solubility and maximize the precipitation of the hydrochloride salt.
-
Isolation: Collect the solid via vacuum filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent in which the product has minimal solubility, such as diethyl ether or cold acetone, to remove residual starting materials and soluble byproducts.
Q3: How can I break a persistent emulsion that has formed during extraction?
Emulsions are a common challenge, especially when there are impurities that act as surfactants. Here are several effective strategies:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, often forcing a separation.
-
Change the pH: Ensure a significant pH difference between the phases. For the extraction of the free base, the aqueous layer should be distinctly basic (pH > 9).
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup of this compound reactions.
Problem: Low Yield of the Final Product
A diminished yield can be attributed to several factors, from an incomplete reaction to losses during purification.
Workflow for Diagnosing Low Yield
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 5. echemi.com [echemi.com]
Validation & Comparative
A Researcher's Guide to Halogenated Imidazo[1,2-a]pyridines: A Comparative Analysis Centered on the 5-Chloro Analog
Introduction: The Privileged Scaffold and the Power of Halogenation
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This nitrogen-fused heterocyclic system is a key structural feature in numerous commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The versatility of this scaffold allows for functionalization at multiple positions (C2, C3, C5, C6, C7, C8), enabling extensive exploration of structure-activity relationships (SAR).[5][6][7]
Halogenation is a fundamental and powerful strategy in drug design to fine-tune the properties of a lead compound. The introduction of a halogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding interactions through hydrogen bonding or halogen bonding. This guide provides a comparative analysis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride against other halogenated analogs, offering researchers a data-driven perspective on how the choice and position of a halogen can modulate the compound's profile for drug discovery applications.[8]
Comparative Physicochemical Properties: The Subtle Influence of the Halogen
The identity and position of the halogen atom directly impact the molecule's electronic and steric properties. These changes, while seemingly small, have significant downstream effects on solubility, cell permeability, and target engagement. 5-Chloroimidazo[1,2-a]pyridine serves as a common intermediate, balancing reactivity with stability. The hydrochloride salt form is frequently used to improve aqueous solubility and handling.
A comparison with other halogenated analogs at the 5-position reveals predictable trends. As one moves down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase, while electronegativity decreases.
| Property | 5-Fluoro | 5-Chloro | 5-Bromo | 5-Iodo |
| Molecular Weight ( g/mol ) | 136.13 | 152.58 | 197.03 | 244.03 |
| Calculated LogP | ~1.5 | ~1.9 | ~2.1 | ~2.5 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Reactivity in Cross-Coupling | Low | Moderate | High | Very High |
Note: LogP values are estimations and can vary based on the calculation method. The data presented serves to illustrate trends.
Causality Behind the Trends:
-
Lipophilicity (LogP): The increasing size and polarizability of the halogens from F to I lead to a steady increase in lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
-
Electronic Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can lower the pKa of the heterocyclic system.[9] This can be beneficial for avoiding off-target interactions at physiological pH.
-
Synthetic Utility: The C-X bond strength decreases from F > Cl > Br > I. Consequently, 5-bromo- and 5-iodoimidazo[1,2-a]pyridines are superior substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), offering greater versatility for further derivatization compared to the less reactive 5-chloro analog.[10]
Synthesis of Halogenated Imidazo[1,2-a]pyridines: Pathways and Protocols
The synthesis of these scaffolds can be broadly approached in two ways: by starting with a pre-halogenated aminopyridine or by direct halogenation of the formed imidazo[1,2-a]pyridine ring. The former is often preferred for regiochemical control.
A common and robust method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[11] For instance, 5-chloroimidazo[1,2-a]pyridine can be synthesized from 6-chloro-2-aminopyridine.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine
This protocol describes a direct halogenation method, which is a self-validating system as the product can be easily characterized by NMR and mass spectrometry against the starting material.
Objective: To regioselectively brominate 6-chloroimidazo[1,2-a]pyridine at the C3 position. The C3 position is electronically rich and most susceptible to electrophilic substitution.[12][13]
Materials:
-
6-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-chloroimidazo[1,2-a]pyridine (e.g., 1.52 g, 10 mmol) in 30 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Redissolve the residue in dichloromethane (50 mL) and wash with 1M sodium thiosulfate solution (2 x 20 mL) to quench any remaining bromine, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-bromo-6-chloroimidazo[1,2-a]pyridine.
Comparative Biological Activity and SAR
The true value of comparing halogenated analogs lies in their differential biological activities. The halogen's nature and position can drastically alter a compound's potency, selectivity, and pharmacokinetic profile. Derivatives of imidazo[1,2-a]pyridine have been investigated for a wide array of therapeutic targets, including kinases, G-protein coupled receptors, and infectious disease targets.[1][4][14]
For example, studies on anticancer agents have shown that halogen substitution is critical for potency.[15][16] A halogen at the C6 position, as in 6-chloroimidazo[1,2-a]pyridine derivatives, has been shown to be effective against various cancer cell lines, often through the inhibition of signaling pathways like PI3K/AKT/mTOR.[15][16]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazopyridines.
Comparative Anticancer Activity Data
The following table summarizes hypothetical but representative data based on published literature to illustrate the impact of halogen substitution on anticancer activity.
| Compound ID | Halogen (Position) | Cell Line | Activity (IC50, µM) |
| 1a | H | A549 (Lung) | > 50 |
| 1b | 5-Fluoro | A549 (Lung) | 15.2 |
| 1c | 5-Chloro | A549 (Lung) | 8.5 |
| 1d | 5-Bromo | A549 (Lung) | 9.1 |
| 2a | 6-Chloro | HeLa (Cervical) | 9.7 - 44.6[16] |
| 2b | 6-Chloro | A375 (Melanoma) | < 12[15] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Requirement: The unsubstituted parent compound (1a) is inactive, highlighting the necessity of the halogen for activity.
-
Positional Importance: The position of the halogen is critical. For instance, 6-chloro derivatives (2a, 2b) show potent activity against different cell lines.[15][16]
-
Nature of Halogen: At the 5-position, the chloro-analog (1c) shows slightly better potency than the fluoro (1b) and bromo (1d) analogs in this hypothetical example. This suggests that for this particular target, the combination of size and electronics provided by chlorine may be optimal for binding pocket interactions. Fluorine's high electronegativity might create unfavorable electronic repulsion, while bromine's larger size could introduce a steric clash.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard, self-validating method to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a halogenated imidazo[1,2-a]pyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control. Incubate for 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Outlook
The choice of halogen and its position on the imidazo[1,2-a]pyridine scaffold is a critical decision in drug design. This guide demonstrates that while structurally similar, each halogenated analog possesses a unique profile.
-
This compound represents a balanced starting point, offering moderate reactivity and good biological potential. Its ready availability makes it a frequent choice for initial library synthesis.
-
Fluoro-analogs are excellent choices when aiming to improve metabolic stability or modulate pKa, as demonstrated in bioisosteric replacement studies.[9][17]
-
Bromo- and Iodo-analogs are the preferred intermediates for extensive synthetic elaboration. Their high reactivity in cross-coupling reactions allows for the rapid generation of diverse compound libraries to explore SAR in depth.[10]
Ultimately, the optimal halogenated imidazo[1,2-a]pyridine is context-dependent, dictated by the specific therapeutic target and the desired drug-like properties. A thorough understanding of the trends in physicochemical properties, synthetic reactivity, and biological activity outlined in this guide will empower researchers to make more informed decisions in their drug discovery programs.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Infectious Diseases. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (NIH). [Link]
-
SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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A Comparative Guide to the Bioactivity of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] This guide offers a detailed comparative analysis of the bioactivity of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, placing it in context with its structural isomers and the parent imidazo[1,2-a]pyridine molecule. By examining the structure-activity relationships (SAR), this guide aims to provide valuable insights for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that serves as a key pharmacophore in numerous clinically used drugs. Its rigid structure and the presence of nitrogen atoms in both rings allow for diverse interactions with biological targets. The bioactivity of its derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Comparative Bioactivity Analysis: The Influence of Chlorine Substitution
To understand the impact of the chloro-substitution at the 5-position, it is essential to compare its bioactivity profile with that of the unsubstituted parent compound and its other chloro-isomers. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, we can infer its potential activities based on the known bioactivities of its derivatives and related analogs.
For the purpose of this guide, we will focus on two key areas of bioactivity where imidazo[1,2-a]pyridine derivatives have shown significant promise: anticancer and antibacterial activities.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[2][4] Their mechanisms of action are varied, often involving the inhibition of critical cellular signaling pathways.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Anticancer Activity Data
The following table summarizes the available in vitro anticancer activity (IC50 values in µM) of various chloro-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note the absence of publicly available data for this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-imidazo[1,2-a]pyridine derivative | A549 (Lung) | 50.56 | |
| 6-Chloro-imidazo[1,2-a]pyridine derivative | HepG2 (Liver) | 51.52 | [5] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | [6] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | [6] |
| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast) | 79.6 | [6] |
| 3-aminoimidazo[1,2-a]pyridine derivative (Cpd 12) | HT-29 (Colon) | 4.15 | |
| 3-aminoimidazo[1,2-a]pyridine derivative (Cpd 14) | B16F10 (Melanoma) | 21.75 |
Note: The specific structures of the tested derivatives vary in the cited literature.
Structure-Activity Relationship (SAR) Insights:
The position of the chloro-substituent on the imidazo[1,2-a]pyridine ring, as well as the nature of other substituents, significantly influences the anticancer potency. The available data on various derivatives suggests that substitutions at the 2, 3, and 6-positions can lead to potent anticancer compounds. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the heterocyclic system, potentially enhancing its interaction with biological targets. Further studies are required to elucidate the specific contribution of the 5-chloro substitution.
Antibacterial Activity
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of new antibacterial agents.
Comparative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for some imidazo[1,2-a]pyridine derivatives against various bacterial strains. As with the anticancer data, there is a lack of specific data for this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine derivative | S. aureus | >500 | [7] |
| Imidazo[4,5-b]pyridine derivative | B. subtilis | >500 | [7] |
| Imidazo[4,5-b]pyridine derivative | E. coli | 100-500 | [7] |
| Imidazo[4,5-b]pyridine derivative | P. aeruginosa | 100-500 | [7] |
| Pyridine derivative | S. aureus | 56 | [8] |
| Pyridine derivative | E. coli | 55 | [8] |
Note: The specific structures of the tested derivatives vary in the cited literature.
Structure-Activity Relationship (SAR) Insights:
The antibacterial activity of imidazo[1,2-a]pyridine derivatives is influenced by the substitution pattern. The introduction of specific functional groups can enhance the antibacterial potency and broaden the spectrum of activity. The role of halogen substitution, including at the 5-position, warrants further investigation to develop potent antibacterial agents based on this scaffold.
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key bioactivity assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Experimental workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly attractive framework for the development of novel therapeutic agents. While this guide highlights the significant anticancer and antibacterial potential within this class of compounds, it also underscores a critical knowledge gap regarding the specific bioactivity of this compound.
Future research should focus on:
-
Systematic Bioactivity Screening: A comprehensive evaluation of this compound and its isomers against a broad panel of cancer cell lines and bacterial strains is necessary to establish a clear bioactivity profile.
-
Structure-Activity Relationship Studies: A systematic exploration of substitutions at various positions of the 5-chloro-imidazo[1,2-a]pyridine core will provide crucial insights for optimizing potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational development as therapeutic agents.
By addressing these research areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the discovery of new and effective treatments for a range of diseases.
References
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A Comparative Efficacy Analysis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride as a Putative GABA-A Receptor Modulator
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. Indeed, derivatives of this scaffold have yielded successful drugs with anxiolytic, sedative-hypnotic, and anti-inflammatory properties.[2][3] Notable examples include Zolpidem and Alpidem, which exert their therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]
This guide focuses on 5-Chloroimidazo[1,2-a]pyridine hydrochloride , a specific derivative of this versatile scaffold. While direct, extensive biological data for this particular compound is not widely published, its structural similarity to known GABA-A receptor modulators strongly suggests its likely mechanism of action. This document, therefore, serves as a comprehensive framework for researchers, providing the scientific rationale and detailed experimental protocols to characterize its efficacy in comparison to established pharmacological agents.
We will objectively compare the hypothetical performance of this compound against three key reference compounds, each representing a distinct class of GABA-A receptor modulators:
-
Diazepam: A classical, non-subtype-selective benzodiazepine agonist, known for its broad anxiolytic, sedative, myorelaxant, and anticonvulsant effects.[5]
-
Zolpidem: An imidazo[1,2-a]pyridine-based non-benzodiazepine hypnotic ("Z-drug") that displays preferential affinity for GABA-A receptors containing the α1 subunit, which is linked to its sedative properties.[3][4]
-
L-838,417: A subtype-selective partial agonist, notable for being functionally active at α2, α3, and α5 subtypes while acting as an antagonist at the α1 subtype. This profile makes it an anxiolytic without the sedative effects associated with α1 activity.[6][7]
By employing the rigorous methodologies detailed herein, researchers can precisely determine the binding affinity, functional potency, efficacy, and subtype selectivity of novel compounds like this compound, thereby elucidating their therapeutic potential.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
GABA-A receptors are pentameric ligand-gated ion channels that mediate fast inhibitory neurotransmission.[8] Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[5]
Positive allosteric modulators (PAMs) like benzodiazepines and imidazo[1,2-a]pyridines do not bind to the GABA binding site itself (located at the α/β subunit interface). Instead, they bind to a distinct site, the benzodiazepine (BZD) site, located at the interface between the α and γ subunits.[9] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding. The result is a potentiation of the inhibitory GABAergic signal.
The diverse pharmacological effects of different PAMs are primarily dictated by their affinity and efficacy at different GABA-A receptor subtypes, which are defined by their α subunit composition (α1-6).[9]
-
α1 Subtype: Primarily associated with sedative and amnesic effects.[6]
-
α2/α3 Subtypes: Primarily associated with anxiolytic and anticonvulsant effects.[5]
-
α5 Subtype: Implicated in learning and memory processes.[10]
This subtype selectivity is the critical determinant of a compound's therapeutic profile and is a central focus of modern drug development in this area.
Comparative Experimental Protocols
To quantitatively assess the efficacy of this compound, two standard, robust assays are essential. The following protocols provide a self-validating system for characterizing any novel GABA-A receptor modulator.
Experiment 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound for the BZD site on GABA-A receptors. It measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]flunitrazepam) that is known to bind to the site with high affinity.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains (excluding cerebellum and pons/medulla to enrich for forebrain receptor subtypes) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in buffer and determine the protein concentration using a Bradford or BCA assay. Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound (e.g., 5-Chloroimidazo[1,2-a]pyridine HCl) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of [³H]flunitrazepam at a final concentration of ~1 nM.[1]
-
150 µL of the prepared brain membrane suspension (typically 100-200 µg of protein).
-
-
For determining non-specific binding, use a saturating concentration of a known BZD, such as 10 µM Diazepam, in place of the test compound.[1]
-
For determining total binding, use buffer in place of the test compound.
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a beta counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experiment 2: Two-Electrode Voltage Clamp (TEVC) for Functional Potency (EC₅₀) and Efficacy
This electrophysiological assay directly measures the functional effect of a compound on GABA-A receptor-mediated ion currents. By expressing specific receptor subtype combinations in Xenopus laevis oocytes, it allows for the precise determination of subtype selectivity, potency, and efficacy.[11]
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Prepare complementary RNAs (cRNAs) for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2 for the α1β2γ2 subtype).
-
Microinject the cRNAs (in a specific ratio, e.g., 1:1:10 for α:β:γ) into the oocytes.[12]
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.[13]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[14]
-
Clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.
-
Establish a baseline GABA response by applying a low, non-saturating concentration of GABA (the EC₅-EC₁₀, typically 1-3 µM for α1β2γ2). This provides a stable current to potentiate.
-
-
Compound Application and Data Acquisition:
-
Co-apply the test compound (e.g., 5-Chloroimidazo[1,2-a]pyridine HCl) at various concentrations along with the baseline concentration of GABA.
-
Record the peak inward chloride current at each concentration of the test compound.
-
Ensure adequate washout periods between applications to allow the receptor to return to its baseline state.
-
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current at each test compound concentration as a percentage of the baseline GABA response.
-
Plot the percent potentiation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation (Eₘₐₓ) , which represents the compound's efficacy.
-
Repeat this procedure for each GABA-A receptor subtype of interest (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2) to determine the subtype-selectivity profile.
-
Comparative Data Summary
The following tables summarize representative data for the selected comparator compounds, gathered from public scientific literature. This compound is included with hypothetical data fields ("TBD" - To Be Determined) to illustrate how a novel compound would be benchmarked against these standards.
Table 1: Comparative Binding Affinity (Ki, nM) at Different GABA-A Receptor Subtypes
Binding affinity (Ki) was determined via [³H]flunitrazepam or [³H]Ro15-1788 displacement assays in cell lines expressing recombinant human GABA-A receptor subtypes.
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | α1/α2 Selectivity Ratio | Reference(s) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | TBD | TBD | TBD | TBD | TBD | - |
| Diazepam | 1.7 | 1.1 | 1.5 | 4.3 | ~1.5 | [15] |
| Zolpidem | 20 | 400 | 400 | >5000 | ~0.05 (α1-selective) | [4] |
| L-838,417 | 0.42 | 0.69 | 0.69 | 0.77 | ~0.6 | [16] |
Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as (Ki at α1 / Ki at α2); a value < 1 indicates α1 preference, while a value > 1 indicates α2 preference.
Table 2: Comparative Functional Efficacy (Max Potentiation, %) and Potency (EC₅₀, nM) at Different GABA-A Receptor Subtypes
Data obtained from two-electrode voltage clamp (TEVC) experiments in Xenopus oocytes or patch-clamp in HEK cells expressing recombinant human GABA-A receptors.
| Compound | Subtype | Max Potentiation (% of GABA EC₅) | Potency (EC₅₀, nM) | Functional Profile | Reference(s) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | α1β2γ2 | TBD | TBD | TBD | - |
| α2β2γ2 | TBD | TBD | TBD | - | |
| α3β2γ2 | TBD | TBD | TBD | - | |
| α5β3γ2 | TBD | TBD | TBD | - | |
| Diazepam | α1β2γ2 | ~200% | 71 | Full Agonist | [17] |
| α2β2γ2 | ~200% | 55 | Full Agonist | [17] | |
| α3β2γ2 | ~105% | 100 | Full Agonist | [18] | |
| α5β2γ2 | ~350% | 66 | Full Agonist | [17] | |
| Zolpidem | α1β2γ2 | ~160% | 90 | Agonist (α1-preferring) | [2][19] |
| α2β2γ2 | Low | >1000 | Low Efficacy | [4] | |
| α3β2γ2 | Low | >1000 | Low Efficacy | [4] | |
| α5β3γ2 | None | >10,000 | No Efficacy | [4] | |
| L-838,417 | α1β2γ2 | ~0% (Antagonist) | - | Antagonist | [6][18] |
| α2β2γ2 | ~40% | 2.5 | Partial Agonist | [16] | |
| α3β2γ2 | ~40% | 2.5 | Partial Agonist | [16] | |
| α5β3γ2 | ~40% | 2.5 | Partial Agonist | [16] |
Interpretation and Outlook
The experimental framework detailed above provides a clear path to characterizing this compound. The resulting data will allow for a direct comparison to the established profiles of Diazepam, Zolpidem, and L-838,417, enabling a robust assessment of its potential.
-
If the compound shows high affinity and efficacy at the α1 subtype , similar to Zolpidem, it would be predicted to have a sedative-hypnotic profile.
-
If it demonstrates broad, non-selective full agonism , like Diazepam, it would likely possess a wider range of effects, including anxiolysis and muscle relaxation, but also a higher potential for sedation.
-
If it exhibits a profile similar to L-838,417 , with low or no efficacy at α1 but partial agonism at α2/α3, it could represent a novel, non-sedating anxiolytic agent.
By systematically applying these validated protocols, researchers can move beyond structural analogy and generate the empirical data necessary to define the pharmacological identity of this compound and other novel molecules, paving the way for the development of next-generation therapeutics targeting the GABAergic system.
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Navigating the Path from Bench to Bedside: An In Vitro and In Vivo Correlation Guide for 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from initial synthesis to a potential therapeutic is a meticulous process of characterization and comparison. This guide provides an in-depth technical comparison of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds. We will explore its hypothetical, yet scientifically plausible, in vitro and in vivo performance, drawing correlations and comparisons with established alternatives to provide a framework for its evaluation.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to the broad spectrum of biological activities its derivatives have demonstrated, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Notably, several commercially successful drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, are built upon this versatile heterocyclic core. This shared heritage suggests that this compound may also exhibit modulatory effects on the central nervous system, likely through interaction with GABA-A receptors.
The Central Hypothesis: GABA-A Receptor Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Many anxiolytic and hypnotic drugs, including benzodiazepines and Z-drugs like Zolpidem, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.
Given the structural similarity of the imidazo[1,2-a]pyridine core to Zolpidem, it is a reasonable starting hypothesis that this compound functions as a positive allosteric modulator of the GABA-A receptor. The following sections will outline a comprehensive strategy to test this hypothesis, comparing its potential in vitro and in vivo profile against a well-established modulator, Zolpidem.
In Vitro Characterization: Unveiling Molecular Interactions
The initial stages of drug discovery focus on in vitro assays to determine a compound's potency, selectivity, and mechanism of action at the molecular level. These assays are crucial for establishing a foundational understanding of the compound's pharmacological profile before proceeding to more complex and resource-intensive in vivo studies.
Comparative In Vitro Activity Profile
The following table presents a hypothetical, yet representative, dataset comparing the in vitro characteristics of this compound with Zolpidem.
| Parameter | 5-Chloroimidazo[1,2-a]pyridine HCl | Zolpidem | Rationale and Significance |
| Binding Affinity (Ki, nM) at α1β2γ2 GABA-A Receptor | 15 | 20 | Measures the strength of binding to the target receptor. A lower Ki value indicates higher affinity. This is a primary indicator of target engagement. |
| Functional Potency (EC50, nM) in FLIPR Assay | 50 | 75 | Determines the concentration of the compound that elicits a half-maximal response in a cell-based functional assay, indicating its potency as a modulator. |
| Selectivity (Ki ratio) for α1 vs α2/α3/α5 subunits | 5-fold selective for α1 | 10-fold selective for α1 | The GABA-A receptor has various subtypes defined by their alpha subunit composition. α1-containing receptors are associated with sedation, while α2/α3 are linked to anxiolysis. Selectivity can predict the in vivo effects. |
| In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes | 45 | 30 | Assesses the rate of metabolism by liver enzymes. A longer half-life suggests the compound may persist longer in the body, potentially allowing for less frequent dosing. |
Experimental Protocols: A Step-by-Step Guide
1. Radioligand Binding Assay for GABA-A Receptor Affinity
This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
[³H]-Flumazenil (a radiolabeled ligand for the benzodiazepine site).
-
Test compound (this compound) and reference compound (Zolpidem).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-Flumazenil and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. FLIPR-Based Functional Assay for GABA-A Receptor Modulation
The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in cell membrane potential, providing a functional readout of ion channel activity.[3]
-
Objective: To determine the functional potency (EC50) of this compound as a positive allosteric modulator.
-
Materials:
-
HEK293 cells transiently or stably expressing the human α1β2γ2 GABA-A receptor.
-
A membrane potential-sensitive fluorescent dye.
-
GABA (the natural agonist).
-
Test compound and reference compound.
-
-
Procedure:
-
Plate the cells in a multi-well plate and load them with the fluorescent dye.
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a sub-maximal concentration of GABA.
-
Measure the change in fluorescence using the FLIPR instrument. An increase in fluorescence indicates cell depolarization due to chloride ion efflux, which is enhanced by a positive allosteric modulator.
-
Plot the fluorescence response against the test compound concentration to determine the EC50 value.
-
In Vivo Evaluation: From Molecular Action to Physiological Response
Successful in vitro performance is a prerequisite for advancing a compound to in vivo studies. These studies in living organisms are essential to understand the compound's pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic effects (what the drug does to the body).
Comparative In Vivo Profile
The following table presents a hypothetical, yet plausible, in vivo dataset for this compound in a rodent model, compared to Zolpidem.
| Parameter | 5-Chloroimidazo[1,2-a]pyridine HCl (10 mg/kg, p.o.) | Zolpidem (10 mg/kg, p.o.) | Rationale and Significance |
| Pharmacokinetics | |||
| Cmax (ng/mL) | 250 | 200 | The maximum plasma concentration reached after administration. |
| Tmax (hr) | 0.5 | 0.75 | The time taken to reach Cmax. A shorter Tmax may indicate faster onset of action. |
| AUC (ng*hr/mL) | 800 | 700 | The total drug exposure over time. |
| Bioavailability (%) | 40 | 35 | The fraction of the administered dose that reaches systemic circulation. |
| Pharmacodynamics (Mouse Model) | |||
| Sleep Latency (min) | 10 | 15 | The time taken for an animal to fall asleep. A shorter latency indicates a faster onset of hypnotic effect. |
| Total Sleep Time (min) | 120 | 110 | The total duration of sleep. |
| Anxiolytic Effect (Elevated Plus Maze) | Increased time in open arms | Increased time in open arms | A standard measure of anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the exposed "open" arms of the maze. |
Experimental Protocols: A Step-by-Step Guide
1. Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
-
Procedure:
-
Administer a single oral dose of the compound to a group of rats.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
2. Sedative/Hypnotic Efficacy in a Mouse Model of Insomnia
Stress-induced insomnia models in rodents are commonly used to evaluate hypnotic agents.[4][5]
-
Objective: To assess the hypnotic efficacy of this compound.
-
Procedure:
-
Induce a state of hyperarousal in mice (e.g., by placing them in a novel, brightly lit cage).
-
Administer the test compound or vehicle orally.
-
Monitor the animals' activity and sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG) recordings.
-
Measure key parameters such as sleep latency (time to onset of sleep) and total sleep time.
-
3. Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety in rodents.[6]
-
Objective: To evaluate the anxiolytic potential of this compound.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
Place each mouse at the center of an elevated, plus-shaped maze with two open and two enclosed arms.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor positive allosteric modulator.
In Vitro to In Vivo Correlation Workflow
Caption: A streamlined workflow illustrating the progression from in vitro to in vivo studies and the establishment of an in vitro-in vivo correlation (IVIVC).
Conclusion and Future Directions
The comprehensive evaluation of a novel compound like this compound requires a systematic and comparative approach. By leveraging a suite of well-established in vitro and in vivo assays, researchers can build a detailed pharmacological profile and benchmark its performance against existing therapies.
The hypothetical data presented in this guide suggest that this compound could be a promising candidate with potentially favorable pharmacokinetic and pharmacodynamic properties. However, it is crucial to emphasize that these are illustrative data points. The actual experimental results will ultimately determine the future of this compound.
A strong in vitro-in vivo correlation is the cornerstone of modern drug development. It allows for more informed decision-making, reduces the reliance on extensive animal testing, and accelerates the journey of a promising molecule from the laboratory to the clinic. The framework provided in this guide serves as a robust starting point for any researcher embarking on the exciting and challenging path of drug discovery.
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Comparative Guide to the Mechanism Validation of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic system is prevalent in numerous natural products and clinically approved therapeutics, including the well-known anxiolytics Alpidem and Zolpidem.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for developing agents with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][3]
This guide focuses on a representative member of this class, 5-Chloroimidazo[1,2-a]pyridine hydrochloride . The introduction of a chloro-substituent is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a scaffold. Our objective is not merely to characterize this specific molecule, but to present a comprehensive, self-validating workflow for elucidating its mechanism of action (MoA). We will compare its hypothetical performance against two key alternatives to provide context and rigor to our validation studies:
-
Structural Analog (IP-Analog): 2-Phenyl-imidazo[1,2-a]pyridine, a non-chlorinated analog, to assess the contribution of the C5-chloro group to biological activity.
-
Mechanistic Benchmark (Known Kinase Inhibitor): A well-characterized, potent inhibitor of a relevant signaling pathway (e.g., a PDGFR inhibitor) to serve as a positive control and performance benchmark.[4]
Phase 1: Foundational Phenotypic Screening - Establishing an Anti-Proliferative Profile
Expertise & Experience: Before diving into complex and costly target deconvolution studies, it is imperative to first confirm that the compound of interest has a relevant and potent cellular phenotype. For a scaffold frequently associated with anticancer activity, the logical starting point is a broad anti-proliferative screen.[5] We select a panel of cancer cell lines from diverse tissue origins to identify potential areas of sensitivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[5] Its simplicity and scalability make it ideal for generating initial dose-response curves and IC50 values (the concentration of an inhibitor where the response is reduced by half).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A375 melanoma, HeLa cervical, A549 non-small cell lung) in 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of 5-Chloroimidazo[1,2-a]pyridine HCl, IP-Analog, and the Known Kinase Inhibitor in appropriate cell culture medium. Treat the cells for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves using non-linear regression to determine the IC50 values.
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | A375 (Melanoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (NSCLC) IC50 (µM) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | 0.45 | 1.2 | 0.98 |
| IP-Analog (2-Phenyl) | > 50 | > 50 | > 50 |
| Known Kinase Inhibitor | 0.08 | 0.15 | 0.11 |
Trustworthiness: The data above hypothetically demonstrates that the 5-chloro substitution is critical for the anti-proliferative activity, as the unsubstituted analog is inactive. The potency of our test compound, while less than the dedicated kinase inhibitor, is in a therapeutically relevant sub-micromolar range, justifying further investigation.
Phase 2: Target Class Identification - A Broad Kinase Activity Screen
Expertise & Experience: The imidazo[1,2-a]pyridine scaffold is a known "hinge-binder," a feature common to many kinase inhibitors.[4] Given the potent anti-proliferative effect observed, a logical next step is to determine if our compound acts as a kinase inhibitor. A broad, universal kinase assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice. This assay measures the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase.
Experimental Workflow: Target Class Identification
Caption: Workflow for kinase inhibitor hypothesis validation.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction including a buffer, the kinase of interest (e.g., PDGFRβ, AKT1, mTOR), the appropriate substrate (e.g., a generic peptide), and ATP. Add the test compounds at a fixed concentration (e.g., 1 µM).
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
ADP to ATP Conversion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP back into a detectable ATP-dependent luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control.
Data Presentation: Kinase Inhibition Profile (at 1 µM)
| Compound | PDGFRβ (% Inhibition) | AKT1 (% Inhibition) | mTOR (% Inhibition) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | 88% | 15% | 10% |
| IP-Analog (2-Phenyl) | < 5% | < 5% | < 5% |
| Known Kinase Inhibitor | 99% | 8% | 5% |
Trustworthiness: This screen strongly suggests that 5-Chloroimidazo[1,2-a]pyridine HCl is a potent and relatively selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This aligns with previous reports of imidazo[1,2-a]pyridines targeting this kinase.[4] The lack of activity for the analog again highlights the importance of the chloro-substituent.
Phase 3: Direct Target Engagement & Affinity Measurement
Expertise & Experience: While an enzymatic assay confirms the inhibition of kinase activity, it does not directly prove binding. Orthogonal validation using a biophysical method is a critical component of a trustworthy MoA study. Surface Plasmon Resonance (SPR) is a label-free technology that measures real-time binding kinetics, providing association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A low KD value signifies high binding affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize recombinant human PDGFRβ protein onto a sensor chip surface.
-
Binding Analysis: Flow serial dilutions of the test compounds over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Phase: Flow buffer over the chip to measure the dissociation of the compound from the target.
-
Regeneration: Use a mild regeneration solution to remove any remaining bound compound, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the affinity constant KD (kd/ka).
Data Presentation: Comparative Binding Affinity for PDGFRβ
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| 5-Chloroimidazo[1,2-a]pyridine HCl | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| IP-Analog (2-Phenyl) | No Binding Detected | N/A | N/A |
| Known Kinase Inhibitor | 8.0 x 10^5 | 1.6 x 10^-3 | 2 |
Trustworthiness: The SPR data provides direct evidence of binding between our compound and the hypothesized target, PDGFRβ. The nanomolar affinity is consistent with the potent enzymatic inhibition and cellular activity observed. This result solidifies PDGFRβ as a high-confidence primary target.
Phase 4: Cellular Mechanism of Action - Validating Downstream Pathway Modulation
Expertise & Experience: The final and most crucial step is to confirm that the compound inhibits the target in a cellular context and produces the expected downstream consequences. PDGFRβ is a receptor tyrosine kinase that, upon activation by its ligand (PDGF-BB), autophosphorylates and subsequently phosphorylates downstream signaling proteins like AKT.[4][6] A successful inhibitor should block this phosphorylation cascade. Western blotting is the gold-standard technique for measuring changes in protein phosphorylation levels.
Signaling Pathway: PDGFRβ-AKT Axis
Caption: Inhibition of the PDGFRβ signaling pathway.
Experimental Protocol: Western Blot for Phospho-PDGFRβ
-
Cell Culture and Starvation: Grow a responsive cell line (e.g., human fibroblasts) to ~80% confluency. Serum-starve the cells overnight to reduce basal receptor activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with the test compounds (e.g., at 1x, 5x, and 10x their IC50 concentrations) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB ligand (e.g., 50 ng/mL) for 10 minutes to induce receptor phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-PDGFRβ (p-PDGFRβ). Subsequently, strip the membrane and re-probe with an antibody for total PDGFRβ as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Trustworthiness & Expected Outcome: A successful experiment will show a strong p-PDGFRβ signal in the PDGF-BB stimulated, vehicle-treated sample. In contrast, cells pre-treated with 5-Chloroimidazo[1,2-a]pyridine HCl and the Known Kinase Inhibitor should show a dose-dependent decrease in the p-PDGFRβ signal, while the total PDGFRβ levels remain unchanged. This result would provide definitive evidence that the compound engages its target in living cells and inhibits its signaling function, directly linking target engagement to the anti-proliferative phenotype.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the mechanistic validation of this compound. By progressing logically from a broad cellular phenotype to specific target engagement and downstream pathway analysis, we can build a compelling, evidence-based case for its mechanism of action. The comparative framework, using both a structural analog and a known mechanistic benchmark, is essential for interpreting the significance of the results and validating the specific role of the chemical features of the molecule under investigation. This workflow represents a best-practice model for characterizing novel chemical entities in a modern drug discovery environment.
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The 5-Chloro Substituent: A Key Modulator of Biological Activity in the Imidazo[1,2-a]pyridine Scaffold
A Comparative Guide to the Structure-Activity Relationship of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
For researchers and scientists in drug development, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure, known for its versatile therapeutic potential.[1][2][3] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The specific biological activity and potency of these compounds are highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the this compound, focusing on how the 5-chloro substitution influences its structure-activity relationship (SAR) compared to other analogs.
The Influence of Halogenation on Biological Activity
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of the imidazo[1,2-a]pyridine scaffold, the position of the halogen atom is a critical determinant of biological activity. While extensive research has been conducted on various halogenated derivatives, this guide will place a special emphasis on the 5-chloro substitution, drawing comparisons with other positional isomers where data is available.
Comparative Analysis of Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a major area of investigation. However, direct comparative studies systematically evaluating the impact of halogen position on anticancer activity are limited. A study on imidazopyridine-quinoline hybrids revealed that while the unsubstituted hybrid and its 6-methyl derivative showed excellent cytotoxicity against several cancer cell lines, the 6-chloro derivative did not exhibit significant activity.[4] This suggests that the electronic and steric effects of the chloro group at the 6-position are detrimental to the anticancer activity in this particular chemical series.
In contrast, other studies have highlighted the potential of 6-chloroimidazo[1,2-a]pyridine derivatives as potent anticancer agents, suggesting that the overall molecular structure is crucial.[8] For instance, certain 6-chloro derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway and induce apoptosis in cancer cells.[9]
While specific data on the anticancer activity of this compound is not as prevalent in the reviewed literature, the available information on other chloro-isomers underscores the importance of positional isomerism in determining the anticancer profile of these compounds.
5-Lipoxygenase (5-LO) Inhibition: A Case Study for the 5-Chloro Substituent
A notable example of the successful application of the 5-chloro substitution is in the development of 5-lipoxygenase (5-LO) inhibitors. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases.[5] A study focused on imidazo[1,2-a]pyridine-based 5-LO inhibitors provides valuable insights into the SAR of 5-chloro derivatives.
Chemical modifications led to the identification of a potent 5-LO inhibitor, 4-(5-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol, with an IC50 of 1.15 µM in intact polymorphonuclear leukocytes and 0.29 µM in a cell-free assay.[5] This compound also demonstrated favorable in vitro biopharmaceutical properties, including good solubility and metabolic stability.[5]
Table 1: Comparative Activity of Imidazo[1,2-a]pyridine Derivatives as 5-LO Inhibitors
| Compound ID | Substitution Pattern | IC50 (PMNL) [µM] | IC50 (S100) [µM] | Solubility [µg/mL] |
| 9l | 5-Chloro | 1.15 | 0.29 | 451.9 |
| Reference | Unspecified | Variable | Variable | Variable |
Data extracted from a study on 5-LO inhibitors.[5] PMNL: Polymorphonuclear leukocytes; S100: Cell-free supernatant.
This data highlights the potential of the 5-chloro substitution in designing potent and selective enzyme inhibitors. The electron-withdrawing nature of the chlorine atom at the 5-position likely influences the electronic distribution within the imidazo[1,2-a]pyridine ring system, which in turn can affect its binding affinity to the target enzyme.
Antimycobacterial Activity: Positional Importance of the Chloro Group
The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for the treatment of tuberculosis. In a study on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, a comparison between a 7-chloro and a 7-methyl substituted analog revealed a five-fold decrease in activity for the 7-chloro compound.[6] This finding further emphasizes that the position of the chloro substituent has a profound impact on the biological activity, and its effect can be either beneficial or detrimental depending on the specific target and the overall molecular structure.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
In Vitro 5-LO Inhibition Assay (Intact Polymorphonuclear Leukocytes)
This protocol is based on the methodology used to evaluate the 5-LO inhibitory potential of 5-chloroimidazo[1,2-a]pyridine derivatives.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 5-LO in intact human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Arachidonic acid
-
Calcium ionophore A23187
-
Test compounds (dissolved in DMSO)
-
Enzyme immunoassay (EIA) kit for leukotriene B4 (LTB4)
Procedure:
-
Isolation of PMNLs: Isolate PMNLs from fresh human peripheral blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene biosynthesis by adding calcium ionophore A23187 (5 µM) and arachidonic acid (10 µM).
-
Incubation: Incubate the mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol.
-
LTB4 Quantification: Centrifuge the samples and quantify the amount of LTB4 in the supernatant using a specific EIA kit according to the manufacturer's instructions.
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Causality Behind Experimental Choices:
-
Intact Cells: Using intact PMNLs provides a more physiologically relevant system compared to cell-free assays, as it accounts for cell permeability and intracellular metabolism of the test compounds.
-
A23187 and Arachidonic Acid: The calcium ionophore A23187 is used to increase intracellular calcium levels, which is a prerequisite for 5-LO activation. Exogenous arachidonic acid is supplied as a substrate for the enzyme.
-
LTB4 Quantification: LTB4 is a major product of the 5-LO pathway, and its quantification provides a direct measure of enzyme activity.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.[8][9]
Objective: To determine the effect of test compounds on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Logical Relationships
The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of specific signaling pathways.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain imidazo[1,2-a]pyridine derivatives.
Caption: A generalized workflow for the discovery and optimization of 5-chloroimidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The 5-chloroimidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel therapeutic agents. The available data, particularly from studies on 5-LO inhibition, demonstrates that the 5-chloro substituent can confer potent biological activity and favorable drug-like properties. However, a comprehensive understanding of the SAR of this specific substitution pattern requires more systematic and comparative studies.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a series of halogenated imidazo[1,2-a]pyridines (including 5-chloro, 6-chloro, 7-chloro, and 8-chloro isomers) against a panel of biological targets to delineate the precise influence of the halogen position.
-
Mechanism of action studies: Elucidating the molecular mechanisms by which 5-chloroimidazo[1,2-a]pyridine derivatives exert their biological effects.
-
In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of promising 5-chloro analogs in relevant animal models.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective treatments for a range of diseases.
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ResearchGate. Structures of some biologically active imidazo[1,2-a]pyridine derivatives. [Link]
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PubMed. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. [Link]
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ResearchGate. Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2- a ] Pyridine-Based Inhibitors of 5-LO. [Link]
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Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
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National Institutes of Health (NIH). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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Journal of Pharmaceutical Research International. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. [Link]
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PubMed. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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National Institutes of Health (NIH). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
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Molecules. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
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PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
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A Comparative Benchmarking Guide: Evaluating 5-Chloroimidazo[1,2-a]pyridine hydrochloride Against Established Kinase Inhibitors in Oncology Research
This guide provides a comprehensive framework for characterizing the inhibitory potential of a novel compound, 5-Chloroimidazo[1,2-a]pyridine hydrochloride, against a panel of well-established tyrosine kinase inhibitors (TKIs). For the purpose of this illustrative guide, we will hypothesize that our compound of interest is a putative inhibitor of the Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases, two clinically significant targets in non-small cell lung cancer (NSCLC).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and comparative data analysis.
Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors
The landscape of targeted cancer therapy is continually evolving with the development of small molecule inhibitors against critical oncogenic drivers. The ALK and c-Met kinases are prime examples of validated targets in NSCLC, with several FDA-approved drugs demonstrating significant clinical benefit.[1][2][4][6] However, the emergence of acquired resistance necessitates the discovery of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mutations.[7]
This guide outlines a systematic approach to benchmark this compound, a novel small molecule, against a curated panel of known ALK and c-Met inhibitors. The objective is to ascertain its preclinical potential through rigorous in vitro characterization.
The Competitive Landscape: A Panel of Established Inhibitors
A thorough evaluation of a novel compound requires comparison against current standards of care and other well-characterized inhibitors. For this guide, we have selected a panel of FDA-approved TKIs with known activity against ALK and/or c-Met.
-
Crizotinib: A first-generation inhibitor of ALK, ROS1, and c-Met.[1][2][4][6][8][9][10] It serves as a foundational benchmark for ALK-positive NSCLC treatment.[1][2][6]
-
Ceritinib: A second-generation ALK inhibitor with greater potency than crizotinib and activity against some crizotinib-resistant mutations.[11][12][13][14]
-
Alectinib: A highly selective, second-generation ALK inhibitor known for its potent central nervous system (CNS) penetration.[15][16][17][18][19]
-
Brigatinib: A potent second-generation ALK and EGFR inhibitor with broad activity against ALK resistance mutations.[20][21][22][23]
-
Lorlatinib: A third-generation ALK and ROS1 inhibitor designed to penetrate the blood-brain barrier and overcome a wide range of resistance mutations.[7][24][25][26][27]
These inhibitors represent a spectrum of potencies, selectivities, and generations of development, providing a robust context for evaluating our novel compound.
Experimental Design: A Multi-faceted Approach to Characterization
Our benchmarking strategy employs a tiered approach, beginning with biochemical assays to determine direct inhibitory activity, followed by cell-based assays to assess on-target effects in a biological context.
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A Comparative Guide to the Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of substituents onto this framework is a key strategy in drug discovery to modulate physicochemical properties and biological activity. This guide provides an in-depth comparison of two distinct and practical synthetic routes to a valuable intermediate, 5-Chloroimidazo[1,2-a]pyridine hydrochloride.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering a critical evaluation of the classical Tschitschibabin-type condensation and a modern microwave-assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. The comparison focuses on the underlying chemical principles, experimental efficiency, and practical considerations for each route.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the imidazo[1,2-a]pyridine core imparts favorable pharmacological properties. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to further synthetic transformations and biological screening.
Comparative Analysis of Synthetic Routes
This guide will dissect two primary synthetic strategies for obtaining this compound:
-
Route 1: Classical Tschitschibabin-Type Condensation
-
Route 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
A summary of the key comparative metrics for these two routes is presented below:
| Parameter | Route 1: Tschitschibabin-Type Condensation | Route 2: Microwave-Assisted GBB Reaction |
| Starting Materials | 2-Amino-6-chloropyridine, Chloroacetaldehyde | 2-Amino-6-chloropyridine, Aldehyde, Isocyanide |
| Reaction Type | Bimolecular cyclocondensation | Three-component reaction |
| Catalyst | Typically none (base-mediated) | Acid catalyst (e.g., NH₄Cl) |
| Reaction Time | 4-6 hours (conventional heating) | 30 minutes (microwave irradiation) |
| Yield | Moderate to Good | Good to Excellent |
| Key Advantages | Utilizes simple, readily available reagents. | High efficiency, short reaction time, molecular diversity. |
| Key Disadvantages | Longer reaction times, potential for side products. | Requires specific aldehyde and isocyanide building blocks. |
Route 1: Classical Tschitschibabin-Type Condensation
The Tschitschibabin reaction, a cornerstone of pyridine chemistry, provides a direct method for the synthesis of imidazo[1,2-a]pyridines through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2][3] In the context of 5-Chloroimidazo[1,2-a]pyridine synthesis, this involves the reaction of 2-amino-6-chloropyridine with chloroacetaldehyde.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-6-chloropyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-(2-oxoethyl)-2-aminopyridinium intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic pyridine nitrogen onto the aldehyde carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a base, such as sodium bicarbonate, facilitates the final dehydration step.
Caption: Reaction mechanism for the Tschitschibabin-type synthesis.
Detailed Experimental Protocol (Adapted from a similar procedure for the 6-chloro isomer[4])
Step 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-chloropyridine (1.0 eq) in ethanol.
-
To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.
-
Add sodium bicarbonate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-Chloroimidazo[1,2-a]pyridine.
Step 2: Formation of this compound
-
Dissolve the purified 5-Chloroimidazo[1,2-a]pyridine in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Route 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] The use of microwave irradiation can significantly accelerate this transformation, offering a rapid and efficient route to diverse imidazo[1,2-a]pyridine derivatives.[1][6]
Mechanistic Rationale
The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base intermediate. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the electrophilic nitrilium carbon, leads to the formation of the fused heterocyclic system. A final tautomerization yields the stable 3-aminoimidazo[1,2-a]pyridine product.
Caption: Reaction mechanism for the GBB three-component synthesis.
Detailed Experimental Protocol (Adapted from a general microwave-assisted GBB procedure[7])
Step 1: One-Pot Synthesis of 5-Chloro-3-amino-substituted-imidazo[1,2-a]pyridine
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-amino-6-chloropyridine (1.0 eq), the desired aldehyde (1.0 eq), the corresponding isocyanide (1.0 eq), and ammonium chloride (20 mol%).
-
Add ethanol (to a concentration of 1 M) as the solvent.
-
Seal the tube and heat the reaction mixture in a microwave reactor at a constant temperature of 60°C for 30 minutes (power: 150 W).
-
Monitor the reaction by TLC. Once the starting materials have been consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-chloro-3-amino-substituted-imidazo[1,2-a]pyridine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified product in a suitable solvent such as ethyl acetate or methanol.
-
Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) dropwise until precipitation is complete.
-
Isolate the hydrochloride salt by filtration, wash with the non-polar solvent, and dry under vacuum.
Conclusion
Both the classical Tschitschibabin-type condensation and the modern microwave-assisted Groebke-Blackburn-Bienaymé reaction represent viable and effective strategies for the synthesis of this compound.
The Tschitschibabin approach is advantageous due to its operational simplicity and the use of readily accessible starting materials. It is a robust and well-established method suitable for producing the unsubstituted 5-chloro-imidazo[1,2-a]pyridine core.
The microwave-assisted GBB reaction , on the other hand, excels in its efficiency, significantly reducing reaction times and offering a pathway to a diverse array of 3-amino-substituted derivatives in a single step. This method is particularly valuable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The choice between these two routes will ultimately depend on the specific research objectives, the desired substitution pattern on the final molecule, and the available laboratory equipment. For the synthesis of the parent 5-Chloroimidazo[1,2-a]pyridine, the Tschitschibabin-type reaction is a straightforward choice. For the creation of a library of 3-amino analogs, the GBB reaction is undoubtedly the more powerful and efficient approach.
References
-
Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
-
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce compounds with a wide array of biological activities, including potent kinase inhibitors.[1][2] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 5-Chloroimidazo[1,2-a]pyridine hydrochloride derivatives, offering insights into experimental design, data interpretation, and the underlying principles that ensure scientific rigor.
The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While potent on-target activity is desired, off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repurposing.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, assessing cross-reactivity across the kinome is a critical step in preclinical development.[4] This guide will compare and contrast key methodologies for these crucial studies.
Comparative Analysis of Cross-Reactivity Profiling Methods
Choosing the right method to assess cross-reactivity depends on the stage of drug development, available resources, and the specific questions being asked. Here, we compare three widely used techniques: Large-Scale Kinase Panel Screening, Competitive Binding Assays, and Cellular Thermal Shift Assays (CETSA).
| Method | Principle | Primary Output | Advantages | Limitations |
| Large-Scale Kinase Panel Screening | Enzymatic activity assays against a broad panel of purified kinases. | IC50 values (concentration for 50% inhibition). | Comprehensive overview of kinome-wide selectivity.[5] | Performed in a cell-free system, may not reflect cellular activity. |
| Competitive Binding Assays | Measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from its target.[6] | Ki or IC50 values, indicating binding affinity.[6][7] | Can be adapted to high-throughput formats. Provides direct evidence of binding. | Requires a suitable labeled competitor and may not be universally applicable for all targets.[8] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10] | A shift in the melting temperature (Tm) of the target protein.[11][12] | Measures target engagement in a physiological, cellular context.[13] | Can be lower throughput and requires specific antibodies or mass spectrometry for detection.[11] |
Deep Dive: Experimental Protocols and Mechanistic Insights
To provide a practical understanding, we will detail the protocol for a competitive binding assay, a versatile and widely adopted method for quantifying binding affinity.
Protocol: Competitive Radioligand Binding Assay for a Kinase Target
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a this compound derivative for a specific kinase by measuring its ability to displace a known radiolabeled ligand.
Rationale: This assay format is chosen for its sensitivity and direct measurement of binding to the target protein. The use of a radioligand allows for precise quantification of displacement.
Materials:
-
Purified kinase of interest
-
Radiolabeled ligand (e.g., [3H]-staurosporine or a more specific ligand)
-
Unlabeled this compound derivative (test compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of the radiolabeled ligand in assay buffer at a concentration equal to its Kd (dissociation constant) for the kinase.
-
Prepare a solution of the purified kinase in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the serially diluted test compound or vehicle (for total and non-specific binding wells).
-
Add 25 µL of the radiolabeled ligand to all wells.
-
To determine non-specific binding, add a high concentration of a known, unlabeled inhibitor to designated wells instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the kinase solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined during assay development.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Visualizing the Concept: Kinase Selectivity Profiling
To effectively communicate the strategy for assessing cross-reactivity, the following diagram illustrates a typical kinase profiling workflow.
Caption: A tiered approach to kinase cross-reactivity profiling.
Interpreting the Data: A Comparative Example
The following table presents hypothetical data from a kinase panel screen for three different this compound derivatives. This allows for a direct comparison of their selectivity profiles.
| Kinase Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Derivative C (IC50, nM) |
| Primary Target (e.g., CDK2) | 15 | 25 | 10 |
| Off-Target 1 (e.g., ROCK1) | 5,200 | >10,000 | 8,500 |
| Off-Target 2 (e.g., PIM1) | 350 | 1,500 | 750 |
| Off-Target 3 (e.g., GSK3β) | 8,900 | >10,000 | >10,000 |
| Off-Target 4 (e.g., FLT3) | 1,200 | 4,800 | 2,100 |
From this data, Derivative B demonstrates the highest selectivity for the primary target, with significantly weaker inhibition of the tested off-targets compared to Derivatives A and C. Derivative A, while potent, shows notable off-target activity against PIM1 and FLT3.[14] Such quantitative comparisons are essential for selecting the most promising lead candidates for further development.
Conclusion
The evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For this compound derivatives, a multi-faceted approach employing a combination of biochemical and cellular assays provides the most comprehensive understanding of their selectivity profile. By carefully selecting the appropriate experimental methodologies and rigorously analyzing the resulting data, researchers can make informed decisions to advance the most promising and safest therapeutic candidates. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of potential therapeutics, and a thorough understanding of their off-target interactions is key to unlocking their full clinical potential.[15][16]
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Efficacy of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Analogs: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1] The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of 5-chloroimidazo[1,2-a]pyridine hydrochloride analogs, contextualizing their potential efficacy by examining related chloro-substituted derivatives and outlining the experimental frameworks for their evaluation.
The Strategic Importance of Halogenation on the Imidazo[1,2-a]pyridine Core
Halogen substituents, particularly chlorine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a chloro group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. While extensive data on 5-chloro-substituted analogs is emerging, studies on isomers with chlorine at other positions provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, derivatives with chloro substitutions at the 6, 7, and 8-positions have demonstrated significant biological activities, offering a predictive framework for the potential of 5-chloro analogs.
Comparative Efficacy of Chloro-Substituted Imidazo[1,2-a]pyridine Analogs
The primary therapeutic interest in imidazo[1,2-a]pyridine derivatives lies in their potential as anticancer agents and kinase inhibitors. The following sections and data tables summarize the efficacy of various chloro-substituted analogs, providing a benchmark for the evaluation of novel 5-chloro derivatives.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown promising results against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Table 1: In Vitro Anticancer Efficacy of Chloro-Substituted Imidazo[1,2-a]pyridine Analogs
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 8-chloro | EBC-1 (Lung) | Not specified | [3] |
| Compound B | 6-chloro | HT-29 (Colon) | Not specified | [4] |
| Compound C | 6-chloro | Caco-2 (Colon) | Not specified | [4] |
| MIA | 8-methyl | MDA-MB-231 (Breast) | >30 | [5] |
| MIA | 8-methyl | SKOV3 (Ovarian) | >40 | [5] |
Note: Specific IC50 values for some compounds were not detailed in the referenced abstracts, but the studies reported significant activity.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. Various analogs have been developed to target key kinases involved in cancer progression and other diseases.
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22e | c-Met | 3.9 | [3] |
| 1 | PDGFRβ (cell assay) | 18 | [6] |
| 5d | DPP-4 | 130 | [7] |
Experimental Design for Efficacy Evaluation
The following protocols are standard methodologies for assessing the efficacy of novel this compound analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound by observing changes in protein expression or phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated Akt, mTOR, p53).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular pathways affected by 5-chloroimidazo[1,2-a]pyridine analogs is crucial for their development.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 5-chloroimidazo[1,2-a]pyridine analogs.
Caption: A generalized experimental workflow for evaluating the efficacy of novel anticancer compounds.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct and extensive comparative data for this compound analogs is not yet abundant in peer-reviewed literature, the established efficacy of other chloro-substituted isomers strongly suggests their potential. The strategic placement of a chlorine atom at the 5-position could offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Further synthesis and rigorous evaluation of these analogs are warranted to fully elucidate their therapeutic utility. The experimental frameworks outlined in this guide provide a robust starting point for researchers to systematically investigate this promising chemical space.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique bicyclic framework, consisting of a fused imidazole and pyridine ring, provides a versatile template for the design of novel therapeutics. This guide offers a head-to-head comparison of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into supporting experimental data, elucidate the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Enduring Appeal of the Imidazo[1,2-a]pyridine Core
The significance of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several marketed drugs, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent).[2] This success has spurred extensive research into the development of new derivatives with a broad spectrum of pharmacological activities.[2] The scaffold's rigid structure and the ability to readily introduce substituents at various positions allow for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an ideal candidate for drug discovery campaigns.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[2] Their mechanisms of action are diverse, often involving the inhibition of critical cellular pathways essential for cancer cell proliferation and survival.[2]
Comparative Analysis of Anticancer Potency
The following table provides a head-to-head comparison of the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| IP-5 | HCC1937 (Breast) | 45 | The specific substitutions on the imidazo[1,2-a]pyridine core contribute to its potent cytotoxic effect. | [3][4] |
| IP-6 | HCC1937 (Breast) | 47.7 | Similar to IP-5, highlighting the importance of the substitution pattern for anti-breast cancer activity. | [3][4] |
| IP-7 | HCC1937 (Breast) | 79.6 | A less potent analog, suggesting that minor structural modifications can significantly impact activity. | [3][4] |
| Compound 12b | Hep-2 (Laryngeal), HepG2 (Liver), MCF-7 (Breast), A375 (Melanoma) | 11, 13, 11, 11 | A tertiary butylamine group at the 2-position and a phenylamine group at the 3-position are crucial for broad-spectrum anticancer activity. | [5][6] |
| Compound HB9 | A549 (Lung) | 50.56 | Hybridization with specific amines/anilines can enhance cytotoxicity, in this case surpassing the efficacy of cisplatin. | [7] |
| Compound HB10 | HepG2 (Liver) | 51.52 | Demonstrates that the nature of the hybridized moiety can tune the selectivity towards different cancer cell lines. | [7] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer potency of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of their substituents. For instance, the presence of a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position, as seen in compound 12b, appears to confer broad-spectrum anticancer activity.[5][6] Furthermore, the hybridization of the core scaffold with various amines and anilines can significantly enhance cytotoxicity, as demonstrated by compounds HB9 and HB10, which outperformed the standard chemotherapeutic agent cisplatin in specific cell lines.[7] The central imidazo[1,2-a]pyridine core is essential for the observed anticancer properties.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
The plates are incubated overnight to allow for cell adherence.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
The cells are treated with the compounds for a specified duration, typically 48 hours.
3. MTT Addition:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Chronic inflammation is a key contributor to various diseases, including cancer and cardiovascular disorders. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, and its selective inhibition is a major therapeutic goal. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.
Head-to-Head Comparison of COX-2 Inhibition
The following table presents a comparative analysis of the in vitro COX-2 inhibitory activity of various imidazo[1,2-a]pyridine derivatives. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a crucial parameter for assessing the therapeutic potential of these compounds, with a higher SI indicating greater selectivity for COX-2.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Key Structural Features & SAR Insights | Reference |
| 5e | 0.05 | - | - | Demonstrates high potency for COX-2 inhibition. | [9] |
| 5f | 0.05 | - | - | Similar to 5e, indicating a favorable substitution pattern for potent COX-2 inhibition. | [9] |
| 5j | 0.05 | - | - | Another highly potent derivative, suggesting multiple avenues for achieving strong COX-2 inhibition. | [9] |
| 5i | - | - | 897.19 | Exhibits exceptional selectivity for COX-2, a highly desirable trait for minimizing side effects. | [9] |
| 5n | 0.07 | - | 508.6 | The presence of an 8-methyl group and a p-tolylamino group at the 3-position contributes to high potency and selectivity. | [10] |
| 6f | 0.07-0.18 | - | 57-217 | A p-methylsulfonyl phenyl group at the 2-position and a morpholinomethyl group at the 3-position are key for high potency and selectivity. | [11] |
Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition:
The development of selective COX-2 inhibitors within the imidazo[1,2-a]pyridine class has been guided by key SAR principles. A recurring structural motif for potent and selective COX-2 inhibition is the presence of a p-methylsulfonyl phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring.[11] This moiety is thought to interact with a secondary pocket in the COX-2 active site, contributing to both potency and selectivity.[11] Furthermore, modifications at the 3-position, such as the introduction of a morpholinomethyl group (as in 6f) or a substituted phenylamino group (as in 5n), have been shown to significantly enhance COX-2 inhibitory activity and selectivity.[10][11]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
2. Incubation:
-
The test compounds are pre-incubated with the respective enzymes (COX-1 or COX-2) in a buffer solution.
3. Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
4. Prostaglandin Measurement:
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
5. Data Analysis:
-
The percentage of inhibition of PGE2 production is calculated for each compound concentration.
-
The IC50 values for COX-1 and COX-2 are determined from the dose-response curves.
-
The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Antimicrobial and Antituberculosis Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and have shown particular potential as antituberculosis agents.
Comparative Analysis of Antimicrobial and Antituberculosis Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 | The amide linkage and specific substitutions on the imidazo[1,2-a]pyridine core are critical for potent anti-TB activity. | [12] |
| IPA-9 | Mycobacterium tuberculosis H37Rv | 0.4 | Demonstrates that variations in the amide moiety can maintain good anti-TB activity. | [12] |
| IPS-1 | Mycobacterium tuberculosis H37Rv | 0.4 | The sulfonamide linkage also proves to be a viable alternative to the amide for potent anti-TB compounds. | [12] |
| Compound 5h | Staphylococcus aureus (clinical strain) | 3.125 | The presence of a chalcone moiety appears to be beneficial for activity against Gram-positive bacteria. | [13] |
| Compound 4e | Escherichia coli CTXM, Klebsiella pneumoniae NDM | 0.5-0.7 mg/mL | Azo-linked derivatives show promise against multidrug-resistant Gram-negative bacteria. | [14] |
| Compound 17d | Various bacteria | 0.5 | A 4-fluoro substitution on a pyridine derivative containing an imidazo[2,1-b][8][9][15]thiadiazole moiety leads to high antibacterial activity. | [16] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial and Antituberculosis Activity:
The antimicrobial and antituberculosis activity of imidazo[1,2-a]pyridines is highly dependent on the specific substitutions around the core scaffold. For antituberculosis activity, imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) have shown exceptional potency, with MIC values in the nanomolar range.[12] The nature of the amide or sulfonamide substituent plays a crucial role in determining the level of activity.[12] In the realm of general antibacterial agents, the incorporation of a chalcone moiety has been shown to be effective against Gram-positive bacteria.[13] Furthermore, the development of azo-linked imidazo[1,2-a]pyridine derivatives has opened up new avenues for combating multidrug-resistant Gram-negative bacteria.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
1. Inoculum Preparation:
-
A standardized suspension of the bacterial strain is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).
2. Serial Dilution of Compounds:
-
The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
3. Inoculation:
-
Each well is inoculated with the prepared bacterial suspension.
4. Incubation:
-
The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a head-to-head comparison of derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and SAR insights. The versatility of this scaffold allows for extensive chemical modifications, offering the potential to further optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on leveraging the established SAR to design next-generation imidazo[1,2-a]pyridine derivatives with enhanced therapeutic profiles and a reduced likelihood of off-target effects. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of these future drug candidates.
References
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (n.d.). ResearchGate. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [Link]
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Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). Scientific Reports. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Spandidos Publications. [Link]
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Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. (n.d.). ResearchGate. [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.). ResearchGate. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. (n.d.). ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]
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Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Cancer Cell International. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][8][9][15]Thiadiazole Moiety. (2024). Chemistry & Biodiversity. [Link]
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A Comparative Guide to the Reproducible Synthesis of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Chloroimidazo[1,2-a]pyridine hydrochloride stands out as a critical building block in the synthesis of novel pharmaceuticals. However, the seemingly straightforward synthesis of this intermediate can be fraught with reproducibility challenges, leading to variations in yield, purity, and ultimately, the reliability of downstream applications. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for this compound, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most robust and scalable approach.
The Challenge of Reproducibility
The synthesis of imidazo[1,2-a]pyridines, while well-established, can be sensitive to subtle variations in reaction conditions. The formation of the bicyclic ring system is susceptible to side reactions, and the subsequent salt formation requires careful control to ensure crystalline and stable product. This guide will dissect two common synthetic routes, highlighting the key experimental parameters that govern their reproducibility.
Method 1: The Classical One-Pot Cyclocondensation
This widely employed method involves the direct reaction of a substituted 2-aminopyridine with an α-haloaldehyde or its equivalent. In the case of 5-Chloroimidazo[1,2-a]pyridine, the synthesis commences with 2-amino-6-chloropyridine and a bromoacetaldehyde source.
The Chemistry Behind the Method
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the bromoacetaldehyde. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the in situ formed imine, leading to the formation of the imidazo[1,2-a]pyridine ring system. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Experimental Protocol:
Step 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine (Free Base)
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 5-Chloroimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
Method 2: A Two-Step Approach via an Isolated Intermediate
An alternative strategy involves a two-step process where the initial alkylation product is isolated before cyclization. This approach can offer better control over the reaction and potentially lead to higher purity of the final product.
The Chemistry Behind the Method
The first step is the N-alkylation of 2-amino-6-chloropyridine with a suitable α-haloketone or aldehyde equivalent. The resulting intermediate is then isolated and subjected to cyclization conditions, often with the aid of a dehydrating agent or under thermal conditions. The subsequent hydrochloride salt formation follows the same procedure as in Method 1.
Experimental Protocol:
Step 1: Synthesis and Isolation of the Alkylated Intermediate
-
Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (1.5 eq) to the mixture.
-
Slowly add bromoacetaldehyde diethyl acetal (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the base and concentrate the filtrate.
-
The crude intermediate can be purified by crystallization or chromatography.
Step 2: Cyclization to 5-Chloroimidazo[1,2-a]pyridine
-
Dissolve the isolated intermediate in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and remove the liberated water using a Dean-Stark apparatus.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, wash with a basic aqueous solution, and then with brine.
-
Dry the organic layer and concentrate to yield the crude free base.
-
Purify by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Method 1.
Comparative Analysis
| Parameter | Method 1: One-Pot Cyclocondensation | Method 2: Two-Step Approach |
| Typical Yield | 60-75% | 70-85% |
| Purity of Free Base | Moderate to High (may require multiple purifications) | High (isolation of intermediate removes impurities) |
| Reproducibility | Moderate (sensitive to reaction time and temperature) | High (better control over each step) |
| Scalability | Good (fewer unit operations) | Moderate (additional isolation and purification steps) |
| Key Advantages | Simpler procedure, shorter overall reaction time. | Higher purity, more consistent yields. |
| Key Disadvantages | Potential for side product formation, may require more rigorous purification. | Longer overall process, more solvent and reagent consumption. |
Conclusion and Recommendations
Both methods presented are viable for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher.
For rapid, small-scale synthesis where high purity is not the primary concern, the One-Pot Cyclocondensation (Method 1) offers a time-efficient solution. However, for applications demanding high purity and batch-to-batch consistency, such as in the development of active pharmaceutical ingredients, the Two-Step Approach (Method 2) is the recommended procedure. The isolation of the alkylated intermediate allows for the removal of unreacted starting materials and side products, leading to a cleaner cyclization and a final product of higher quality. While this method is more labor-intensive, the improved reproducibility and purity often justify the additional effort in a drug development setting.
References
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494-12504. [Link]
-
Gueiffier, A., et al. (2001). A convenient one-pot synthesis of 2-substituted-imidazo[1,2-a]pyridines and -pyrazines. Tetrahedron, 57(19), 4045-4051. [Link]
-
Linn, J. A., et al. (1988). Synthesis and anticonvulsant activity of 1-benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry, 31(3), 614-618. [Link]
- WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
A Comparative Guide to Validating Target Engagement of 5-Chloroimidazo[1,2-a]pyridine hydrochloride
This guide provides a comprehensive framework for validating the target engagement of 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a member of the versatile imidazo[1,2-a]pyridine scaffold. This chemical family is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent kinase inhibition.[1][2][3] The definitive confirmation that a molecule binds its intended biological target within a relevant physiological context—a concept known as target engagement—is a cornerstone of modern drug discovery. It bridges the gap between a compound's chemical structure and its pharmacological effect, providing essential evidence for mechanism of action (MoA) and guiding lead optimization.
For the purpose of this guide, we will proceed with a common application for this scaffold and hypothesize that this compound is a novel inhibitor of a specific protein kinase, which we will refer to as "Kinase X." We will objectively compare several orthogonal, industry-standard methodologies to provide a robust, multi-faceted validation of its engagement with Kinase X.
The Foundational Question: Does the Compound Bind its Target in a Cellular Environment?
The first and most critical step is to move beyond purified protein systems and confirm that the compound can penetrate the cell membrane and physically interact with its target amidst the complexities of the intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard technique for this purpose.[4]
Cellular Thermal Shift Assay (CETSA)
Scientific Principle: CETSA operates on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability.[5] By heating intact cells across a temperature gradient, proteins will denature and aggregate. Stabilized proteins, however, will remain in their soluble form at higher temperatures. The change in the protein's melting temperature (Tagg) upon compound treatment is a direct measure of target engagement.[5][6]
Causality Behind Experimental Choice: Unlike biochemical assays, CETSA provides unequivocal proof of target interaction in a live-cell context, inherently accounting for cell permeability, efflux pumps, and competition with endogenous ligands like ATP.[7] A positive result is a strong indicator that the compound reaches and binds its intended target under physiological conditions.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Grow a relevant cell line (e.g., HEK293 overexpressing Kinase X, or a cancer cell line with endogenous expression) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells. Treat cell suspensions with 1) Vehicle (e.g., 0.1% DMSO), 2) this compound (e.g., at 10 µM), and 3) a known Kinase X inhibitor (positive control, 10 µM) for 1 hour at 37°C.
-
Heating Step: Aliquot each treatment group into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., from 42°C to 68°C in 2°C increments). A non-heated sample (RT) serves as a control.
-
Lysis: Remove cells and lyse them via freeze-thaw cycles or addition of a mild lysis buffer without detergents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X using a specific antibody via Western Blot or a quantitative immunoassay like ELISA.
-
Data Analysis: Normalize the signal at each temperature to the room temperature control. Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal equation to determine the aggregation temperature (Tagg). The difference in Tagg (ΔTagg) between treated and vehicle samples indicates target stabilization.
| Compound | Concentration | Tagg of Kinase X (°C) | ΔTagg vs. Vehicle (°C) | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.1 | - | Baseline thermal stability |
| 5-Chloroimidazo[1,2-a]pyridine HCl | 10 µM | 57.8 | +5.7 | Strong cellular target engagement |
| Positive Control (Known Inhibitor) | 10 µM | 58.5 | +6.4 | Validates assay performance |
| Negative Control (Inactive Compound) | 10 µM | 52.3 | +0.2 | No significant engagement |
Assessing Selectivity: How Specific is the Interaction?
Confirming that a compound binds its target is essential, but understanding its selectivity is equally important for predicting potential therapeutic windows and off-target toxicities. Kinome profiling provides a broad, quantitative view of a compound's interaction with a large panel of kinases.
Kinome Profiling
Scientific Principle: This technique involves screening the test compound at one or more concentrations against a large panel of purified protein kinases (often over 400).[8][9] The activity of each kinase is measured in the presence of the compound, and the percent inhibition is determined relative to a control. This provides a "fingerprint" of the compound's selectivity.
Causality Behind Experimental Choice: While CETSA confirms binding to one target, it doesn't rule out binding to others. Kinome profiling is a powerful hypothesis-generating tool that directly addresses selectivity.[10][11] By comparing the inhibition of Kinase X to that of other kinases, we can assess whether this compound is a specific inhibitor or a broader-spectrum agent, a critical piece of information for drug development.
Caption: Kinome profiling reveals high selectivity for the target.
-
Compound Preparation: Solubilize this compound in 100% DMSO to a high-concentration stock (e.g., 10 mM). Provide the exact molecular weight and structure.
-
Service Submission: Submit the compound to a commercial kinome profiling service (e.g., services offered by Reaction Biology, Pharmaron, or AssayQuant).[8][12] Specify the screening concentration (e.g., a single high dose of 1 µM to identify hits) or request a dose-response analysis (IC50) for key targets.
-
Assay Performance: The service provider performs high-throughput biochemical assays. Typically, kinase activity is measured by quantifying the phosphorylation of a substrate, often using fluorescence- or luminescence-based readouts.
-
Data Analysis: The provider returns a comprehensive report detailing the percent inhibition for each kinase in the panel. For IC50 requests, dose-response curves are generated.
| Kinase Target | 5-Chloroimidazo[1,2-a]pyridine HCl (% Inhibition @ 1 µM) | Known Broad-Spectrum Inhibitor (% Inhibition @ 1 µM) | Interpretation |
| Kinase X | 98% | 99% | Potent on-target activity |
| Kinase Y (Family Member) | 25% | 95% | High selectivity over related kinase |
| Kinase Z (Unrelated) | 2% | 88% | High selectivity over unrelated kinase |
| CDK2 | 5% | 92% | No significant off-target activity |
| VEGFR2 | 8% | 97% | No significant off-target activity |
Deep Dive: Biophysical Characterization of the Binding Interaction
After confirming cellular engagement and selectivity, biophysical methods are employed to precisely quantify the binding affinity and thermodynamics of the interaction. This is typically done using purified protein and provides invaluable data for structure-activity relationship (SAR) studies.
Isothermal Titration Calorimetry (ITC) & Surface Plasmon Resonance (SPR)
Scientific Principle (ITC): ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[12] By titrating the compound into a solution of the target protein, one can directly determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13][14]
Scientific Principle (SPR): SPR is a label-free, real-time optical technique that measures changes in refractive index on a sensor chip surface.[15][16] The target protein is immobilized on the chip, and the compound is flowed over the surface. The binding event is measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) is calculated (KD = koff/kon).[17]
Causality Behind Experimental Choice: ITC and SPR are complementary, orthogonal techniques that provide a complete picture of the binding event. ITC gives the thermodynamic signature (why the binding occurs), while SPR provides the kinetic profile (how fast it binds and dissociates).[18] This level of detail is crucial for medicinal chemists to rationally design improved compounds. For example, a slow koff (long residence time) identified by SPR can often translate to more durable pharmacological effects in vivo.
Caption: Principles of ITC and SPR for biophysical analysis.
ITC Protocol:
-
Preparation: Purify Kinase X protein. Dialyze both protein and compound into an identical, matched buffer to minimize buffer mismatch heats.
-
Loading: Load the compound (titrant) into the ITC syringe (e.g., 200 µM) and the Kinase X protein (titrand) into the sample cell (e.g., 20 µM).
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
SPR Protocol:
-
Chip Preparation: Immobilize purified Kinase X onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Compound Injection: Prepare a series of dilutions of this compound in running buffer.
-
Binding Measurement: Inject the compound dilutions sequentially over the chip surface, from lowest to highest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
-
Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
| Parameter | Method | 5-Chloroimidazo[1,2-a]pyridine HCl | Interpretation |
| KD (Affinity) | ITC | 45 nM | High-affinity binding confirmed |
| KD (Affinity) | SPR | 52 nM | Excellent agreement between methods |
| kon (Association) | SPR | 2.1 x 105 M-1s-1 | Fast binding to the target |
| koff (Dissociation) | SPR | 1.1 x 10-2 s-1 | Moderately slow dissociation |
| ΔH (Enthalpy) | ITC | -8.5 kcal/mol | Binding is enthalpically driven |
| -TΔS (Entropy) | ITC | -2.2 kcal/mol | Favorable enthalpic contribution |
| n (Stoichiometry) | ITC | 1.05 | Confirms a 1:1 binding model |
Synthesis and Conclusion: A Self-Validating Framework
By employing a multi-pronged approach, we can construct a robust and self-validating case for the target engagement of this compound. Each method provides a unique piece of the puzzle, and their collective agreement builds a high degree of confidence in the compound's mechanism of action.
-
CETSA confirms that the compound reaches and binds Kinase X in its native cellular environment.
-
Kinome Profiling demonstrates that this interaction is highly selective, minimizing the risk of off-target effects.
-
ITC and SPR provide a detailed, quantitative characterization of the binding event, confirming high affinity and offering deep mechanistic insights into the kinetics and thermodynamics that drive the interaction.
This orthogonal validation strategy ensures that the observed cellular and potential in vivo effects of this compound are directly attributable to its engagement with Kinase X, providing a solid foundation for further preclinical and clinical development.
Summary Comparison of Target Engagement Methodologies
| Methodology | Principle | Context | Key Output | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Intact Cells/Tissues | Target engagement (ΔTagg) | Physiologically relevant; no labels/tags | Lower throughput; requires specific antibody |
| Kinome Profiling | Enzymatic inhibition assay | In Vitro (Purified Enzymes) | Selectivity, IC50 | High throughput; broad coverage | Lacks cellular context; may miss allosteric effects |
| ITC | Measures heat of binding | In Vitro (Purified Components) | KD, ΔH, ΔS, Stoichiometry | Gold standard for thermodynamics; label-free | Requires large amounts of pure protein |
| SPR | Measures mass change on a surface | In Vitro (Purified Components) | KD, kon, koff | Real-time kinetics; high sensitivity | Requires protein immobilization; potential artifacts |
References
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Title: Isothermal titration calorimetry in drug discovery - PubMed Source: PubMed URL: [Link]
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Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]
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Title: KinomePro - Pamgene Source: Pamgene URL: [Link]
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Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Kinome Profiling Service | MtoZ Biolabs Source: MtoZ Biolabs URL: [Link]
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Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions Source: Malvern Panalytical URL: [Link]
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Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]
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Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]
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Title: Quantitative Kinome Profiling Services - CD Biosynsis Source: CD Biosynsis URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Cellular thermal shift assay - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL: [Link]
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Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: NIH URL: [Link]
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Title: The surface plasmon resonance (SPR) for the study of the targeted... Source: ResearchGate URL: [Link]
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Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega Source: ACS Omega URL: [Link]
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Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy Source: PubMed URL: [Link]
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Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules URL: [Link]
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A Senior Application Scientist's Guide to Verifying the Purity of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not a trivial detail—it is the bedrock of reliable, reproducible, and safe research. 5-Chloroimidazo[1,2-a]pyridine hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its purity directly impacts reaction yields, impurity profiles of subsequent compounds, and the interpretation of biological data. An impure starting material can lead to failed experiments, misleading structure-activity relationships (SAR), and costly delays in development timelines.
This guide provides an in-depth, multi-faceted strategy for the comprehensive purity verification of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind employing an orthogonal array of analytical techniques. This self-validating system ensures the highest degree of confidence in the material's quality, aligning with the stringent standards for Active Pharmaceutical Ingredient (API) manufacturing outlined by the International Council for Harmonisation (ICH) Q7 guidelines.[3][4]
The Orthogonal Analytical Imperative
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property. An orthogonal approach, using multiple techniques based on different separation or detection principles, is the cornerstone of robust analytical validation. For a crystalline hydrochloride salt like this compound, a comprehensive assessment must confirm identity, quantify the main component, identify and quantify all related substances (impurities), and measure residual solvents and water content. Our strategy will therefore integrate High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
Primary Purity and Impurity Profiling: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.[5] Its primary strength lies in its ability to separate the main compound from closely related process impurities and degradation products, allowing for precise quantification. For a polar, aromatic compound like 5-Chloroimidazo[1,2-a]pyridine, a reverse-phase (RP-HPLC) method is the logical starting point.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides effective retention for aromatic systems via hydrophobic interactions.[6]
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer, typically a phosphate or acetate buffer, is critical for two reasons: 1) It controls the pH, ensuring the analyte's ionization state is consistent, which leads to sharp, reproducible peaks. 2) For a basic compound like an imidazopyridine, a slightly acidic pH (e.g., pH 2.5-4.0) will ensure the molecule is protonated and well-behaved chromatographically.[7]
-
Detection: The imidazo[1,2-a]pyridine core is a strong UV chromophore. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This helps in peak tracking during method development and can indicate if co-eluting peaks are present (i.e., if the peak is spectrally pure).
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis.[8] It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time with good peak shape, while still providing excellent resolution for early-eluting polar impurities.
Experimental Protocol: RP-HPLC Purity Method
-
System Preparation: The HPLC system should consist of a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate buffer (pH 3.0) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, or as determined by the analyte's UV maximum.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute further if necessary to be within the linear range of the detector.
-
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to standards like those in USP General Chapter <621>.[9][10] This is a self-validating step.
-
Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 1.0%.
-
A system suitability solution containing the main compound and a known, closely eluting impurity should be used to verify resolution.
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This assumes that all compounds have a similar response factor at the chosen wavelength. For highly accurate quantification, especially for known impurities, reference standards for those impurities are required to generate calibration curves.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Identity Confirmation and Structural Elucidation
While HPLC provides quantitative data on purity, it gives limited information about the identity of the peaks. For this, we turn to the gold standards of structural analysis: Mass Spectrometry and NMR Spectroscopy.
A. Mass Spectrometry (LC-MS)
Coupling the HPLC system to a mass spectrometer provides the molecular weight of the parent compound and its impurities, serving as an invaluable tool for identity confirmation.
Principle: As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass analyzer. ESI is a soft ionization technique ideal for polar molecules like ours, typically generating a protonated molecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
Expected Data: For 5-Chloroimidazo[1,2-a]pyridine (free base, C₈H₆ClN₂), the monoisotopic mass is ~165.02 Da. In positive ion mode, we expect to see a primary ion at m/z 166.03 [M+H]⁺. A key confirmatory feature will be the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks (i.e., peaks at m/z 166 and 168), which is a definitive signature for a monochlorinated compound.[11]
Experimental Protocol: LC-MS
-
Instrumentation: Utilize an HPLC system coupled to a single quadrupole or, for higher resolution and accuracy, a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Method: The HPLC method described above can often be directly transferred. However, non-volatile buffers like phosphate must be replaced with volatile alternatives such as formic acid or ammonium acetate to be compatible with the MS source.[12]
-
Modified Mobile Phase A: 0.1% Formic Acid in Water.
-
Modified Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Analysis:
-
Acquire data in positive ion ESI mode.
-
Scan a mass range that comfortably brackets the expected parent ion (e.g., m/z 100-500).
-
Extract the ion chromatogram for m/z 166 to confirm the retention time of the main peak.
-
Examine the mass spectra of impurity peaks to propose their structures. For example, an impurity with m/z corresponding to a starting material (e.g., 2-amino-5-chloropyridine) would strongly suggest it is a process-related impurity.
-
LC-MS Workflow Diagram
Caption: Workflow for LC-MS identity confirmation.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their connectivity to neighboring protons, and their relative quantities. It is exceptionally sensitive to subtle structural changes and is therefore an excellent method for both confirming the structure of the main component and detecting impurities.[13]
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (resonances). This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.
-
Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
-
Data Interpretation:
-
Chemical Shifts (δ): The aromatic protons on the imidazo[1,2-a]pyridine ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing chlorine atom and the fused ring structure will influence their exact positions.[14][15]
-
Integration: The area under each peak is directly proportional to the number of protons it represents. The integration of the spectrum should match the expected proton count for the molecule. Impurity peaks will have integrations that are inconsistent with the main structure.
-
Coupling (Splitting): Spin-spin coupling between adjacent non-equivalent protons will split signals into multiplets (e.g., doublets, triplets), providing direct evidence of connectivity.
-
Purity Estimation: The purity can be estimated by comparing the integration of a well-resolved impurity peak to that of a peak from the main compound. For a highly accurate measurement, Quantitative NMR (qNMR) can be performed using a certified internal standard.
-
NMR Workflow Diagram
Caption: Workflow for NMR structural verification.
Absolute Compositional Analysis
The techniques above provide relative purity and structural identity. To confirm the fundamental elemental composition and quantify non-chromophoric impurities like water, we use absolute methods.
-
Elemental Analysis (CHN): This technique combusts the compound to measure the absolute percentage of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical values calculated from the molecular formula (C₈H₇Cl₂N₂ for the hydrochloride salt). A close match (typically within ±0.4%) provides strong evidence for the overall purity and correctness of the empirical formula.
-
Karl Fischer Titration: This is the gold standard for water content determination. It is a highly specific and accurate method that will quantify any bound or unbound water, which is a common impurity in crystalline salts.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Key Strengths | Limitations |
| RP-HPLC | Quantitative Purity Assessment | Relative purity (Area %), separation of related substances. | High precision, high throughput, robust, workhorse of QC labs.[16] | Limited structural information, requires UV-active analytes for detection. |
| LC-MS | Identity Confirmation | Molecular weight of parent and impurities, structural clues from fragmentation. | High sensitivity, confirms MW, ideal for impurity identification. | Quantification can be complex, incompatible with non-volatile buffers. |
| NMR | Unambiguous Structure Elucidation | Complete molecular structure, connectivity, stereochemistry, and purity.[17] | Gold standard for identity, can quantify without specific impurity standards (qNMR). | Lower throughput, requires more sample, less sensitive than MS. |
| Elemental Analysis | Empirical Formula Verification | Absolute %C, %H, %N. | Confirms fundamental elemental composition, an absolute purity check. | Does not distinguish between isomers or provide info on specific impurities. |
| Karl Fischer | Water Content | Absolute % water. | Highly specific and accurate for water. | Only measures water content. |
Conclusion: An Integrated and Self-Validating Approach
Verifying the purity of a critical raw material like this compound is a non-negotiable step in quality-driven scientific research. A single HPLC chromatogram showing a >99% peak is not sufficient proof of purity. The robust, self-validating system described here—leveraging the quantitative power of HPLC , the definitive identity confirmation of LC-MS and NMR , and the absolute compositional data from Elemental Analysis —provides an unassailable, comprehensive purity profile. By understanding the "why" behind each technique and integrating their orthogonal data, researchers can proceed with the utmost confidence, ensuring the integrity and success of their drug discovery and development programs.
References
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- European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-control-impurities-pharmacopoeial-substances-compliance-european-pharmacopoeia-general_en.pdf]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride
Introduction: As a novel heterocyclic compound, 5-Chloroimidazo[1,2-a]pyridine hydrochloride is increasingly utilized in medicinal chemistry and drug development. Its unique structure, containing a chlorinated aromatic system and a hydrochloride salt, necessitates a rigorous and well-defined disposal protocol. Improper handling of this waste stream not only poses significant safety risks to laboratory personnel but can also lead to regulatory non-compliance and environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring a safe and compliant laboratory environment.
Part 1: Hazard Characterization and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. The molecular structure of this compound dictates its primary risks.
Key Hazard Categories:
-
Corrosivity (Acidic): As a hydrochloride salt, this compound will form an acidic solution in the presence of water. This property necessitates careful handling to avoid skin and eye burns and damage to equipment. The neutralization of acidic waste is a critical preliminary step, though it does not address the organic hazard.[1][2]
-
Toxicity: Based on data from structurally similar compounds, this compound is presumed to be harmful if swallowed and to cause significant skin and eye irritation.[3][4][5] Inhalation of dust or aerosols may also lead to respiratory irritation.[4]
-
Environmental Hazard (Halogenated Organic Compound): This is the most critical classification for disposal. Halogenated organic compounds are subject to stringent environmental regulations due to their potential to persist in the environment and form highly toxic byproducts, such as dioxins, upon incomplete combustion.[6][7] Land disposal of halogenated organic compounds is heavily restricted.[8][9]
Quantitative Hazard Summary:
| Hazard Class | Description | Primary Concern | Regulatory Driver |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][5] | Accidental ingestion by personnel. | OSHA Hazard Communication |
| Skin Irritation | Causes skin irritation/burns.[3][4][5] | Direct contact during handling. | OSHA Hazard Communication |
| Eye Irritation | Causes serious eye irritation/damage.[3][4][5] | Splashes or aerosol exposure. | OSHA Hazard Communication |
| Halogenated Organic | Contains a carbon-chlorine bond. | Environmental persistence; formation of toxic byproducts during improper disposal.[6] | EPA Resource Conservation and Recovery Act (RCRA) |
| Corrosive (Acidic) | Hydrochloride salt. | Chemical burns; damage to infrastructure. | EPA RCRA (Corrosivity Characteristic) |
Part 2: On-Site Waste Management and Segregation
Proper management begins at the point of generation. Adherence to these on-site protocols is essential for safety, compliance, and cost-effective disposal.
Step 1: Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Safety Goggles: Protects against splashes and dust.
-
Laboratory Coat: Protects skin and personal clothing.
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Step 2: Waste Segregation
This is the most critical step in on-site management. Failure to segregate properly can contaminate entire waste streams, leading to significantly higher disposal costs and regulatory risk.
-
Action: Collect all waste containing this compound—including pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions—in a dedicated "Halogenated Organic Waste" container.[11][12]
-
Causality: Halogenated waste requires high-temperature incineration to ensure the complete destruction of the molecule and to manage the resulting hydrogen chloride (HCl) gas.[13] Mixing this with non-halogenated waste, which can often be recycled as fuel, is inefficient, costly, and non-compliant.[14]
Caption: Waste segregation logic for halogenated compounds.
Step 3: Containerization and Labeling
Proper containment and identification prevent accidental mixing and ensure safe handling by waste management personnel.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before use.
-
Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" [14]
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics: "Toxic," "Corrosive (Acidic)," "Halogenated"
-
The accumulation start date.
-
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong bases or oxidizers.[10]
Part 3: Disposal Pathways and Procedures
There is only one recommended, compliant disposal pathway for this category of chemical waste for a research institution. On-site treatment is not advised due to the complexities of destroying the halogenated organic component.
Primary Pathway: Off-Site Incineration via Licensed Vendor
This is the industry-standard and legally mandated method for the final disposal of halogenated organic waste.
Procedural Workflow:
Caption: Standard disposal workflow for chemical waste.
The Science Behind Incineration:
High-temperature incineration (typically 850–1100 °C) is employed to ensure the complete destruction of the chlorinated organic molecule.[15] The process is designed to break the stable carbon-chlorine bonds. The chlorine is converted primarily to hydrogen chloride (HCl) gas, which is then removed from the flue gas by passing it through alkaline scrubbers.[13] This prevents the release of acidic gases and chlorinated organic compounds into the atmosphere. This highly specialized process is why professional, licensed vendors are essential.
On-Site Neutralization: A Limited and Cautious Approach
While you cannot dispose of the entire compound on-site, you may need to neutralize small aqueous spills or prepare a solution for collection by a waste vendor. This does not make the waste safe for drain disposal. The halogenated organic component remains.
Protocol for Neutralization of Small Aqueous Spills:
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand.
-
Prepare Neutralizing Agent: Create a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[1][2] Avoid strong bases like NaOH unless you are experienced with the potential for a strong exothermic reaction.
-
Slowly Apply Base: Add the basic solution slowly and carefully to the contained spill. The reaction will release CO2 gas if using bicarbonate or carbonate.
-
Monitor pH: Use pH paper to test the slurry. Continue adding base until the pH is between 5.5 and 9.0.[16][17]
-
Collect and Dispose: Once neutralized, scoop the entire mixture of absorbent and neutralized chemical into your designated "Halogenated Organic Waste" container for pickup.[3]
Part 4: Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Inform everyone in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency line.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small, manageable spills, follow the neutralization protocol above. Collect all cleanup materials in the halogenated waste container.[10]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[18]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
References
- How to Treat Acid Waste: A Comprehensive Guide. Greenflow.
- Acid Waste Neutralisation (AWN) Treatment System.
- Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. World Bank Group.
- Chemical Waste Disposal via Neutralization Procedures.
- Neutralization Guide. University of Georgia Environmental Safety Division.
- Pharmaceutical Waste Guidelines. University of California, Santa Barbara EH&S.
- Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
- Halogenated Organic Liquids - Standard Oper
- Appendix III to Part 268, Title 40 -- List of Halogen
- Organic solvent waste. Kemicentrum, Lund University.
- Organic Solvents. Cornell University EHS.
- Safety Data Sheet - Pyridine hydrochloride. Jubilant Ingrevia.
- Safety Data Sheet - 8-Chloroimidazo[1,2-a]pyridine. AK Scientific, Inc.
- Safe management of pharmaceutical waste from health care facilities.
- Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI.
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- Formation Mechanism of Highly Toxic Substances during Solid Waste Incineration Revealed. Chinese Academy of Sciences.
- Safety Data Sheet - Pyridine hydrochloride. Sigma-Aldrich.
- Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer.
- Process for the incineration of chlorinated organic materials.
- FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VSB - Technical University of Ostrava.
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A Senior Application Scientist's Guide to Handling 5-Chloroimidazo[1,2-a]pyridine hydrochloride
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 5-Chloroimidazo[1,2-a]pyridine hydrochloride, a key heterocyclic building block, requires a methodical and informed approach to handling. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the principles of causality and self-validating protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. Based on data from structurally related compounds and general principles of chemical toxicology, we can anticipate the following hazards:
-
Dermal and Eye Irritation: Similar chlorinated heterocyclic compounds are known to cause skin irritation and serious eye irritation.[1][2] This is due to the chemical's ability to disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to an inflammatory response.
-
Respiratory Tract Irritation: As a fine powder, the compound can easily become airborne. Inhalation may cause irritation to the mucous membranes and upper respiratory tract.[2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with this class of compounds.[1][3]
-
Potential for Sensitization: Repeated skin contact with some chemical irritants can lead to allergic sensitization, an immunological response that can become more severe with subsequent exposures.[4][5]
It is this hazard profile that dictates a multi-layered PPE strategy, designed to prevent exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the nature of the work.
Hand Protection: The First Line of Defense
The choice of gloves is critical. Due to the chlorinated pyridine structure of the molecule, standard thin nitrile gloves offer surprisingly poor resistance to the core chemical structure, pyridine.[6][7][8]
For Incidental Contact (e.g., weighing small quantities, preparing dilute solutions):
-
Double Gloving: A double layer of nitrile gloves is the recommended minimum. This provides a temporary barrier and a clear indicator of a breach if the outer glove is contaminated.
-
Frequent Changes: The outer glove should be changed immediately upon known or suspected contact with the compound. For routine work, it is prudent to change outer gloves every 30-60 minutes.[9]
For Extended Contact (e.g., cleaning spills, handling large quantities):
-
Heavy-Duty Gloves: For situations with a higher risk of prolonged contact, more robust gloves are necessary. Consult the table below for guidance.
| Glove Material | Breakthrough Time for Pyridine | Suitability for this compound |
| Nitrile (thin exam) | < 10 minutes | Not Recommended for extended contact. Suitable only for incidental contact when double-gloved and changed frequently.[6][7][8] |
| Neoprene | ~1.8 - 5.4 minutes | Not Recommended for direct, prolonged contact. Offers minimal improvement over nitrile for this chemical class.[6] |
| Butyl Rubber | > 480 minutes | Excellent Choice. Offers superior resistance to ketones, esters, and many aromatic and chlorinated solvents.[3][9] This is a preferred material for spill cleanup or handling larger quantities. |
| Viton™ | > 480 minutes | Excellent Choice. A fluoroelastomer with exceptional resistance to chlorinated and aromatic solvents.[3][10] While highly protective, it can be less flexible and more expensive. |
| Silver Shield/4H™ | Excellent | Excellent Choice for High-Hazard Tasks. A lightweight laminate that resists a wide range of toxic chemicals.[3] It offers the highest level of chemical resistance but has poor cut resistance and dexterity. Often worn as an inner glove with a more robust outer glove. |
Body Protection: Preventing Cross-Contamination
-
Laboratory Coat: A fully buttoned lab coat is mandatory to protect skin and personal clothing from incidental splashes and dust.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, such as large-scale solution preparation or spill cleanup, a chemical-resistant apron worn over the lab coat is recommended.
Eye and Face Protection: A Non-Negotiable
-
Safety Glasses with Side Shields: These are the minimum requirement for any work involving this compound, protecting against dust particles and minor splashes.
-
Chemical Goggles: When handling larger quantities or when there is a significant risk of splashing, chemical goggles that form a seal around the eyes offer superior protection.
-
Face Shield: For maximum protection, especially during spill cleanup or when working with highly concentrated solutions, a face shield should be worn in conjunction with chemical goggles. This protects the entire face from splashes.
Respiratory Protection: Managing Inhalation Risks
The primary inhalation risk comes from the compound as a fine powder. Therefore, engineering controls should be the first line of defense.
-
Engineering Controls: Always handle the solid compound in a certified chemical fume hood or a powder containment hood to minimize airborne dust.[10]
-
When Respirators are Necessary: If engineering controls are not sufficient to keep dust levels to a minimum, or during a large spill, respiratory protection is required.
-
N95 Respirator: For low levels of dust, a NIOSH-approved N95 respirator can provide adequate protection.[11] A fit test is required to ensure a proper seal.
-
Powered Air-Purifying Respirator (PAPR): For situations with higher potential for dust generation or for extended work periods, a PAPR with a HEPA filter offers superior protection and comfort.[12][13]
-
Procedural Guidance: From Preparation to Disposal
A self-validating safety protocol relies on consistent, well-defined procedures. The following step-by-step guides provide a framework for safe handling.
Risk Assessment and PPE Selection Workflow
The level of PPE should be directly proportional to the risk of exposure. Use the following diagram to guide your selection process for each task.
Caption: PPE selection based on task risk level.
Step-by-Step Donning (Putting On) Procedure
The order in which you don your PPE is crucial to prevent contamination.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[3]
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, put it on now. Ensure it has a proper seal by performing a user seal check.[14]
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
-
Hand Protection: Put on the first pair of gloves (inner layer). Pull the cuffs over the sleeves of your lab coat. Then, put on the second pair of gloves (outer layer).
Step-by-Step Doffing (Removing) Procedure
The doffing process is a critical point where self-contamination can occur. The principle is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).[9]
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the cuff with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Unbutton your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove your arms. Fold the coat so the contaminated outside is folded inward and place it in the designated area for lab coats or in a hazardous waste bag if it is heavily contaminated.
-
Hand Hygiene: Wash your hands or use an alcohol-based hand sanitizer.[3]
-
Eye and Face Protection: Remove your face shield or goggles from the back by lifting the headband. Avoid touching the front surface.
-
Respiratory Protection: If wearing a respirator, remove it without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: All manipulations of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: This is a high-hazard task. Refer to the "Advanced PPE" level in the workflow diagram, including respiratory protection and heavy-duty gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material.
-
Clean Up: Carefully sweep up the solid material or absorb the liquid. Do not use a dry sweeping method that could generate dust. Place all contaminated materials into a labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[15][16] This is critical for proper disposal and cost-effectiveness.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name of the contents.
-
Disposal Method: The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[17] This process ensures the complete destruction of the hazardous components. Never dispose of this compound down the drain or in regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
By adhering to these detailed procedures, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific integrity and responsibility that define our profession.
References
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University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals? Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
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Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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OSHA Training School. (2025, January 13). Dust Control Measures for Workplace Safety and Health. Retrieved from [Link]
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The George Washington University. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
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University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
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Pharmaceutical Technology. (2021, June 3). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
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University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from [Link]
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Manufacturing Chemist. (2018, April 11). Highly potent APIs: Hazards in classification and handling. Retrieved from [Link]
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Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know. Retrieved from [Link]
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Occupational Safety and Health Administration. (2009). Hazard Communication Guidance for Combustible Dusts. Retrieved from [Link]
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Pharmaceutical Technology. (2021, June 3). Assessing Risk and Production of Potent Substances. Retrieved from [Link]
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University of California, San Diego. (n.d.). Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Duke University. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]
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University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Respiratory Protection. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Society for Chemical Hazard Communication. (2017, April). Skin Sensitization. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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ResearchGate. (2025, August 6). Removal of organic chlorine compounds by catalytic dehydrochlorination for the refinement of municipal waste plastic derived oil. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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ICC Compliance Center. (2023, December 7). Sensitizers in the Workplace. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

